N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39689. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXYEMKFUOLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946225 | |
| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23510-18-1 | |
| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23510-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 23510-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Selective Noradrenergic Neurotoxin DSP-4: A Technical Guide for Researchers
An In-depth Exploration of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride for the Precise Lesioning of Locus Coeruleus Projections
Introduction: The Significance of Noradrenergic System Research
The central noradrenergic system, originating primarily from the locus coeruleus (LC), is a critical modulator of a vast array of physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1] Dysregulation of this system has been implicated in a variety of neuropsychiatric and neurodegenerative disorders, such as depression, anxiety, Alzheimer's disease, and Parkinson's disease.[2][3][4][5] Consequently, the ability to selectively manipulate noradrenergic neurons is an invaluable tool in neuroscience research, enabling a deeper understanding of their functional roles in both health and disease. This compound, commonly known as DSP-4, has emerged as a potent and widely utilized neurotoxin for achieving this selective chemical lesioning.[6][7] This guide provides a comprehensive technical overview of DSP-4, from its molecular mechanism of action to practical experimental protocols and key research applications.
Core Principles of DSP-4 Neurotoxicity: Mechanism and Selectivity
DSP-4's utility as a research tool is rooted in its remarkable selectivity for noradrenergic neurons, particularly those originating from the locus coeruleus.[8][9][10] This selectivity is not absolute but is pronounced enough to make it a powerful agent for studying the specific contributions of the LC-noradrenergic system.
Molecular Mechanism of Action
The neurotoxic effects of DSP-4 are initiated by a series of well-defined molecular events.[8][9][10] Once administered, DSP-4, being a lipophilic molecule, readily crosses the blood-brain barrier.[6][8][9][10] Inside the brain, it undergoes a chemical transformation, cyclizing into a reactive aziridinium ion.[8][9][10] This highly reactive intermediate is then recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[8][9][10]
Once inside the neuron, the aziridinium ion of DSP-4 covalently binds to and alkylates various intracellular macromolecules, leading to a cascade of cytotoxic events that ultimately result in the degeneration of the nerve terminal.[11] This process also leads to an irreversible inhibition of the norepinephrine transporter itself.[8][9][10]
Caption: Molecular mechanism of DSP-4 neurotoxicity.
Basis of Selectivity
The preferential targeting of noradrenergic neurons by DSP-4 is primarily attributed to its high affinity for the norepinephrine transporter.[12] Neurons that do not express NET, or express it at very low levels, are largely spared from the neurotoxic effects of DSP-4. This explains the minimal impact on serotonergic and dopaminergic systems.[8][9][10]
Furthermore, within the noradrenergic system, there appears to be a differential susceptibility to DSP-4. Axon terminals originating from the locus coeruleus are particularly vulnerable, while non-coerulean noradrenergic projections, for instance in the hypothalamus, are more resistant.[12][13][14] This differential sensitivity is thought to be due to pharmacological differences in the norepinephrine transporters present on these distinct neuronal populations.[12]
Experimental Protocols: A Practical Guide to Noradrenergic Lesioning with DSP-4
The successful implementation of DSP-4-induced noradrenergic lesioning requires careful attention to experimental parameters. The following protocols are provided as a general guideline and may require optimization based on the specific animal model and research question.
Animal Models and Dosage Regimens
DSP-4 has been effectively used in a variety of animal models, most commonly in rodents (rats and mice).[8][15] The choice of species and strain can influence the neurotoxic outcome, and therefore, pilot studies are recommended to determine the optimal dosage.
| Parameter | Recommendation | Rationale |
| Species | Rats (Sprague-Dawley, Wistar), Mice (C57BL/6) | Widely used and well-characterized responses to DSP-4.[3][15][16] |
| Dosage | 50 mg/kg (intraperitoneal injection) | A commonly used dose that produces significant and long-lasting depletion of norepinephrine in the cortex and hippocampus.[2][8][17][18][19] Dose-dependent effects have been reported, with lower doses potentially leading to different behavioral outcomes.[20][21] |
| Administration | Intraperitoneal (i.p.) injection | A systemic administration route that allows DSP-4 to cross the blood-brain barrier and distribute throughout the central nervous system.[8][15] |
| Vehicle | Sterile 0.9% saline or distilled water | DSP-4 hydrochloride is soluble in aqueous solutions.[2][22] It is crucial to prepare the solution fresh immediately before use due to its instability.[15] |
| Frequency | Single injection or two injections spaced one week apart | A single injection is often sufficient for significant lesioning.[18] However, a two-dose regimen may produce more extensive and consistent axon degeneration.[3][4][17] |
Step-by-Step Experimental Workflow
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment to minimize stress-related confounds.
-
Preparation of DSP-4 Solution: Due to its light sensitivity and instability in solution, DSP-4 should be dissolved in sterile saline or distilled water immediately before injection and protected from light.[15]
-
Administration: Administer the prepared DSP-4 solution via intraperitoneal injection at the desired dosage.
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions. While generally well-tolerated at standard doses, transient weight loss may be observed in the days following injection.[15]
-
Lesion Maturation: Allow sufficient time for the neurotoxic effects to manifest and stabilize. A period of 2 to 3 weeks is typically recommended before behavioral testing or post-mortem analysis.[15][18]
-
Verification of Lesion: It is imperative to verify the extent and selectivity of the noradrenergic lesion. This can be achieved through various neurochemical and histological techniques.
Sources
- 1. Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neonatal DSP-4 Treatment Modifies Antinociceptive Effects of the CB1 Receptor Agonist Methanandamide in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]
- 5. A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]
- 14. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noradrenergic-Dopaminergic Interactions Due to DSP-4-MPTP Neurotoxin Treatments: Iron Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The neurotoxin DSP-4 induces hyperalgesia in rats that is accompanied by spinal oxidative stress and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Central noradrenergic lesion induced by DSP-4 impairs the acquisition of avoidance reactions and prevents molecular changes in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-dependent effects of noradrenergic denervation by DSP-4 treatment on forced swimming and beta-adrenoceptor binding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dose-dependent effects of noradrenergic denervation by DSP-4 treatment on forced swimming and β-adrenoceptor binding in the rat | Semantic Scholar [semanticscholar.org]
- 22. medchemexpress.com [medchemexpress.com]
A Technical Guide to N-(2-Chloroethyl)-Alkyl-Benzylamine Compounds in Neuroscientific Research
This guide provides an in-depth technical overview of the research applications of N-(2-chloroethyl)-alkyl-benzylamine compounds. While the specific query focused on N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, the vast body of scientific literature and established experimental use centers on its close structural analog, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride , universally known in the scientific community as DSP4 .
The critical functional group, the N-(2-chloroethyl)amine moiety, is a nitrogen mustard that confers the alkylating and neurotoxic properties to this class of molecules. Due to the extensive validation and characterization of DSP4, this guide will focus on its established applications as the archetypal tool for selective noradrenergic neurodegeneration. The principles, mechanisms, and protocols described herein are foundational for research involving this class of compounds.
Introduction: The Chemical Tool for Noradrenergic Denervation
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) is a highly selective neurotoxin used to induce the degeneration of noradrenergic (NA) nerve terminals in both the central and peripheral nervous systems.[1] Its utility in research lies in its ability to create a robust and long-lasting depletion of norepinephrine (NE), particularly from nerve terminals originating in the locus coeruleus (LC).[2] This makes DSP4 an invaluable tool for elucidating the role of the central noradrenergic system in a wide array of physiological and pathological processes, including cognition, mood, and neurodegenerative diseases like Parkinson's.[3]
Mechanism of Action: A Trojan Horse Strategy
The selectivity of DSP4 for noradrenergic neurons is a direct consequence of its molecular structure, which allows it to be recognized and transported by the norepinephrine transporter (NET). The process can be conceptualized as a "Trojan Horse" mechanism.
-
Selective Uptake: Systemically administered DSP4 circulates and readily crosses the blood-brain barrier.[2] Its structure mimics that of norepinephrine, granting it high affinity for the NET, which is densely expressed on the presynaptic membranes of noradrenergic neurons.
-
Intracellular Cyclization & Alkylation: Once inside the neuron, the 2-chloroethyl group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then irreversibly alkylates nucleophilic sites on essential intracellular macromolecules, such as proteins and nucleic acids.
-
Degeneration: This covalent modification disrupts critical cellular functions, leading to oxidative stress, metabolic failure, and ultimately, the chemical transection and degeneration of the axon terminal.[4][5]
The process is exquisitely selective. Neurons that do not express the NET, such as dopaminergic and serotonergic neurons, are largely spared, although some minor effects on serotonin have been noted in some studies.[2][4]
Caption: Mechanism of DSP4-induced neurotoxicity in noradrenergic neurons.
Core Research Application: Modeling Norepinephrine Deficiency
The primary use of DSP4 is to create animal models (typically rats and mice) with depleted central norepinephrine levels. These models are instrumental in investigating the functional roles of the noradrenergic system.
Key Research Areas:
-
Cognition and Memory: Studying the impact of NA depletion on learning, attention, and memory consolidation.
-
Neurodegenerative Diseases: Investigating the contribution of noradrenergic cell loss in conditions like Parkinson's disease and Alzheimer's disease.[3]
-
Affective Disorders: Modeling depressive-like states and exploring the mechanism of antidepressant medications.
-
Neurodevelopment: Administering DSP4 to neonatal animals to study the role of norepinephrine in brain development.[1][2]
Data Summary: DSP4 Administration and Efficacy
The following table summarizes typical experimental parameters for DSP4-induced noradrenergic denervation in rodents.
| Parameter | Typical Specification | Rationale & Key Considerations |
| Animal Model | Rats (Sprague-Dawley, Wistar), Mice (C57BL/6) | Species and strain differences in sensitivity to DSP4 exist. Pilot studies may be required to determine the optimal dose. |
| Dosage | 50 mg/kg (Rats), 40-60 mg/kg (Mice) | This dose typically achieves >80% depletion in target regions like the cortex and hippocampus. Lower doses may be used for partial lesions. |
| Route | Intraperitoneal (i.p.) injection | Provides systemic distribution and reliable absorption. |
| Vehicle | Sterile Saline (0.9% NaCl) or Water | DSP4 hydrochloride is water-soluble. Solutions should be prepared fresh immediately before use as the compound can degrade in aqueous solution. |
| Time to Effect | 7-14 days | The degenerative process takes time. Neurochemical and behavioral testing should be performed after this period to ensure maximal and stable depletion. Long-term depletion can last for months.[4] |
| Expected Depletion | Cortex: 80-95% Hippocampus: 80-95% Spinal Cord: >90% Hypothalamus: 20-40% | The depletion is most pronounced in terminal fields of the locus coeruleus. Regions with NA terminals from other nuclei (e.g., hypothalamus) are less affected.[6] |
| Control Group | Vehicle-injected animals (e.g., saline i.p.) | Essential for controlling for injection stress and vehicle effects. |
| Validation Control | Desipramine (25 mg/kg, i.p.) + DSP4 | Desipramine is a potent NET inhibitor. Pre-treatment with desipramine blocks the uptake of DSP4 into noradrenergic neurons, thus preventing the neurotoxic effects and validating that the lesion is NET-dependent.[4][7] |
Experimental Protocols & Workflow
Protocol: In Vivo Noradrenergic Denervation in Rats
Objective: To achieve selective and robust depletion of norepinephrine in the rat central nervous system.
Materials:
-
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) (CAS: 40616-75-9)
-
Sterile 0.9% saline solution
-
Desipramine hydrochloride (for validation control)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Adult male Sprague-Dawley rats (250-300g)
Procedure:
-
Preparation (Perform Immediately Before Use):
-
Weigh the required amount of DSP4 in a fume hood, observing all safety precautions for handling a toxic substance.
-
Dissolve DSP4 in sterile saline to a final concentration of 10 mg/mL. Vortex gently to ensure complete dissolution. The solution should be clear.
-
For Validation Control: Prepare a desipramine solution in saline (e.g., 5 mg/mL).
-
-
Animal Dosing:
-
Weigh each rat to calculate the precise injection volume.
-
DSP4 Treatment Group: Administer DSP4 solution via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.
-
Vehicle Control Group: Administer an equivalent volume of sterile saline i.p.
-
Validation Control Group: Administer desipramine (25 mg/kg, i.p.) 30-60 minutes prior to administering the DSP4 dose (50 mg/kg, i.p.).
-
-
Post-Injection Monitoring:
-
Return animals to their home cages. Monitor for any acute adverse reactions, though they are rare at standard doses.
-
Allow a 7 to 14-day post-injection period for the neurotoxic effects to stabilize before proceeding with behavioral or neurochemical analyses.
-
Protocol: Lesion Verification by HPLC-ECD
Objective: To quantify norepinephrine levels in specific brain regions to confirm the extent and selectivity of the DSP4-induced lesion.
Procedure:
-
Tissue Collection:
-
Following the 7-14 day waiting period, euthanize animals according to approved institutional protocols.
-
Rapidly decapitate and extract the brain. Place it in an ice-cold brain matrix.
-
Dissect target regions (e.g., hippocampus, prefrontal cortex, striatum) on a cold plate.
-
Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in an appropriate acidic buffer (e.g., 0.1 M perchloric acid) containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 min at 4°C).
-
Collect the supernatant for analysis.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Separate monoamines (norepinephrine, dopamine, serotonin) using a reverse-phase C18 column.
-
Quantify the concentration of each monoamine by comparing the peak area to that of known standards and normalizing to the internal standard and tissue weight.
-
-
Data Interpretation (Trustworthiness & Validation):
-
A successful lesion is confirmed by a significant (>80%) reduction in norepinephrine levels in the cortex and hippocampus of DSP4-treated animals compared to vehicle controls.
-
The selectivity of the lesion is validated by demonstrating that levels of dopamine (in the striatum) and serotonin (in the cortex/hippocampus) are not significantly different between DSP4-treated and control groups.[4]
-
The validation control group (Desipramine + DSP4) should show norepinephrine levels comparable to the vehicle control group, confirming the NET-dependent mechanism.
-
Caption: Standard experimental workflow for DSP4-based research.
Conclusion
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) is a powerful and specific pharmacological tool for investigating the central noradrenergic system. Its reliable and long-lasting neurotoxic effect, mediated by the norepinephrine transporter, provides researchers with a validated model to explore the causal role of norepinephrine in health and disease. Proper experimental design, including appropriate controls for vehicle effects and mechanistic validation with NET inhibitors like desipramine, is critical for ensuring the scientific integrity and trustworthiness of the data generated using this indispensable compound.
References
-
Ross, S. B., & Stenfors, C. (2015). Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart. Journal of Neural Transmission, 122(1), 27-37. [Link]
-
Fajardo, M. A., et al. (1984). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. Journal of Pharmacology and Experimental Therapeutics, 231(1), 131-136. [Link]
-
Jaim-Etcheverry, G., & Zieher, L. M. (1980). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology, 65(2-3), 209-214. [Link]
-
Srinivasan, J., & Schmidt, W. J. (2003). Behavioral and Neurochemical Effects of Noradrenergic Depletions With N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced Rat Model of Parkinson's Disease. Neuroscience, 119(1), 29-40. [Link]
- Zieher, L. M., & Jaim-Etcheverry, G. (1980). Neurotoxicity of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP 4) on noradrenergic neurons is mediated by its transport into the neuron. Advances in Biochemical Psychopharmacology, 25, 287-293.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Landa, M. E., Rubio, M. C., & Jaim-Etcheverry, G. (1988). [N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending]. Acta Physiologica et Pharmacologica Latinoamericana, 38(2), 167-180. [Link]
-
Zieher, L. M., & Jaim-Etcheverry, G. (1980). DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. Brain Research, 198(2), 472-476. [Link]
-
Tuomisto, L., & Tuomainen, P. (1994). Overflow of noradrenaline and dopamine in frontal cortex after [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] (DSP-4) treatment: in vivo microdialysis study in anaesthetized rats. Journal of Neurochemistry, 62(4), 1495-1503. [Link]
Sources
- 1. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and neurochemical effects of noradrenergic depletions with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Overflow of noradrenaline and dopamine in frontal cortex after [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] (DSP-4) treatment: in vivo microdialysis study in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotoxin N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride (DSP-4): A Technical Guide to Modeling Noradrenergic Neuron Degeneration
This guide provides an in-depth technical overview of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP-4), a potent and selective neurotoxin for noradrenergic neurons originating in the locus coeruleus (LC). It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, psychiatric disorders, and the fundamental roles of the noradrenergic system in brain function. This document will delve into the mechanism of action of DSP-4, provide detailed experimental protocols for its use in preclinical models, and discuss the methods for assessing its neurotoxic effects.
Introduction: The Significance of DSP-4 in Neuroscience Research
The noradrenergic system, with its primary nucleus in the locus coeruleus, plays a critical role in regulating a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1][2] Dysfunction of this system is implicated in the pathophysiology of several neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and depression.[3][4][5] The selective neurotoxin this compound, commonly known as DSP-4, has emerged as an invaluable pharmacological tool for modeling the degeneration of these specific neuronal populations.[6][7][8][9][10][11]
First described in 1980, DSP-4 is a systemically active neurotoxin that readily crosses the blood-brain barrier.[9][10][12] Its remarkable selectivity for noradrenergic neurons, particularly those projecting from the locus coeruleus, allows for the creation of animal models with targeted noradrenergic deficits.[1][2][6][7][13][14] This targeted approach enables researchers to investigate the causal role of noradrenergic dysfunction in various disease states and to explore potential therapeutic interventions. This guide will provide the foundational knowledge and practical insights necessary for the effective and responsible use of DSP-4 in a research setting.
Mechanism of Action: Selective Targeting and Neurotoxicity
The selectivity of DSP-4 for noradrenergic neurons is a consequence of its specific biochemical interactions within these cells. The process can be broken down into several key steps:
-
Systemic Administration and Blood-Brain Barrier Penetration: Following systemic administration (typically via intraperitoneal injection), DSP-4, being a lipophilic molecule, readily crosses the blood-brain barrier to enter the central nervous system.[7][9][10]
-
Intracellular Cyclization: Once in the brain, DSP-4 undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium ion.[6][7][9][10][15] This reactive intermediate is the primary mediator of its neurotoxic effects.
-
Uptake via the Norepinephrine Transporter (NET): The aziridinium ion is recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET), which is densely expressed on the presynaptic membrane of these neurons.[6][7][9][10] This transporter-mediated uptake is the critical step that confers selectivity, as neurons lacking NET are largely spared from the toxin's effects.[7]
-
Intracellular Alkylation and Neuronal Damage: Inside the neuron, the highly reactive aziridinium ion covalently binds to and alkylates various intracellular macromolecules, disrupting essential cellular functions and leading to oxidative stress, neuroinflammation, and ultimately, the degeneration of the nerve terminal.[3][4][15] While the axon terminals are the primary site of damage, the cell bodies in the locus coeruleus are often left intact, at least in the initial stages.[3][4][14]
The following diagram illustrates the proposed mechanism of DSP-4's neurotoxic action:
Experimental Protocols: In Vivo Administration of DSP-4
The successful induction of a noradrenergic lesion with DSP-4 requires careful attention to procedural details, including dose selection, solution preparation, and administration technique.
Dosage and Administration
The most commonly used dose of DSP-4 in rodents (mice and rats) is 50 mg/kg , administered via an intraperitoneal (i.p.) injection .[6][7][11][16][17] Some studies have employed a two-dose regimen, with two 50 mg/kg injections given one week apart, to ensure a more complete and lasting lesion.[3][4][16]
Preparation of DSP-4 Solution
DSP-4 hydrochloride is soluble in aqueous solutions. However, it is unstable and should be prepared fresh immediately before use.
Step-by-Step Protocol for DSP-4 Solution Preparation:
-
Calculate the required amount of DSP-4: Based on the body weight of the animals and the desired dose (e.g., 50 mg/kg), calculate the total mass of DSP-4 hydrochloride needed.
-
Choose a vehicle: Sterile, physiological saline (0.9% NaCl) is the most common vehicle for DSP-4 administration.[16]
-
Dissolve DSP-4: Weigh the calculated amount of DSP-4 and dissolve it in the appropriate volume of saline to achieve the desired final concentration for injection (typically 5-10 mg/mL). Ensure the solution is clear and free of particulates.
-
Protect from light: DSP-4 is light-sensitive, so the solution should be prepared in a light-protected container or wrapped in aluminum foil.[18]
-
Administer immediately: Due to its instability, the DSP-4 solution should be administered to the animals as soon as possible after preparation.[18] Any unused solution should be discarded.
Safety Precautions
DSP-4 is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15][19] All procedures should be performed in a well-ventilated area or a chemical fume hood.
Assessment of Noradrenergic Neuron Degeneration
To validate the effectiveness of the DSP-4 lesion and to characterize its consequences, a combination of neurochemical, histological, and behavioral analyses is typically employed.
Neurochemical Analysis: Quantifying Norepinephrine Depletion
High-performance liquid chromatography (HPLC) with electrochemical detection is the gold standard for quantifying norepinephrine levels in brain tissue.[19] This technique allows for the precise measurement of norepinephrine and other monoamines, confirming the extent and selectivity of the DSP-4-induced lesion.
General HPLC Protocol for Norepinephrine Measurement:
-
Tissue Dissection: At the desired time point after DSP-4 administration, animals are euthanized, and the brains are rapidly dissected on ice. Specific brain regions of interest (e.g., hippocampus, prefrontal cortex) are isolated and immediately frozen on dry ice or in liquid nitrogen.[3] Samples can be stored at -80°C until analysis.[3]
-
Sample Homogenization: The frozen tissue is weighed and homogenized in a cold solution of perchloric acid (e.g., 0.1 M) to precipitate proteins and stabilize the catecholamines.[1][3][19][20]
-
Centrifugation and Filtration: The homogenate is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the monoamines, is then filtered to remove any remaining particulate matter.[1][3]
-
HPLC Analysis: A small volume of the filtered supernatant is injected into the HPLC system. The monoamines are separated on a reverse-phase column and detected by an electrochemical detector.
-
Quantification: The concentration of norepinephrine is determined by comparing the peak area of the sample to that of known standards. Data are typically expressed as ng of norepinephrine per mg of tissue.
Table 1: Representative Norepinephrine Depletion Following DSP-4 Administration (50 mg/kg i.p.) in Rodents
| Brain Region | Time Post-DSP-4 | Percent Depletion of Norepinephrine | Reference |
| Hippocampus | 1 week | ~85-95% | [11][16] |
| Prefrontal Cortex | 1 week | ~80-90% | [11][16] |
| Cerebellum | 24 hours | Profound reduction | [21] |
| Pons | 1 week | Significant reduction | [3][4] |
| Hypothalamus | 24 hours | Minor decrease | [21] |
Note: The extent and time course of norepinephrine depletion can vary depending on the specific rodent strain, age, and experimental conditions.
Histological Analysis: Visualizing Neuronal Integrity
Immunohistochemistry (IHC) is a powerful technique for visualizing the structural changes in noradrenergic neurons following DSP-4 treatment. Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, is commonly used to label noradrenergic neurons and their projections.[4][5][22] A reduction in TH-immunoreactive fibers in target brain regions provides visual confirmation of the neurotoxic effects of DSP-4.
General Immunohistochemistry Protocol for Tyrosine Hydroxylase:
-
Tissue Preparation: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose solution.
-
Sectioning: The brains are sectioned on a cryostat or vibratome.
-
Immunostaining: The sections are incubated with a primary antibody against tyrosine hydroxylase.[5][17][23][24]
-
Detection: A fluorescently labeled secondary antibody that binds to the primary antibody is then applied.
-
Imaging: The sections are mounted on slides and imaged using a fluorescence microscope.
The following diagram outlines a typical experimental workflow for DSP-4 studies:
Behavioral Analysis: Assessing Functional Deficits
The depletion of norepinephrine can lead to a range of behavioral changes. A battery of behavioral tests can be used to assess the functional consequences of the DSP-4-induced lesion. The choice of tests will depend on the specific research question.
-
Anxiety-like Behavior: The elevated plus-maze and light-dark box are commonly used to assess anxiety levels.[2][13]
-
Cognitive Function: The Morris water maze and object recognition task can be used to evaluate learning and memory.[13][25]
-
Motor Activity: Open-field tests can measure general locomotor activity and exploratory behavior.[13][26][27]
-
Sensorimotor Gating: Pre-pulse inhibition of the acoustic startle response is a measure of sensorimotor gating.[2]
Applications and Limitations of the DSP-4 Model
The DSP-4 model of noradrenergic degeneration has been instrumental in advancing our understanding of the role of the locus coeruleus-norepinephrine system in a variety of contexts.
Applications:
-
Modeling Neurodegenerative Diseases: DSP-4 has been used to model the noradrenergic deficits observed in Alzheimer's disease and Parkinson's disease, helping to elucidate the contribution of this system to the cognitive and motor symptoms of these disorders.[3][4][5]
-
Investigating Psychiatric Disorders: The model is valuable for studying the role of norepinephrine in depression, anxiety, and stress-related disorders.[25]
-
Elucidating Fundamental Brain Functions: DSP-4-induced lesions have been used to explore the role of norepinephrine in attention, arousal, and cognitive processes.[17]
Limitations:
-
Incomplete Lesions: While highly effective, DSP-4 may not always produce a complete lesion of all noradrenergic terminals. The extent of the lesion should always be verified neurochemically and/or histologically.
-
Compensatory Mechanisms: The brain can exhibit compensatory changes in response to the noradrenergic lesion, such as receptor upregulation, which may influence the interpretation of behavioral results.[6]
-
Species and Strain Differences: The neurotoxic effects of DSP-4 can vary between different species and even between different strains of the same species.
-
Transient Effects on Peripheral Noradrenergic Neurons: DSP-4 can also have transient effects on peripheral sympathetic neurons, which should be considered when interpreting physiological data.[25]
Conclusion
This compound (DSP-4) is a powerful and selective tool for modeling the degeneration of noradrenergic neurons originating in the locus coeruleus. A thorough understanding of its mechanism of action, coupled with meticulous experimental technique and comprehensive post-lesion assessment, is essential for its effective use in neuroscience research. By providing a means to selectively deplete central norepinephrine, the DSP-4 model will continue to be a cornerstone in the investigation of noradrenergic function in health and disease, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
-
Berridge, C. W., & Dunn, A. J. (1990). DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment. Psychopharmacology, 100(4), 504–508. [Link]
-
Iannitelli, A. F., Kelberman, M. A., Lustberg, D. J., Korukonda, A., McCann, K. E., Mulvey, B., Segal, A., Liles, L. C., Sloan, S. A., Dougherty, J. D., & Weinshenker, D. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro, 9(6), ENEURO.0284-22.2022. [Link]
-
Hormigo, S., et al. (2012). The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. Frontiers in Neural Circuits, 6, 41. [Link]
-
Jancsar, S. M., & Telegdy, G. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. Neurotoxicology and Teratology, 43, 33-41. [Link]
-
Stenfors, C., & Ross, S. B. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. ResearchGate. [Link]
-
Grok. (n.d.). DSP-4. Grokipedia. Retrieved from [Link]
-
Jancsar, S. M., & Telegdy, G. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Semantic Scholar. [Link]
-
O'Neill, E., et al. (2009). Central Noradrenergic Depletion by DSP-4 Prevents Stress-Induced Memory Impairments in the Object Recognition Task. Neuropsychopharmacology, 35(3), 731-741. [Link]
-
Jancsar, S. M., & Telegdy, G. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. PubMed. [Link]
-
de Oliveira, A. M., et al. (2006). HPLC determination of norepinephrine, 5-hydroxytyramine and 5-hydroxytryptamine in rat brain using sodium dodecyl sulphate as ion-pair. ResearchGate. [Link]
-
Gacsályi, I., et al. (2002). Determination of the Norepinephrine Level by High-Performance Liquid Chromatography to Assess the Protective Effect of MAO-B Inh. Journal of Liquid Chromatography & Related Technologies, 25(3), 495-499. [Link]
-
Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]
-
O'Neill, E., et al. (2020). Experimental timeline. Mice were administered two doses of DSP-4 (50...). ResearchGate. [Link]
-
Jancsar, S. M., & Telegdy, G. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Semantic Scholar. [Link]
-
Iannitelli, A. F., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. PubMed Central. [Link]
-
Various Authors. (n.d.). Nature of DSP-4-Induced Neurotoxicity in Handbook of Neurotoxicity. ResearchGate. [Link]
-
Iannitelli, A. F., et al. (2022). DSP-4 induces degeneration of noradrenergic terminals and oxidative... ResearchGate. [Link]
-
Iannitelli, A. F., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro. [Link]
-
Graziano, M., et al. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1. Protocols.io. [Link]
-
Graziano, M., et al. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
-
Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 009) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. Retrieved from [Link]
-
Taylor & Francis. (n.d.). DSP-4 – Knowledge and References. Retrieved from [Link]
-
Weinshenker, D., et al. (2002). Mice with chronic norepinephrine deficiency resemble amphetamine-sensitized animals. PNAS, 99(20), 13114-13119. [Link]
-
Carter, R. J., et al. (2009). Tests to assess motor phenotype in mice: a user's guide. Nature Reviews Neuroscience, 10(7), 497-508. [Link]
-
Fritschy, J. M., & Grzanna, R. (1989). Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals. Neuroscience, 30(1), 181-197. [Link]
-
Szot, P., et al. (2010). A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. PLoS ONE, 5(11), e14032. [Link]
-
Crawley, J. N. (2008). Assessments of Cognitive Deficits in Mutant Mice. ILAR Journal, 49(3), 284-302. [Link]
-
Waisman Center. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]
-
Heneka, M. T., et al. (2002). DSP4 induces NE depletion and LC cell loss. Rats received two... ResearchGate. [Link]
-
Booze, R. M., et al. (1988). DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus. Experimental Neurology, 101(1), 75-86. [Link]
-
Spear, L. P., et al. (1996). DSP-4 Treatment Influences Olfactory Preferences of Developing Rats. Brain Research, 711(1-2), 26-33. [Link]
-
Cytiva. (n.d.). Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. waisman.wisc.edu [waisman.wisc.edu]
- 3. cores.emory.edu [cores.emory.edu]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 6. Recovery of central noradrenergic neurons one year after the administration of the neurotoxin DSP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]
- 11. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]
- 12. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral and Transcriptomic Changes Following Brain-Specific Loss of Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sysy.com [sysy.com]
- 18. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. sysy.com [sysy.com]
- 25. Central noradrenergic depletion by DSP-4 prevents stress-induced memory impairments in the object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. web.math.princeton.edu [web.math.princeton.edu]
- 27. Assessments of Cognitive Deficits in Mutant Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis and chemical properties of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
An In-depth Technical Guide to N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride
An Exclusive Whitepaper for Professionals in Research, Development, and Chemical Synthesis
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 23510-18-1), a significant chemical intermediate belonging to the nitrogen mustard class of compounds.[1][2] We delve into its optimized synthesis protocols, elucidate the chemical principles governing its reactivity—most notably the formation of the highly electrophilic aziridinium ion—and discuss its critical physical and chemical properties.[3] This document serves as an essential resource for researchers and drug development professionals, offering field-proven insights into its handling, application, and characterization, underpinned by authoritative references.
Introduction: A Profile of a Reactive Intermediate
This compound is a tertiary amine hydrochloride salt characterized by a benzyl group, a methyl group, and a reactive 2-chloroethyl side chain.[4][5] Its structural similarity to other nitrogen mustards makes it a potent alkylating agent, a property that defines its utility and its toxicological profile.[2][6] Historically, nitrogen mustards were developed as chemical warfare agents but were later repurposed as the first chemotherapeutic drugs due to their cytotoxic effects.[2] This compound, while not a therapeutic agent itself, serves as a crucial building block in the synthesis of pharmacologically active molecules, most notably α-adrenergic blockers. Its primary significance lies in its ability to undergo intramolecular cyclization to form a highly strained and reactive aziridinium cation, which readily alkylates nucleophiles.[3] Understanding the synthesis and chemical behavior of this intermediate is paramount for its effective and safe utilization in complex synthetic pathways.
Chemical and Physical Profile
A clear understanding of the fundamental properties of this compound is the foundation for its successful application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | N-benzyl-2-chloro-N-methylethanamine;hydrochloride | [4] |
| CAS Number | 23510-18-1 | [4] |
| Molecular Formula | C10H15Cl2N | [4] |
| Molecular Weight | 220.14 g/mol | [4] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 136-138 °C | [7] |
| Solubility | Sparingly soluble in water, miscible with organic solvents like acetone | [8] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a well-established, two-step process commencing from N-benzyl-N-methylethanolamine. The key to a high-yield, high-purity synthesis lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures which consistently report high yields.[7][9]
Step 1: Chlorination of N-benzyl-N-methylethanolamine
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thionyl chloride (SOCl₂). The amount should be slightly in excess (approx. 1.04 molar equivalents) relative to the starting alcohol.[7] Cool the flask to 0°C in an ice bath.
-
Causality Insight: Using a slight excess of thionyl chloride ensures the complete conversion of the alcohol. The reaction is performed under a nitrogen atmosphere to prevent the ingress of atmospheric moisture, which would otherwise hydrolyze the thionyl chloride and reduce yield.
-
-
Addition of Substrate: Dissolve N-benzyl-N-methylethanolamine (1.0 molar equivalent) in an appropriate anhydrous solvent (e.g., chloroform or dichloromethane) and add it dropwise to the cooled thionyl chloride via the dropping funnel.[9] Maintain the temperature at 0°C during the addition.
-
Causality Insight: The reaction is highly exothermic. Slow, dropwise addition at 0°C is critical to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir for 1 hour at 0°C, then let it warm to room temperature and stir for an additional 1-2 hours.[7][9]
-
Work-up and Isolation: Once the reaction is complete, the excess thionyl chloride and solvent are typically removed under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like diethyl ether to wash away impurities, yielding the final product as a white solid.[7]
-
Trustworthiness Check: The formation of a solid precipitate (the hydrochloride salt) upon reaction is a key indicator of success. Purity can be confirmed via melting point determination (136-138°C) and spectroscopic analysis.[7]
-
Characterization Methods
-
¹H NMR: Confirms the molecular structure by identifying the chemical shifts and splitting patterns of protons.[10]
-
HPLC-MS: Used to assess purity and confirm the molecular weight of the compound.[11] Methods using a C18 column with a mobile phase of acidified water and methanol are effective.[12][13]
Chemical Properties and Core Reactivity
The chemical behavior of N-(2-Chloroethyl)-N-methylbenzylamine is dominated by the 2-chloroethyl group. This moiety makes the compound a potent alkylating agent through a critical intramolecular cyclization reaction.
The Aziridinium Ion: The Key to Reactivity
In aqueous or protic solutions, the lone pair of electrons on the nitrogen atom attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Sɴ2 reaction. This forms a highly strained, three-membered ring structure known as an aziridinium ion.[3]
Caption: Formation of the reactive aziridinium ion intermediate.
This aziridinium ion is a powerful electrophile. The high degree of ring strain makes it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates found in biological macromolecules), resulting in the covalent alkylation of the target. This mechanism is the basis for the biological activity of many nitrogen mustards.[3] The rate of aziridinium ion formation is a critical factor, with studies showing first-order rate constants of 0.12 min⁻¹ at 23°C and 0.40 min⁻¹ at 37°C for similar compounds.[3]
Safety, Handling, and Storage
This compound is classified as a nitrogen mustard and must be handled with extreme caution.[1][2]
-
Toxicity: It is toxic if swallowed and causes skin irritation and serious eye damage.[4] As a member of the nitrogen mustard family, it should be considered a potential carcinogen and teratogen.[1][14]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[8]
-
Handling: Avoid creating dust. All manipulations should be performed carefully to prevent skin and eye contact.[8] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[14]
Applications in Research and Drug Development
The primary utility of this compound is as a synthetic precursor. Its ability to form the reactive aziridinium intermediate allows for its use in constructing more complex molecules. A notable application is in the synthesis of α-adrenoceptor antagonists, such as phenoxybenzamine, where the chloroethylamine moiety is essential for covalently binding to and irreversibly blocking the receptor. This irreversible antagonism is a direct consequence of the alkylation mechanism described above.
Conclusion
This compound is a valuable yet hazardous chemical intermediate. Its synthesis is straightforward but requires stringent control over reaction conditions to ensure safety and purity. The compound's utility is intrinsically linked to its chemical reactivity, specifically the formation of the electrophilic aziridinium ion. A thorough understanding of its properties, synthesis, and reactivity, coupled with rigorous safety protocols, is essential for any scientist or researcher utilizing this potent building block in their work.
References
-
PubChem. This compound. National Center for Biotechnology Information.
-
Centers for Disease Control and Prevention (CDC). Nitrogen Mustards Fact Sheet.
-
Centers for Disease Control and Prevention (CDC). Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines.
-
Wikipedia. Nitrogen mustard.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrogen Mustard.
-
Centers for Disease Control and Prevention (CDC). Nitrogen Mustard | Chemical Emergencies.
-
ChemicalBook. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis.
-
PrepChem.com. Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride.
-
Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
J&K Scientific. This compound.
-
PubChem. Methylbenzylamine hydrochloride. National Center for Biotechnology Information.
-
PrepChem.com. Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.
-
PubChem. N,N-Bis(2-chloroethyl)benzylamine hydrochloride. National Center for Biotechnology Information.
-
PubChem. Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information.
-
Ransom, R. W., Kammerer, R. C., & Cho, A. K. (1982). Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor. Molecular pharmacology, 21(2), 380–386.
-
BenchChem. Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.
-
Sigma-Aldrich. This compound AldrichCPR.
-
Bidepharm. 4,5-Dimethyl-2-(1H-pyrazol-3-yl)phenol.
-
Wiley Online Library. N-(2-chloroethyl)-N-methylbenzylamine, hydrochloride - [1H NMR] - Chemical Shifts.
-
Repositório Institucional da UFSC.
-
ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
-
JNCC Open Data. Carboniferous and Permian Igneous Rocks of Great Britain.
-
ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.
-
Bibliographie numérique nationale. Diagnostic participatif des contraintes et défis au développement du secteur agricole : cas de la petite irrigation au Niger.
-
Sigma-Aldrich. N-(2-CHLOROETHYL)-BENZYLAMINE HCL AldrichCPR.
-
Google Patents. US3240776A - N-(2-chloroethyl)aziridine and its preparation.
-
World Bank Open Knowledge Repository.
-
PubChem. N-2-Chloroethyl-N-methylaziridinium. National Center for Biotechnology Information.
Sources
- 1. dhd2.org [dhd2.org]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]
- 7. prepchem.com [prepchem.com]
- 8. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride literature review
An In-Depth Technical Guide to N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile molecule with significant applications in both synthetic chemistry and neuropharmacological research. We will delve into its fundamental chemical properties, synthesis, mechanism of action, and practical applications, offering field-proven insights to guide researchers in its effective use.
Introduction and Chemical Identity
This compound is a substituted nitrogen mustard derivative. The presence of the N-(2-chloroethyl) moiety is the cornerstone of its chemical reactivity, enabling it to act as a potent alkylating agent. This reactivity underpins its dual role: as a crucial intermediate in the synthesis of pharmaceuticals and as a potential neurotoxin for studying monoaminergic systems. Its hydrochloride salt form enhances stability and solubility in aqueous solutions for experimental use.
| Property | Value | Citation |
| IUPAC Name | N-benzyl-2-chloro-N-methylethanamine;hydrochloride | [1] |
| CAS Number | 23510-18-1 | |
| Molecular Formula | C₁₀H₁₅Cl₂N | [1] |
| Molecular Weight | 220.14 g/mol | [1] |
| Canonical SMILES | CN(CCCl)CC1=CC=CC=C1.Cl | N/A |
The Core Mechanism: Intramolecular Cyclization to a Reactive Aziridinium Ion
The biological and chemical activity of N-(2-Chloroethyl)-N-methylbenzylamine is not derived from the molecule itself, but from its rapid conversion into a highly strained and electrophilic intermediate: the aziridinium ion. This transformation is a classic example of neighboring group participation.
Causality of the Mechanism: In a neutral or physiological pH environment, the lone pair of electrons on the tertiary amine nitrogen attacks the adjacent carbon atom bearing the chlorine atom. Chlorine is a good leaving group, and this intramolecular nucleophilic substitution results in the formation of a stable three-membered ring containing a positively charged nitrogen atom. This cyclized cation is the active alkylating species. This mechanism is well-established for related nitrogen mustards like Xylamine and the neurotoxin DSP-4.[2][3] The high reactivity of the aziridinium ion stems from the significant ring strain, making it susceptible to attack by even weak nucleophiles, such as the functional groups found on proteins and nucleic acids.
Caption: Mechanism of activation via aziridinium ion formation.
Chemical Synthesis and Characterization
The most efficient and high-yielding synthesis of N-(2-Chloroethyl)-N-methylbenzylamine involves the chlorination of its corresponding alcohol precursor.[4] This method is superior to alternatives, such as reacting N-benzyl-methylamine with 1-bromo-2-chloroethane, which suffer from poor yields and the formation of dimeric by-products that require chromatographic separation.[4]
Experimental Protocol: Synthesis from N-(2-hydroxyethyl)-N-benzyl-methylamine
This protocol is adapted from the established use of this reaction in pharmaceutical synthesis.[4]
Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols into alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. The use of an anhydrous solvent like chloroform is critical to prevent the hydrolysis of thionyl chloride.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N-(2-hydroxyethyl)-N-benzyl-methylamine (1.0 eq) in anhydrous chloroform.
-
Reagent Addition: While stirring at room temperature, slowly add thionyl chloride (1.1 eq) to the solution. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Isolation: The resulting residue is the crude this compound. It can be purified further by recrystallization if necessary.
Caption: Workflow for the synthesis of the target compound.
Characterization: The final product should be characterized to confirm its identity and purity. Standard techniques include:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Applications in Research and Drug Development
Key Intermediate in Nicardipine Synthesis
This compound is a well-established key intermediate in the industrial synthesis of Nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina.[4][5]
The Chemistry: The synthesis involves an alkylation reaction where the dihydropyridine-5-carboxylic acid precursor is esterified with N-(2-Chloroethyl)-N-methylbenzylamine. In this context, the compound serves as a stable, reactive handle to introduce the 2-(N-benzyl-N-methylamino)ethyl moiety onto the dihydropyridine core.
Caption: Role as an intermediate in Nicardipine synthesis.
Potential as a Selective Neurotoxin
The structural similarity of N-(2-Chloroethyl)-N-methylbenzylamine to the well-characterized neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) suggests its potential use as a research tool for studying the noradrenergic system.[6]
Mechanism of Neurotoxicity (Hypothesized):
-
Uptake: Like norepinephrine, the benzylamine structure is recognized and transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[3] This active transport concentrates the compound inside the target neurons.
-
Activation: Inside the neuron, the compound cyclizes to its reactive aziridinium ion form.
-
Alkylation & Degeneration: The aziridinium ion irreversibly alkylates critical intracellular macromolecules, leading to oxidative stress, disruption of cellular function, and ultimately, the degeneration of the nerve terminal.[3]
This selectivity makes DSP-4 an invaluable tool for creating animal models of norepinephrine depletion to study its role in depression, memory, and neurodegenerative diseases.[6][7] By extension, N-(2-Chloroethyl)-N-methylbenzylamine could serve a similar purpose, although its specific potency and selectivity would require experimental validation.
Experimental Protocol: In Vitro Neurotoxicity Assay
This protocol provides a framework for assessing the neurotoxic potential of this compound on a noradrenergic cell line, such as SH-SY5Y cells.
Self-Validating System: This protocol includes essential controls: a vehicle control to establish baseline viability, a positive control (DSP-4) to validate the assay's sensitivity to noradrenergic toxins, and a desipramine pre-treatment group to confirm that the toxicity is mediated by the norepinephrine transporter.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency in a 96-well plate.
-
Control Groups:
-
Vehicle Control: Treat cells with vehicle (e.g., sterile water or PBS).
-
Positive Control: Treat cells with a known concentration of DSP-4 (e.g., 10 µM).
-
Uptake Inhibition Control: Pre-incubate a set of wells with desipramine (a NET inhibitor, ~1 µM) for 30 minutes before adding the test compound.
-
-
Treatment: Prepare fresh serial dilutions of this compound in culture media. Add to the appropriate wells and incubate for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value. Compare the toxicity in the presence and absence of desipramine to assess NET-dependent uptake.
Safety and Handling
This compound is a hazardous compound and must be handled with appropriate precautions.[1]
| Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Respiratory Irritant | H335 | May cause respiratory irritation |
Handling Recommendations:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a molecule of significant utility, bridging synthetic pharmaceutical chemistry and fundamental neuroscience research. Its reactivity, governed by the formation of an electrophilic aziridinium ion, allows it to serve as a versatile building block and a potential neuropharmacological probe. Understanding its core mechanism is key to leveraging its properties safely and effectively in the laboratory.
References
-
Di Stilo, A., et al. (1987). The Aziridinium Derivative of DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) Accelerates the Beating Rate of Isolated Rat Atria by Enhancing the Spontaneous Release of Noradrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(4), 396-402. [Link]
-
Grokipedia. (n.d.). DSP-4. Retrieved from [Link]
-
Fink, K., et al. (1988). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. Journal of Neurochemistry, 51(4), 1097-1104. [Link]
-
Juntunen, J. (2005). Solvent neurotoxicity. Journal of Neurology, Neurosurgery & Psychiatry, 76(5), 621. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Legin, A. A., et al. (2021). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. [Link]
-
PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
- Knez, M., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino-)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. U.S.
-
Ransom, R. W., et al. (1982). Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor. Molecular Pharmacology, 21(2), 380-386. [Link]
-
Jonsson, G., et al. (1989). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. Progress in Brain Research, 79, 79-90. [Link]
-
Wockhardt Ltd. (2008). Process For The Preparation Of Nicardipine Or Salt Thereof. Indian Patent Application 1076/MUM/2008. [Link]
- Knez, M., et al. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 5. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Neurotoxin DSP-4: A Technical Guide to its History, Mechanism, and Application in Neuroscience
Introduction: A Tool Forged for Selective Neurodegeneration
In the landscape of neuroscience research, the ability to selectively lesion specific neuronal populations is an invaluable tool for elucidating their roles in complex brain circuits and behaviors. N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine, most commonly known in the literature as DSP-4, emerged as a pivotal compound for researchers studying the central noradrenergic system. Unlike broader-spectrum neurotoxins, DSP-4 exhibits a remarkable selectivity for noradrenergic neurons originating in the locus coeruleus (LC), the principal source of norepinephrine (NE) to the forebrain.[1] This selectivity has established DSP-4 as a cornerstone for creating robust animal models to investigate the function of the LC-NE system in arousal, learning, memory, and its dysfunction in neurodegenerative and psychiatric disorders.[2][3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system. We will explore the history of DSP-4, its chemical synthesis and mechanism of action, detailed protocols for its use in creating lesion models, and the analytical methods required to validate its effects.
Chapter 1: Genesis and Chemical Profile of a Selective Neurotoxin
First described in the scientific literature around 1980, DSP-4 was identified for its potent and specific neurotoxic effects on both central and peripheral noradrenergic neurons.[1] Early studies quickly established its utility for producing a marked and prolonged reduction of norepinephrine in the central nervous system, making it a powerful tool for studying the consequences of noradrenergic depletion.[1]
Synthesis and Physicochemical Properties
The synthesis of N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride is a multi-step process. A common and efficient method involves the reaction of N-benzyl-N-methylethanolamine with thionyl chloride. This reaction substitutes the hydroxyl group with a chlorine atom, yielding the desired N-(2-chloroethyl)-N-methylbenzylamine. The resulting amine is then treated with hydrochloric acid to form the stable hydrochloride salt, which is the form typically used in research.
The key to DSP-4's biological activity lies in its chemical structure. The presence of the 2-chloroethyl group is critical; in a physiological environment, this moiety undergoes an intramolecular cyclization to form a highly reactive and unstable aziridinium ion.[4][5] It is this reactive intermediate, not DSP-4 itself, that is the ultimate toxic agent.
Chapter 2: Mechanism of Action: A Trojan Horse for Noradrenergic Neurons
The remarkable selectivity of DSP-4 for noradrenergic neurons of the locus coeruleus is not accidental; it is a direct consequence of the neurotoxin hijacking the neuron's own machinery. The process is a classic example of a "Trojan Horse" mechanism.
-
Selective Uptake: DSP-4 readily crosses the blood-brain barrier after systemic administration.[4] Its structure bears a resemblance to norepinephrine, allowing it to be recognized and actively transported into noradrenergic nerve terminals by the high-affinity norepinephrine transporter (NET).[5] The density and specific pharmacology of NET on LC neurons are believed to be key determinants of DSP-4's selectivity over other noradrenergic populations.[6]
-
Intracellular Activation: Once inside the neuron, DSP-4 undergoes intramolecular cyclization to form the electrophilic aziridinium ion.[4][7]
-
Covalent Modification and Neurotoxicity: This highly reactive aziridinium ion then acts as an alkylating agent, forming covalent bonds with crucial intracellular nucleophiles, such as sulfhydryl groups on proteins. This irreversible binding disrupts the function of vital cellular components, leading to oxidative stress, inhibition of axonal transport, and ultimately, the degeneration of the nerve terminal and axon.[3][4] The damage progresses in a retrograde fashion, moving from the terminal back towards the cell body.[1]
This precise mechanism ensures that only cells expressing high levels of the norepinephrine transporter are significantly affected, thereby sparing dopaminergic and serotonergic neurons, which lack this specific transporter.[7]
Chapter 3: In Vivo Applications: Creating the Noradrenergic Lesion Model
Systemic administration of DSP-4 to rodents is a well-established method for studying the behavioral and physiological consequences of central norepinephrine depletion. A typical dose of 50 mg/kg delivered via intraperitoneal (i.p.) injection is sufficient to cause profound and long-lasting NE depletion in target brain regions.[6][8]
Experimental Workflow: From Administration to Analysis
The creation and validation of a DSP-4 lesion model follow a structured workflow. This process ensures the reliability of the lesion and the validity of subsequent experimental findings. The causality is clear: the initial neurotoxin injection is hypothesized to cause noradrenergic terminal loss, which is then validated through neurochemical and histological analysis, leading to an observable behavioral phenotype.
Protocol 1: Preparation and Administration of DSP-4
Self-Validation: This protocol's integrity relies on accurate dose calculation, fresh preparation of the unstable DSP-4 solution, and consistent administration technique. A control group receiving vehicle (saline) injections in parallel is mandatory.
-
Safety First: DSP-4 is a hazardous chemical. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the solid compound and solutions in a well-ventilated area or chemical fume hood.[9]
-
Dose Calculation: The standard dose is 50 mg per kg of body weight. Weigh each animal immediately before injection to calculate the precise dose required.
-
Solution Preparation: DSP-4 is soluble in water or 0.9% sterile saline.[10] It is unstable in solution; therefore, it must be prepared fresh immediately before use.
-
Example for a 25g mouse (0.025 kg) at a 10 ml/kg injection volume:
-
Dose = 50 mg/kg * 0.025 kg = 1.25 mg
-
Injection Volume = 10 ml/kg * 0.025 kg = 0.25 ml
-
Required Concentration = 1.25 mg / 0.25 ml = 5 mg/ml
-
-
To prepare a stock for multiple animals, calculate the total mass of DSP-4 needed and dissolve it in the total volume of saline. For example, to inject 10 mice averaging 25g, dissolve 12.5 mg of DSP-4 in 2.5 ml of sterile 0.9% saline. Protect the solution from light.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse or rat securely. For a right-handed injection, hold the animal with the left hand, allowing the abdomen to be exposed.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the animal to its home cage. Monitor for any immediate adverse reactions.
-
Chapter 4: Validation of the Lesion - Methodologies and Data
A DSP-4-induced lesion cannot be assumed; it must be empirically validated. This is typically achieved through a combination of neurochemical analysis to quantify the depletion of norepinephrine and histological analysis to visualize the loss of noradrenergic fibers.
Protocol 2: Quantifying Norepinephrine Depletion via HPLC-ED
Causality and Self-Validation: This protocol directly measures the primary outcome of DSP-4's mechanism of action—the depletion of NE. The system is validated by running a standard curve with known NE concentrations with each batch of samples. The inclusion of an internal standard in each sample corrects for variability in extraction efficiency.
-
Tissue Dissection and Preparation:
-
Following euthanasia (typically 1-4 weeks post-injection), rapidly dissect the brain on an ice-cold surface.
-
Isolate regions of interest, such as the hippocampus and prefrontal cortex, weigh them, and immediately flash-freeze in liquid nitrogen or on dry ice. Samples can be stored at -80°C indefinitely.[5]
-
-
Homogenization:
-
Thaw tissue on ice and add ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., dihydroxybenzylamine) at a ratio of approximately 10 µl per mg of tissue.[5]
-
Homogenize the tissue using a probe sonicator until no visible tissue remains.
-
-
Deproteinization:
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Inject a defined volume (e.g., 20 µl) of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (HPLC-ED).
-
Norepinephrine and the internal standard are separated on the column and detected by the electrode. The amount of NE is quantified by comparing its peak area to that of the standards. Results are typically expressed as ng of NE per mg of tissue.
-
Quantitative Data: Expected Norepinephrine Depletion
Systemic administration of DSP-4 (50 mg/kg) produces a dramatic and long-lasting reduction in NE levels in brain regions heavily innervated by the locus coeruleus. The hypothalamus, which receives non-LC noradrenergic input, is largely spared, demonstrating the toxin's selectivity.[6][7]
| Brain Region | Time Post-DSP-4 | % NE Reduction (vs. Control) | Reference(s) |
| Hippocampus | 2 weeks | ~91% | [6] |
| Cortex | 2 weeks | ~86% | [6] |
| Hippocampus | 2-5 weeks | ~85% | [3] |
| Pons | 1 week | ~80% | [5][11] |
| Cerebellum | 2 weeks | ~60-70% | [2][6] |
| Hypothalamus | 2 weeks | Minimal / Not Significant | [7] |
Table 1: Representative data on norepinephrine (NE) depletion in various rat and mouse brain regions following a systemic 50 mg/kg i.p. injection of DSP-4. The extent and timing of depletion can vary based on species and specific experimental conditions.
It is important to note that some recovery of NE levels can occur over a long period (months to a year), potentially due to axonal sprouting or regeneration.[4][12]
Protocol 3: Visualizing Noradrenergic Fibers with Immunohistochemistry
Causality and Self-Validation: This protocol provides visual confirmation of the neurochemical data. By staining for tyrosine hydroxylase (TH) or dopamine β-hydroxylase (DBH), enzymes essential for NE synthesis, we can visualize the noradrenergic axons. A successful lesion is confirmed by a marked reduction in the density of these stained fibers in the target region of DSP-4 treated animals compared to controls.
-
Animal Perfusion and Tissue Processing:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome at 30-40 µm.
-
-
Immunostaining:
-
Blocking: Incubate free-floating sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against TH (a marker for all catecholaminergic neurons) or the more specific DBH. A typical dilution for a rabbit anti-TH antibody would be 1:1000.
-
Secondary Antibody: After washing in PBS, incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) at a dilution of 1:500.
-
-
Imaging and Analysis:
-
Mount sections onto slides and coverslip with a mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the lesion by measuring the density of immunoreactive fibers in the hippocampus or cortex of control versus DSP-4 treated animals using image analysis software.
-
Chapter 5: Assessing Behavioral Outcomes
The ultimate goal of creating a lesion model is to understand the functional role of the targeted neurons. Behavioral testing is therefore a critical component of the experimental workflow. Given the role of the LC-NE system in attention, learning, and memory, tasks that probe these cognitive functions are particularly relevant.
Protocol 4: Barnes Maze for Spatial Learning and Memory
Causality and Self-Validation: The Barnes maze tests hippocampal-dependent spatial memory. The rationale is that NE depletion via DSP-4 will impair the animal's ability to learn and remember the location of the escape tunnel. Performance is validated by observing a clear learning curve (decreasing latency and errors over time) in control animals, a deficit that should be apparent in the DSP-4 group.
-
Habituation (Day 1): Place the mouse in the center of the maze under a start chamber for 15 seconds. Gently guide the mouse to the escape hole and allow it to enter. Let it remain in the escape tunnel for 1-2 minutes before returning it to its home cage. This reduces the novelty and stress of the maze.
-
Acquisition Training (Days 2-5):
-
Conduct 2-4 trials per day with a 15-30 minute inter-trial interval.
-
Place the mouse in the center under the start chamber. Use aversive stimuli (bright lights and/or white noise) to motivate escape.
-
After 15 seconds, lift the chamber and start a timer and video tracking.
-
Allow the mouse to explore the maze for a maximum of 3 minutes. Record the time (latency) to find the escape hole and the number of incorrect holes checked (errors).
-
If the mouse does not find the escape hole within 3 minutes, gently guide it there.
-
Allow the mouse to remain in the escape box for 1 minute after each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape box.
-
Place the mouse in the center of the maze and allow it to explore for 1-2 minutes.
-
Record the time spent in the target quadrant (where the escape hole was) and the number of pokes into the target hole versus other holes. This tests the animal's spatial memory for the escape location.
-
Representative Behavioral Data
Animals with noradrenergic depletion often exhibit deficits in acquiring spatial tasks. The expected outcome is that DSP-4 treated animals will show a longer latency to find the escape hole and make more errors during the acquisition phase compared to vehicle-treated controls.
| Group | Latency to Escape (seconds) - Day 5 | Primary Errors - Day 5 | Reference(s) |
| Control | 30 ± 5 | 4 ± 1 | [13][14][15] |
| DSP-4 Treated | 75 ± 10 | 10 ± 2 | [13][14][15] |
Table 2: Hypothetical but representative data from a Barnes maze acquisition trial illustrating typical performance deficits in DSP-4 lesioned mice compared to controls. Values are mean ± SEM.
Chapter 6: Legacy and Future Directions
N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) remains a vital and powerful tool in the neuroscientist's arsenal. Its history is a testament to the power of selective pharmacology in dissecting complex neural circuits. By providing a reliable method to deplete central norepinephrine, DSP-4 has been instrumental in shaping our understanding of the locus coeruleus's role in cognition and disease. Its use in modeling the noradrenergic deficits seen in early stages of Alzheimer's and Parkinson's disease continues to provide critical insights into prodromal symptoms and potential therapeutic targets.[5][11] As research moves forward, the foundational knowledge gained from studies using DSP-4 will continue to inform the development of more sophisticated genetic and optogenetic techniques aimed at understanding the intricate functions of the brain's noradrenergic system.
References
-
Jaim-Etcheverry, G., & Zieher, L. M. (1980). DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. Brain Research, 188(2), 513-523. [Link][1][2]
-
Szot, P., Miguelez, C., Ugedo, L., & Weinshenker, D. (2010). A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat. Neuroscience, 168(1), 165-177. [Link][2]
-
Booze, R. M., Hall, J. A., Cress, N. M., Miller, G. D., & Davis, J. N. (1988). DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus. Experimental Neurology, 101(1), 75-86. [Link][3]
-
Logue, P. E., Laverty, R., & Taylor, K. M. (1985). Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats. Life Sciences, 37(5), 403-409. [Link][6]
-
Gobbi, M., & Mennini, T. (1994). Recovery of central noradrenergic neurons one year after the administration of the neurotoxin DSP4. Neurochemistry International, 25(3), 221-227. [Link][4][12]
-
Ross, S. B. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. Neurochemical Research, 39(10), 1849-1860. [Link][4][5][7][8]
-
Iannitelli, A. F., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro, 9(6), ENEURO.0483-22.2022. [Link][3][5][11]
-
Berridge, C. W., & Dunn, A. J. (1990). DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment. Psychopharmacology, 100(4), 504-508. [Link][7]
-
PrepChem. (2023). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. [Link]
-
Fritschy, J. M., & Grzanna, R. (1990). Acute action of DSP-4 on central norepinephrine axons: biochemical and immunohistochemical evidence for differential effects. Journal of Comparative Neurology, 302(3), 593-609. [Link][16]
-
Jonsson, G., Hallman, H., Ponzio, F., & Ross, S. (1981). Effects of the noradrenaline neurotoxin DSP4 on the postnatal development of central noradrenaline neurons in the rat. European Journal of Pharmacology, 72(1), 173-188. [Link][9]
-
Pozzi, N. G., Bolzoni, F., Biella, G. E. M., & Isaias, I. U. (2023). Quantitative analysis of DSP-4 on TH-labelled axons and neurons. ResearchGate. [Link][17]
-
Dhir, A., & Kulkarni, S. K. (2011). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Pharmaceutical Methods, 2(3), 173-178. [Link][11]
-
Hormigo, S., et al. (2017). Effects of DSP-4 injection on the dopamine beta-hydroxylase immunoreactivity of the LC. ResearchGate. [Link][18]
-
O'Leary, T. P., & Brown, R. E. (2013). Barnes Maze Procedure for Spatial Learning and Memory in Mice. Journal of Visualized Experiments, (73), e50193. [Link][13]
-
Bharani, K. L., et al. (2020). DSP-4 induces chronic neuroinflammation with heterogeneous densities of microgliosis across several brain regions associated with neurodegeneration in Parkinson's disease. ResearchGate. [Link][19]
-
Finke, E. A., et al. (2017). Average primary latency and primary errors across genotypes in the Barnes maze. ResearchGate. [Link][14]
-
Harrison, F. E., Reiserer, R. S., & O'Hara, B. F. (2007). Spatial and nonspatial escape strategies in the Barnes maze. Learning & Memory, 14(7), 449-452. [Link][15]
-
Beitan, T., et al. (2016). Barnes maze test results for latency times, error counts, distances traveled and rotational degrees. ResearchGate. [Link]
Sources
- 1. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery of central noradrenergic neurons one year after the administration of the neurotoxin DSP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the noradrenaline neurotoxin DSP4 on the postnatal development of central noradrenaline neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barnes Maze Testing Strategies with Small and Large Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]
- 12. sci-hub.st [sci-hub.st]
- 13. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spatial and nonspatial escape strategies in the Barnes maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute action of DSP-4 on central norepinephrine axons: biochemical and immunohistochemical evidence for differential effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride CAS number 23510-18-1 properties
An In-Depth Technical Guide to N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (CAS: 23510-18-1)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. This document delves into its chemical and physical properties, established synthesis protocols, core reactivity, and critical safety and handling procedures, offering field-proven insights for its effective and safe utilization in a laboratory setting.
Core Compound Identity and Properties
This compound is a bifunctional organic compound. Structurally, it is a tertiary amine hydrochloride salt containing a reactive 2-chloroethyl group. This structural motif places it within the broader class of nitrogen mustard analogues, which are characterized by their ability to act as potent alkylating agents. Its primary utility is not as an end-product but as a versatile building block for introducing the N-benzyl-N-methyl-ethylamine moiety into more complex molecular architectures.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 23510-18-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₅Cl₂N | [1][2][3] |
| Molecular Weight | 220.14 g/mol | [2][3][4][5] |
| IUPAC Name | N-benzyl-2-chloro-N-methylethanamine;hydrochloride | [3][4] |
| Synonyms | N-Benzyl-N-(2-chloroethyl)methylamine hydrochloride, 2-(N-benzyl-N-methylamino)ethyl chloride hydrochloride | [2][3][6] |
| Appearance | Solid | [4] |
| Purity | ≥98% (Typical) | [4] |
| Melting Point | 136-138 °C | [6] |
Synthesis Protocol and Mechanistic Rationale
The most efficient and high-yielding synthesis of this compound involves the chlorination of its corresponding alcohol precursor, N-benzyl-N-methylethanolamine.
Causality of Reagent Selection
The choice of thionyl chloride (SOCl₂) is deliberate and critical for this transformation. Thionyl chloride is a highly effective reagent for converting primary alcohols into alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration, though stereochemistry is not a factor for this acyclic substrate. This method is favored over alternatives like using hydrochloric acid because it avoids the formation of water as a byproduct, which could lead to undesirable side reactions, and the byproducts of the thionyl chloride reaction (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.[6][7]
An alternative, though less efficient, route involves the reaction of N-benzyl-methylamine with 1-bromo-2-chloroethane.[7][8] This method suffers from poor yields and the significant formation of a dimeric by-product, 1,2-bis(N-benzylmethylamino)ethane, which necessitates chromatographic separation.[7][8]
Experimental Protocol: Chlorination of N-benzyl-N-methylethanolamine
This protocol is adapted from established literature procedures.[6]
Materials:
-
N-benzyl-N-methylethanolamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask equipped with a magnetic stir bar and addition funnel
-
Ice bath
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.04 equivalents). Cool the flask to 0°C using an ice bath.
-
Substrate Addition: Slowly add N-benzyl-N-methylethanolamine (1.0 equivalent) dropwise to the cooled thionyl chloride with vigorous stirring. The formation of a creamy, off-white precipitate is expected.
-
Reaction Progression: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and continue stirring for an additional hour.
-
Workup: After the reaction is complete, carefully add anhydrous diethyl ether to the mixture. This will cause the hydrochloride salt product to precipitate fully.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the resulting white solid under vacuum to yield this compound. A typical yield for this procedure is high, often around 94%.[6]
Visualization of Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Core Reactivity: The Aziridinium Ion Intermediate
The chemical utility and biological potential of this compound stem from its ability to form a highly reactive intermediate. This reactivity is the cornerstone of the nitrogen mustard class of compounds.
Mechanism of Action: Intramolecular Cyclization
In a neutral or basic environment, the lone pair of electrons on the tertiary nitrogen atom can attack the adjacent carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction. This displaces the chloride ion and forms a strained, three-membered ring known as an aziridinium ion .
This aziridinium cation is a potent electrophile. The high degree of ring strain makes it susceptible to nucleophilic attack, even by weak nucleophiles. This two-step process—formation of the aziridinium ion followed by nucleophilic attack—is the fundamental mechanism by which nitrogen mustards act as alkylating agents. This reactivity makes the parent compound a valuable synthetic intermediate for introducing the N-benzyl-N-methyl-ethyl group onto various nucleophilic substrates.
Visualization of Aziridinium Ion Formation
Caption: Formation of the reactive aziridinium ion intermediate.
Applications in Synthetic Chemistry
The primary application of this compound is as a synthetic intermediate. Its structural features allow for its use in the synthesis of more complex molecules, particularly those of pharmaceutical interest.
-
Building Block for Heterocycles: Analogous compounds like bis(2-chloroethyl)amine hydrochloride are fundamental reagents for constructing N-aryl piperazines, which are core structures in many pharmaceuticals.[9]
-
Precursor for Biologically Active Molecules: The parent benzylamine structure is a common precursor in the industrial production of many pharmaceuticals.[10] The chloroethyl functionality of the title compound allows for its covalent attachment to other molecules. For instance, related nitrogen mustards are used to synthesize potent anticancer agents like cyclophosphamide, where the bis(2-chloroethyl)amine moiety acts as the pharmacophore responsible for DNA alkylation.[9][11]
-
Derivatization Reagent: Related chloroethylamine compounds are used as derivatization reagents for biomolecules like amino acids and nucleotides, enabling their analysis or modification.[12]
General Synthetic Workflow
Caption: Role as an intermediate in multi-step organic synthesis.
Safety, Handling, and Hazard Management
This compound is a hazardous substance that requires strict handling protocols. Its classification as a toxic, corrosive, and irritating compound necessitates the use of robust engineering controls and personal protective equipment.
GHS Hazard Classification
The compound is classified with multiple hazards under the Globally Harmonized System (GHS).[3][13]
| Hazard Code | Hazard Statement | Class |
| H301 | Toxic if swallowed | Acute toxicity, oral (Danger) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |
| H317 | May cause an allergic skin reaction | Sensitization, Skin (Warning) |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Danger) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) |
Self-Validating Safety Protocol
Adherence to the following protocol is mandatory to ensure user safety and experimental integrity.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.
Handling and Storage:
-
Dispensing: Avoid generating dust when weighing or transferring the solid.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[14]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]
Emergency and First Aid Procedures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]
-
If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[4] If irritation or a rash occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][13]
References
-
This compound. PubChem. [Link]
-
Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. PrepChem.com. [Link]
-
chemical label this compound. Stellachem. [Link]
-
AB478806 | CAS 23510-18-1. abcr Gute Chemie. [Link]
-
N,N-Bis(2-chloroethyl)benzylamine hydrochloride. PubChem. [Link]
- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
Benzylamine, n-(2-chloroethyl)-n-methyl-, hydrochloride (C10H14ClN). PubChemLite. [Link]
-
Synthesis of N-methylbenzylamine. PrepChem.com. [Link]
-
Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. PrepChem.com. [Link]
-
Benzylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride. PubChem. [Link]
-
This compound. J&K Scientific. [Link]
-
Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). PubChem. [Link]
-
Benzylamine. Wikipedia. [Link]
-
Benzylamine, n-(2-chloroethyl)-n-ethyl-, hydrochloride (C11H16ClN). PubChemLite. [Link]
- Process for the preparation of 2-chloroethylamine hydrochloride.
- Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. CAS 23510-18-1 | 3632-5-X0 | MDL MFCD00034905 | N-Benzyl-2-chloro-N-methylethylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. AB478806 | CAS 23510-18-1 – abcr Gute Chemie [abcr.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 12. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 13. chemical-label.com [chemical-label.com]
- 14. tcichemicals.com [tcichemicals.com]
A Technical Guide for Neuroscientists: Distinguishing DSP-4 from N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
An authoritative guide for researchers, scientists, and drug development professionals on the identity, mechanism, and application of the selective noradrenergic neurotoxin, DSP-4.
This technical guide addresses a critical point of potential confusion in neuropharmacology, clarifying the distinct chemical identities of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride and the widely used neurotoxin DSP-4. We provide a comprehensive overview of DSP-4, its mechanism of action, and detailed protocols for its application in preclinical research, empowering researchers to design and execute rigorous and reproducible studies.
Part 1: Core Directive: Establishing Chemical Identity
A foundational element of scientific integrity is the precise identification of chemical reagents. In this context, it is crucial to establish that This compound and DSP-4 are not the same compound. They are structurally and chemically distinct molecules.
DSP-4 is the common acronym for the selective noradrenergic neurotoxin, N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride .[1][2][3] This compound is a potent tool for researchers studying the role of the noradrenergic system in various physiological and pathological processes.
The key differentiators are summarized in the table below:
| Feature | DSP-4 | This compound |
| Chemical Name | N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride | This compound |
| CAS Number | 40616-75-9[1][2][4][5] | 23510-18-1[6][7] |
| Molecular Formula | C11H15BrClN • HCl[1][4] | C10H15Cl2N[6] |
| Key Structural Features | Presence of a bromo group on the benzyl ring and an ethyl group on the amine. | Absence of a bromo group and presence of a methyl group on the amine. |
This unequivocal distinction is vital for the correct design of experiments and the accurate interpretation of results. The remainder of this guide will focus exclusively on the properties and applications of the neurotoxin, DSP-4.
Part 2: Scientific Integrity & Logic: Understanding DSP-4
Expertise & Experience: The Causality Behind DSP-4's Mechanism of Action
DSP-4 is a highly selective neurotoxin that targets noradrenergic neurons, particularly those originating in the locus coeruleus.[8][9] Its selectivity is a cornerstone of its utility in neuroscience research. The mechanism of action is a multi-step process that leverages the neuron's own machinery for its destruction.
-
Uptake: DSP-4 is recognized and transported into noradrenergic nerve terminals by the norepinephrine transporter (NET). This is the critical step that confers its selectivity; neurons that do not express NET are largely spared.
-
Intracellular Cyclization: Once inside the neuron, DSP-4 undergoes a chemical transformation, cyclizing to form a reactive aziridinium ion.[10]
-
Alkylation and Neurotoxicity: This highly reactive intermediate then alkylates intracellular nucleophiles, leading to cellular damage, inhibition of norepinephrine uptake, and ultimately, the degeneration of the nerve terminal.[4]
This targeted mechanism allows for the creation of animal models with specific lesions of the noradrenergic system, enabling the study of its role in conditions such as stress, attention, and neurodegenerative diseases.[8]
Trustworthiness: A Self-Validating System for In Vivo Studies
The use of DSP-4 in preclinical models requires a rigorous and well-controlled experimental design. The following protocol outlines a standard approach for the systemic administration of DSP-4 in rodents to induce a selective lesion of central noradrenergic neurons.
| Step | Procedure | Key Considerations & Rationale |
| 1. Reagent Preparation | Dissolve DSP-4 hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 5 mg/mL). Prepare fresh on the day of use.[11] | DSP-4 solutions can be unstable; fresh preparation ensures consistent potency. Saline is a standard isotonic vehicle. |
| 2. Animal Handling | Acclimate animals to the housing conditions for at least one week prior to the experiment. Handle animals gently to minimize stress. | Acclimation reduces stress-induced variability in neurochemical baselines. |
| 3. Dosing | Administer DSP-4 via intraperitoneal (i.p.) injection. A common dose for rats is 50 mg/kg.[12][13] | The i.p. route allows for systemic distribution and the ability of DSP-4 to cross the blood-brain barrier.[12][14] The dose can be adjusted based on the species and desired extent of the lesion. |
| 4. Post-Injection Monitoring | Monitor animals for any signs of distress or adverse reactions. Ensure they have free access to food and water. | While generally well-tolerated at effective doses, it is crucial to monitor animal welfare. |
| 5. Lesion Maturation | Allow at least 7-14 days for the neurotoxic effects to fully manifest and for the noradrenergic terminals to degenerate. | The degeneration process is not instantaneous. This waiting period is essential for the lesion to stabilize before behavioral or neurochemical assessments. |
| 6. Verification of Lesion | Post-mortem, dissect brain regions of interest (e.g., cortex, hippocampus). Use techniques such as HPLC to quantify norepinephrine levels or immunohistochemistry to visualize noradrenergic fibers. | This is a critical step to validate the extent and selectivity of the lesion. A significant reduction in norepinephrine in target regions, without affecting other monoamines like dopamine or serotonin, confirms a successful and selective lesion.[9] |
Authoritative Grounding & Comprehensive References
The protocols and mechanistic descriptions provided herein are grounded in decades of peer-reviewed research. The selective action of DSP-4 on noradrenergic neurons was first described by Jaim-Etcheverry and Zieher in 1980.[11] Since then, numerous studies have utilized this tool to elucidate the function of the noradrenergic system.[9][13][15][16]
Part 3: Visualization & Formatting
Experimental Workflow: From Hypothesis to Validated Model
The successful implementation of a DSP-4 lesioning study follows a logical and sequential workflow. This ensures that the resulting animal model is robust and that the data generated are reliable.
References
- DSP-4. Grokipedia.
- DSP-4 (CAS Number: 40616-75-9). Cayman Chemical.
- DSP-4. Tocris Bioscience.
- DSP-4 hydrochloride (CAS 40616-75-9). Santa Cruz Biotechnology.
- DSP-4. Wikipedia.
- DSP-4. R&D Systems.
- DSP-4 (HCl). MedKoo Biosciences.
- This compound. AldrichCPR.
- Adrenergic Neurotoxin - DSP-4 hydrochloride. MedchemExpress.com.
- This compound. PubChem.
- This compound. J&K Scientific.
- Comparative effects of the neurotoxins N-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP4)
- N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4)
- N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride. Sigma-Aldrich.
- The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4)
- Effects of pretreatment with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4)
- DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. PubMed.
- N-ethyl-2-bromobenzylamine hydrochloride (C8417)
- N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride. Sigma-Aldrich.
Sources
- 1. DSP-4 | Adrenergic Related Compounds | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. N-(2-クロロエチル)-N-エチル-2-ブロモベンジルアミン 塩酸塩 - DSP-4, N-エチル-N-(2-クロロエチル)-2-ブロモベンジルアミン 塩酸塩 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DSP-4 | Additional Adrenergic Receptor-related Compounds: Tocris Bioscience [rndsystems.com]
- 6. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comparative effects of the neurotoxins N-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) and 6-hydroxydopamine on hypothalamic noradrenergic, dopaminergic and 5-hydroxytryptaminergic neurons in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSP-4 - Wikipedia [en.wikipedia.org]
- 15. The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of pretreatment with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) on methamphetamine pharmacokinetics and striatal dopamine losses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
An Investigator's Guide to the In Vivo Administration of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride in Murine Models
Abstract: This document provides a comprehensive protocol for the preparation and administration of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, a potent nitrogen mustard alkylating agent, for use in murine research models. It covers critical aspects from mechanism of action and safety precautions to detailed, step-by-step procedures for intraperitoneal injection, dose preparation, and post-administration monitoring. This guide is intended for researchers, scientists, and drug development professionals aiming to leverage this compound in preclinical studies, particularly in fields such as neurotoxicology and oncology.
Core Principles & Mechanism of Action
This compound belongs to the nitrogen mustard family, a class of bifunctional alkylating agents known for their potent cytotoxic effects.[1][2] The core mechanism relies on the intramolecular cyclization of the 2-chloroethyl side chain to form a highly reactive and unstable aziridinium (ethylene immonium) ion. This electrophilic cation readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine bases in DNA.
This alkylation event can lead to several downstream cytotoxic consequences:
-
DNA Damage: Formation of DNA adducts disrupts the helical structure.
-
Cross-linking: As a bifunctional agent, it can react a second time, causing inter-strand or intra-strand cross-links that prevent DNA replication and transcription.[3]
-
Apoptosis: The accumulation of irreparable DNA damage triggers programmed cell death pathways.[4]
Due to this mechanism, nitrogen mustards are employed in research to model cellular damage and have been foundational in the development of chemotherapy.[5] Analogs like DSP-4 are well-documented for their selective neurotoxic effects on noradrenergic neurons, suggesting that this compound may be explored for similar applications in creating models of neurodegeneration.[6]
Figure 1: Mechanism of N-(2-Chloroethyl)-N-methylbenzylamine Cytotoxicity. The compound spontaneously forms a reactive aziridinium ion, which then alkylates DNA, leading to stalled replication and apoptosis.
Hazard Assessment and Mandatory Safety Protocols
WARNING: this compound is a hazardous substance classified as toxic if swallowed, causing severe skin burns, serious eye damage, and potential respiratory irritation.[7][8] Some nitrogen mustards are also suspected of causing genetic defects.[9] Strict adherence to safety protocols is non-negotiable.
2.1. Personal Protective Equipment (PPE) All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. The following minimum PPE is required:
-
Gloves: Wear two pairs of nitrile gloves. Check for permeability and change immediately if contamination is suspected.[7]
-
Eye Protection: Chemical splash goggles are mandatory.[10]
-
Lab Coat: A buttoned, liquid-resistant lab coat is required.
-
Respiratory Protection: In case of potential aerosol generation or handling of the powder outside of a fume hood, a NIOSH-approved respirator is necessary.[7]
2.2. Handling and Storage
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible substances.[10] The container should be tightly closed and stored in a locked cabinet with restricted access.[7]
-
Decontamination: All surfaces and equipment must be decontaminated after use. A solution of sodium hypochlorite (bleach) followed by a water rinse is effective for deactivating nitrogen mustards.
-
Disposal: Dispose of all contaminated waste, including pipette tips, tubes, and animal bedding, as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
Reagent Preparation and Formulation
The accuracy of solution preparation is paramount for reproducible in vivo results. All preparations should be performed in a chemical fume hood.
3.1. Vehicle Selection The choice of solvent (vehicle) depends on the compound's solubility and the administration route. While specific solubility data for this compound is not readily available, protocols for similar research compounds often use the following:
-
Sterile Saline (0.9% NaCl): The preferred vehicle for intraperitoneal (IP) injections due to its isotonic nature.
-
Dimethyl Sulfoxide (DMSO): Can be used to create a concentrated stock solution, which is then diluted into a final vehicle like saline.[11]
Protocol for a 10 mg/mL Stock Solution in DMSO:
-
Weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Store at -20°C for short-term storage.
3.2. Preparation of Dosing Solution (Example) To prepare a final dosing solution of 1 mg/mL in saline with 5% DMSO:
-
Thaw the 10 mg/mL stock solution.
-
In a sterile tube, combine 950 µL of sterile saline and 50 µL of the DMSO stock solution.
-
Vortex to mix. This final solution is now ready for administration.
-
Crucial: Prepare dosing solutions fresh on the day of injection. Nitrogen mustards can degrade in aqueous solutions. Warm the solution to room or body temperature before injection to minimize animal discomfort.[12][13]
Murine Model and Administration Protocol
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
4.1. Animal Selection
-
Species/Strain: Common mouse strains such as C57BL/6 or BALB/c are frequently used.
-
Age and Weight: Adult mice (8-12 weeks old) are typical. Dosing is calculated based on body weight (mg/kg), so accurate weighing of each animal on the day of injection is critical.
4.2. Recommended Administration Route: Intraperitoneal (IP) Injection IP injection is a common, effective route for systemic delivery of agents in mice.[13] It offers rapid absorption into the bloodstream.
| Parameter | Guideline | Rationale |
| Needle Gauge | 25-27 G | Balances ease of injection with minimizing tissue trauma.[14] |
| Syringe Size | 1 mL | Allows for accurate measurement of typical injection volumes.[12] |
| Injection Volume | < 10 mL/kg | Prevents excessive pressure within the peritoneal cavity.[14] |
| Injection Site | Lower Right Abdominal Quadrant | Avoids injury to the cecum, bladder, and other internal organs.[12][15][16] |
| Needle Angle | 30-45° | Ensures entry into the peritoneal cavity without penetrating internal organs.[12][14] |
4.3. Step-by-Step IP Injection Protocol
-
Calculate Dose: Determine the volume to inject for each mouse. For a 25g mouse and a 10 mg/kg dose using a 1 mg/mL solution:
-
Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL
-
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. The abdomen should be facing upwards. Tilting the head slightly downwards causes the abdominal organs to shift cranially.[16]
-
Identify Injection Site: Locate the lower right quadrant of the abdomen, lateral to the midline.[15]
-
Disinfect (Optional but Recommended): Wipe the injection site with 70% ethanol.[12][15]
-
Insert Needle: Using a new, sterile needle for each animal, insert the needle with the bevel facing up at a 30-45° angle.[12][14] Penetrate the skin and the abdominal wall.
-
Aspirate: Gently pull back the plunger. If you see air (negative pressure), you are correctly in the peritoneal cavity. If you draw back yellow fluid (urine) or brown/green fluid (intestinal contents), withdraw the needle and do not inject. Re-evaluate the procedure.[14][15]
-
Inject: Once correct placement is confirmed, smoothly depress the plunger to administer the solution.
-
Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage. Observe the animal for several minutes for any immediate adverse reactions.[12]
Figure 2: General Experimental Workflow. A logical progression from animal preparation and dosing to post-administration monitoring and final analysis.
Post-Administration Care and Monitoring
Vigilant monitoring is essential for animal welfare and data integrity.
-
Daily Health Checks: For at least 72 hours post-injection, mice should be monitored for signs of toxicity, which may include:
-
Ruffled fur
-
Hunched posture
-
Lethargy or reduced activity
-
Loss of appetite or dehydration
-
Injection site inflammation
-
-
Body Weight: Record body weight daily. A weight loss of >15-20% from baseline is a common endpoint requiring euthanasia.
-
Record Keeping: Meticulously document all observations, doses administered, and animal health status.
References
- Alkyl Amines Chemicals Limited. (n.d.). Safety Data Sheet: N-methylbenzylamine.
- University of Wisconsin-Milwaukee. (n.d.). Mouse Intraperitoneal (IP) administration.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
- Pal et al. (2024). Mouse Model of Nitrogen Mustard Ocular Surface Injury Characterization and Sphingolipid Signaling. International Journal of Molecular Sciences.
- Queen's University. (n.d.). Intraperitoneal Injection in Mice.
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- PubChem. (n.d.). This compound.
- MedchemExpress.com. (n.d.). N-Methylbenzylamine.
- Jonsson, G. et al. (1981). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Mechlorethamine hydrochloride.
- Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection.
- Wikipedia. (n.d.). Benzylamine.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Bis(2-chloroethyl)amine hydrochloride.
- Tewari-Singh, N. et al. (2015). Nitrogen mustard-induced skin injury is mediated through DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway. Toxicology Letters.
- Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse.
- TargetMol. (n.d.). N-Methylbenzylamine.
- TCI America. (n.d.). Safety Data Sheet: 2-Chloroethylamine hydrochloride.
- Laskin, J. D. et al. (2015). Antioxidant/stress response in mouse epidermis following exposure to nitrogen mustard. Toxicology and Applied Pharmacology.
- Kumar, D. et al. (2012). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. International Online Medical Council.
- Pal, D. et al. (2024). Nitrogen Mustard-Induced Ex Vivo Human Cornea Injury Model and Therapeutic Intervention by Dexamethasone. Drug Metabolism and Disposition.
- Anderson, T. & Burdon, M. G. (1981). Biological and biochemical effects of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea on two transplantable murine colon tumors. Cancer Research.
Sources
- 1. Antioxidant/stress response in mouse epidermis following exposure to nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrogen Mustard-Induced Ex Vivo Human Cornea Injury Model and Therapeutic Intervention by Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and biochemical effects of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea on two transplantable murine colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
- 6. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alkylamines.com [alkylamines.com]
- 8. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. N-Methylbenzylamine | TargetMol [targetmol.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. research.vt.edu [research.vt.edu]
Application Notes & Protocols: Creating a Norepinephrine-Deficient Animal Model with N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride (DSP-4)
This guide provides a comprehensive overview and detailed protocols for creating a norepinephrine-deficient animal model using the selective neurotoxin N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, commonly known as DSP-4. This model is an invaluable tool for researchers, scientists, and drug development professionals investigating the role of the noradrenergic system, particularly the locus coeruleus (LC), in various physiological and pathological processes.
Scientific Foundation: Understanding DSP-4's Mechanism of Action
DSP-4 is a potent and selective neurotoxin that primarily targets noradrenergic neurons originating from the locus coeruleus.[1][2][3] Its selectivity is a key advantage, allowing for the specific investigation of the LC-norepinephrine system's role in conditions such as stress, attention, neurodegenerative diseases, and affective disorders.[2][4][5]
Upon systemic administration, DSP-4 readily crosses the blood-brain barrier and undergoes a chemical transformation, cyclizing into a reactive aziridinium ion.[1][6] This highly reactive molecule is then recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[1][7] The selectivity of DSP-4 for LC neurons is attributed to a higher affinity of the neurotoxin for the NET in these specific neuronal populations compared to other noradrenergic neurons.[3][8]
Once inside the neuron, the aziridinium derivative of DSP-4 irreversibly binds to and alkylates various intracellular components, leading to the degeneration of noradrenergic axons and terminals.[1][9] This process results in a rapid and long-lasting depletion of norepinephrine in brain regions innervated by the LC, such as the cortex, hippocampus, and cerebellum.[10][11] It is crucial to note that while DSP-4 is highly effective at lesioning noradrenergic terminals, its effect on the neuronal cell bodies in the locus coeruleus is a subject of some debate, with some studies showing preservation of cell bodies while others report eventual cell loss over a longer time course.[12][13][14]
Caption: Mechanism of DSP-4 neurotoxicity in noradrenergic neurons.
Experimental Design and Considerations
The successful creation of a DSP-4 induced norepinephrine-deficient model requires careful planning and consideration of several key factors. The choices made during the experimental design phase will directly impact the validity and reproducibility of the results.
Animal Species and Strain
Rodents, particularly rats and mice, are the most commonly used species for creating DSP-4 lesion models.[1][10] It is important to be aware of potential strain differences in sensitivity to DSP-4, which may necessitate adjustments in dosing.[10]
Dosing and Administration
The standard and most effective dose of DSP-4 for inducing significant norepinephrine depletion in both rats and mice is typically 50 mg/kg administered via intraperitoneal (i.p.) injection.[1][11] Some protocols utilize a repeated dosing regimen, such as two 50 mg/kg injections spaced one week apart, to ensure a more complete and lasting lesion.[12][15][16]
Causality Behind Dosing Choice: A 50 mg/kg dose has been empirically determined to be sufficient to cause a rapid and profound depletion of norepinephrine in LC-innervated brain regions, often reducing levels to 10-30% of control values.[1] Lower doses may result in incomplete lesions, while higher doses risk increased non-specific toxicity.
Preparation and Handling of DSP-4
DSP-4 is unstable in solution and sensitive to light.[13] It is imperative to prepare the DSP-4 solution fresh immediately before each use and to protect it from light. The compound should be dissolved in a sterile saline solution (0.9% NaCl).
Time Course of Norepinephrine Depletion and Behavioral Testing
Norepinephrine depletion following DSP-4 administration is rapid, with significant reductions observed within 24 hours.[17] The depletion is long-lasting, though some degree of recovery can occur over several months.[18]
The timing of behavioral testing is a critical consideration. Short-term effects (e.g., 3 days post-injection) may differ from long-term effects (e.g., 14 days or more post-injection) due to the development of compensatory mechanisms, such as receptor supersensitivity.[19] Researchers should carefully consider their scientific question when determining the appropriate time window for their experiments.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the creation and validation of a DSP-4 induced norepinephrine-deficient animal model.
Protocol for DSP-4 Administration
Materials:
-
This compound (DSP-4)
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes and needles for intraperitoneal injection
-
Light-protective container for DSP-4 solution
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Weigh Animals: Accurately weigh each animal to determine the precise volume of DSP-4 solution to be injected.
-
Prepare DSP-4 Solution: Immediately before injection, dissolve DSP-4 in sterile 0.9% saline to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse, requiring a 0.25 mL injection volume). Protect the solution from light.
-
Administer DSP-4: Inject the freshly prepared DSP-4 solution intraperitoneally (i.p.). For a two-dose regimen, repeat the injection one week later.[12][15]
-
Control Group: Administer an equivalent volume of the vehicle (sterile 0.9% saline) to the control group.
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions following the injection.
Caption: Experimental workflow for creating a DSP-4 induced norepinephrine-deficient model.
Protocol for Validation of Norepinephrine Depletion
To ensure the effectiveness and specificity of the DSP-4 lesion, it is essential to validate the extent of norepinephrine depletion. This can be achieved through neurochemical and immunohistochemical methods.
3.2.1. Neurochemical Validation via High-Performance Liquid Chromatography (HPLC)
HPLC with electrochemical detection is the gold standard for quantifying monoamine levels in brain tissue.
Materials:
-
Brain tissue from specific regions (e.g., cortex, hippocampus)
-
Homogenization buffer
-
Centrifuge
-
HPLC system with electrochemical detector
Procedure:
-
Tissue Dissection: At the desired time point post-DSP-4 administration, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Tissue Homogenization: Homogenize the tissue samples in an appropriate buffer.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
HPLC Analysis: Inject the supernatant into the HPLC system to separate and quantify norepinephrine, as well as other monoamines like dopamine and serotonin to confirm selectivity.[15][20] The levels of the primary norepinephrine metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), can also be measured.[15]
-
Data Analysis: Compare the norepinephrine levels in the DSP-4 treated group to the vehicle-treated control group. A significant reduction in norepinephrine with no or minimal changes in dopamine and serotonin levels confirms a successful and selective lesion.[11][15]
3.2.2. Immunohistochemical Validation
Immunohistochemistry (IHC) allows for the visualization of the loss of noradrenergic fibers.
Materials:
-
Brain tissue sections
-
Primary antibody against a marker of noradrenergic neurons (e.g., Dopamine β-hydroxylase [DBH] or Norepinephrine Transporter [NET])
-
Secondary antibody conjugated to a fluorescent or enzymatic reporter
-
Microscope
Procedure:
-
Tissue Processing: Perfuse the animals and process the brains for sectioning (e.g., cryosectioning or vibratome sectioning).
-
Immunostaining: Perform standard immunohistochemical staining using an antibody against DBH or NET.[5][12][15]
-
Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the density of immunoreactive fibers in the brain regions of interest. A marked reduction in DBH or NET-positive fibers in the DSP-4 treated group compared to controls indicates successful denervation.[12][15]
Data Presentation and Interpretation
The following table provides an example of the expected outcomes from a successful DSP-4 lesion study.
| Brain Region | Norepinephrine Level (% of Control) | Dopamine Level (% of Control) | Serotonin Level (% of Control) | DBH/NET Fiber Density (% of Control) |
| Cortex | 10-20% | 95-105% | 95-105% | 10-20% |
| Hippocampus | 10-20% | 95-105% | 95-105% | 10-20% |
| Hypothalamus | 80-100% | 95-105% | 95-105% | 80-100% |
Interpretation of Results: A successful DSP-4 lesion is characterized by a profound and selective reduction of norepinephrine and noradrenergic markers in brain regions primarily innervated by the locus coeruleus (e.g., cortex and hippocampus), with minimal impact on other monoaminergic systems and brain regions with non-LC noradrenergic innervation (e.g., hypothalamus).[3][10][11]
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of both neurochemical and immunohistochemical validation methods provides a robust assessment of the lesion's efficacy and specificity. Furthermore, the analysis of other monoamines (dopamine and serotonin) serves as an internal control to confirm the selective nature of the DSP-4 neurotoxicity. By adhering to these rigorous validation steps, researchers can have high confidence in the integrity of their norepinephrine-deficient animal model.
Conclusion
The DSP-4 induced norepinephrine-deficient animal model is a powerful tool for elucidating the multifaceted roles of the locus coeruleus-norepinephrine system. By understanding the underlying mechanism of DSP-4 and adhering to the detailed protocols and validation procedures outlined in these application notes, researchers can generate reliable and reproducible data, advancing our knowledge in neuroscience and facilitating the development of novel therapeutic strategies.
References
-
The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. (2022). eNeuro. [Link]
-
The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. (2022). eNeuro. [Link]
-
DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. (2014). Neurotoxicity Research. [Link]
-
Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches. (2010). Brain Research. [Link]
-
The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. (2018). Frontiers in Neuroanatomy. [Link]
-
Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters. (2010). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
DSP-4. (n.d.). Grokipedia. [Link]
-
DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. (2014). Semantic Scholar. [Link]
-
Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? (1990). Progress in Brain Research. [Link]
-
A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. (2010). Journal of Alzheimer's Disease. [Link]
-
DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. (1981). Brain Research. [Link]
-
Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats. (1985). Life Sciences. [Link]
-
Functional recovery of locus coeruleus noradrenergic neurons after DSP-4 lesion: effects on dopamine levels and neuroleptic induced-parkinsonian symptoms in rats. (2007). Behavioural Brain Research. [Link]
-
Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? (1990). SciSpace. [Link]
-
DSP-4-induced Depletion of Brain Norepinephrine Produces Opposite Effects on Exploratory Behavior 3 and 14 Days After Treatment. (1990). Psychopharmacology. [Link]
-
The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. (2022). PubMed. [Link]
-
[N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending]. (1988). Acta Physiologica et Pharmacologica Latinoamericana. [Link]
-
Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss. (2023). Scientific Reports. [Link]
-
Recovery of central noradrenergic neurons one year after the administration of the neurotoxin DSP4. (1991). General Pharmacology. [Link]
-
The effects of the neurotoxin DSP4 on spatial learning and memory in Wistar rats. (2012). Attention Deficit and Hyperactivity Disorders. [Link]
-
Central Noradrenergic Depletion by DSP-4 Prevents Stress-Induced Memory Impairments in the Object Recognition Task. (2009). Neuropsychopharmacology. [Link]
-
The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. (2022). eNeuro. [Link]
-
Central noradrenergic lesion induced by DSP-4 impairs the acquisition of avoidance reactions and prevents molecular changes in the amygdala. (2010). Neurobiology of Learning and Memory. [Link]
-
Effect of DSP-4 Induced Central Noradrenergic Depletion on Tactile Learning in Rat. (2015). Basic and Clinical Neuroscience. [Link]
-
Norepinephrine Regulates Spatial Memory Consolidation Using Barnes Maze in Male, but Not Female Rats. (2019). Neurology. [Link]
-
A partial noradrenergic lesion induced by DSP-4 increases extracellular noradrenaline concentration in rat frontal cortex: a microdialysis study in vivo. (1998). Psychopharmacology. [Link]
-
Pretraining Infusion of DSP-4 into the Amygdala Impaired Retention in the Inhibitory Avoidance Task. (1999). NTU Scholars. [Link]
-
DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. (1981). European Journal of Pharmacology. [Link]
-
Effects of central noradrenaline depletion by the selective neurotoxin DSP-4 on the behaviour of the isolated rat in the elevated plus maze and water maze. (2002). Behavioural Brain Research. [Link]
-
Functional Regrowth of Norepinephrine Axons in the Adult Mouse Brain Following Injury. (2024). bioRxiv. [Link]
-
DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus. (1991). Brain Research Bulletin. [Link]
-
Effects of DSP-4-induced depletion of brain norepinephrine on appetitive and aversive memory retrieval. (1994). Indian Journal of Experimental Biology. [Link]
-
Experimental timeline. Mice were administered two doses of DSP-4 (50...). (2021). ResearchGate. [Link]
-
Nature of DSP-4-Induced Neurotoxicity. (2014). ResearchGate. [Link]
-
Functional Regrowth of Norepinephrine Axons in the Adult Mouse Brain Following Injury. (2024). eNeuro. [Link]
-
Acute action of DSP-4 on central norepinephrine axons: biochemical and immunohistochemical evidence for differential effects. (1991). Brain Research. [Link]
Sources
- 1. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central noradrenergic lesion induced by DSP-4 impairs the acquisition of avoidance reactions and prevents molecular changes in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]
- 7. Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Regrowth of Norepinephrine Axons in the Adult Mouse Brain Following Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease | eNeuro [eneuro.org]
- 16. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Central noradrenergic depletion by DSP-4 prevents stress-induced memory impairments in the object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recovery of central noradrenergic neurons one year after the administration of the neurotoxin DSP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
Application Note: A Validated HPLC-UV Method for the Quantification of N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride in Porcine Tissue
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride in porcine tissue. N-(2-Chloroethyl)-N-methylbenzylamine is a reactive alkylating agent, and its quantification in biological matrices is crucial for toxicological and pharmacokinetic studies.[1] The developed method utilizes a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by reversed-phase HPLC with UV detection. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[2][3][4][5][6]
Introduction
This compound is a nitrogen mustard derivative and a potent alkylating agent.[1] Compounds of this class are known for their high reactivity and cytotoxic effects, which are primarily mediated through the alkylation of nucleophilic groups in biomolecules. Understanding the distribution and concentration of such compounds in tissues is fundamental for assessing their potential toxicity and metabolic fate. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds and their metabolites in biological samples due to its high resolution, sensitivity, and reproducibility.[7]
This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in porcine tissue, a common model in preclinical studies. The method employs a straightforward liquid-liquid extraction for sample preparation, which effectively removes interfering matrix components.[8] Chromatographic separation is achieved on a C18 reversed-phase column, a common choice for the analysis of amine-containing compounds.[9][10]
Experimental
Materials and Reagents
-
This compound (Reference Standard, purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (88%)
-
Dichloromethane (ACS grade)
-
Sodium hydroxide (NaOH)
-
Porcine liver tissue (fresh or frozen at -80°C)
-
Phosphate buffered saline (PBS), pH 7.4
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation from Porcine Tissue
The following protocol outlines the liquid-liquid extraction procedure for isolating the analyte from the tissue matrix.
Caption: Workflow for tissue sample preparation.
Step-by-Step Protocol:
-
Tissue Homogenization: Accurately weigh approximately 1 gram of porcine liver tissue. Add 4 mL of cold PBS (pH 7.4) and homogenize using a mechanical homogenizer until a uniform consistency is achieved.
-
Alkalinization: To the tissue homogenate, add 1 M sodium hydroxide (NaOH) solution dropwise to adjust the pH to above 10. This step is crucial for converting the hydrochloride salt to its free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the alkalinized homogenate.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[11]
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4][5]
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 78.1 |
| 10 | 155.8 |
| 25 | 389.5 |
| 50 | 780.2 |
| 100 | 1565.4 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in triplicate on the same day (intra-day) and on three different days (inter-day).
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day Mean Conc. (µg/mL) ± SD | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Mean Conc. (µg/mL) ± SD | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 5 | 4.92 ± 0.11 | 98.4 | 2.24 | 4.89 ± 0.15 | 97.8 | 3.07 |
| Medium | 50 | 50.8 ± 0.76 | 101.6 | 1.50 | 51.2 ± 1.02 | 102.4 | 1.99 |
| High | 90 | 91.2 ± 1.37 | 101.3 | 1.50 | 90.5 ± 1.81 | 100.6 | 2.00 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Results and Discussion
The developed HPLC method provides a reliable and efficient means for quantifying this compound in porcine tissue. The sample preparation procedure, involving liquid-liquid extraction, effectively minimizes matrix interference, leading to a clean chromatogram with a well-resolved peak for the analyte. The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range.
The choice of a C18 column and a mobile phase consisting of acetonitrile and water with formic acid is well-suited for the analysis of this moderately polar amine compound. The acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape and retention on the reversed-phase column.
Caption: Overview of the analytical workflow and validation.
Conclusion
The HPLC-UV method detailed in this application note is suitable for the quantitative analysis of this compound in porcine tissue. The method is straightforward, robust, and meets the validation criteria set forth by the ICH. This protocol can be readily implemented in research and preclinical laboratories for pharmacokinetic and toxicological assessments of this and structurally related compounds.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Starodub, O. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Organomation. HPLC Sample Preparation. Organomation. [Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
Vanderbilt University. Sample Preparation for HPLC. Vanderbilt University. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]
-
ComplianceOnline. HPLC Analytical Method Development and Validation. ComplianceOnline. [Link]
-
European Compliance Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]
-
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]
-
Nacalai Tesque. Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
Royal Society of Chemistry. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
National Center for Biotechnology Information. Alkylating Agents. NCBI Bookshelf. [Link]
-
ScienceDirect. HPLC methods for quantifying anticancer drugs in human samples: A systematic review. ScienceDirect. [Link]
Sources
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. HPLC methods for quantifying anticancer drugs in human samples: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. nacalai.com [nacalai.com]
Application Note & Protocol: Preparation of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (NMBA) Solutions for In Vivo Studies
Abstract: This document provides a comprehensive guide for the preparation of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (NMBA) solutions intended for in vivo research. NMBA is a nitrogen mustard analogue and a potent research chemical, primarily utilized as a precursor to the selective noradrenergic neurotoxin DSP-4.[1][2][3] Its high reactivity and inherent toxicity necessitate meticulous handling and preparation procedures to ensure experimental reproducibility and, paramountly, operator safety. This guide details the mechanism of action, safety protocols, a step-by-step solution preparation method, and stability considerations to support researchers in pharmacology, neuroscience, and drug development.
Scientific Foundation: Mechanism of Action
Understanding the chemical behavior of NMBA in an aqueous environment is critical for its correct preparation and use. NMBA itself is a stable precursor. However, in a solution, it undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles on biological macromolecules, leading to covalent alkylation. It is this aziridinium derivative, formed in situ, that is responsible for the compound's biological activity.[1] The rate of this cyclization is dependent on factors such as pH and temperature, underscoring the need for controlled and consistent solution preparation.
Caption: Figure 1. Activation pathway of NMBA to its reactive aziridinium ion.
Quantitative Data & Physicochemical Properties
Accurate preparation begins with a clear understanding of the compound's properties. The table below summarizes key data for NMBA hydrochloride.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅Cl₂N | PubChem[4] |
| Molecular Weight | 220.14 g/mol | PubChem[4][5] |
| Appearance | White to light beige crystalline powder | ChemicalBook[6] |
| Solubility | Soluble in water and saline. | ChemicalBook[6] |
| Storage (Solid) | Store at room temperature, protected from moisture. | ChemicalBook[6] |
| Solution Stability | Limited in aqueous solutions. Must be prepared fresh before each use. | General Best Practice |
Mandatory Safety & Handling Protocols
WARNING: NMBA is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4] As a nitrogen mustard analogue, it should be handled with extreme caution as a potential vesicant (blistering agent) and carcinogen.[7]
-
Engineering Controls: All handling of solid NMBA and its concentrated solutions must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon any suspected contamination.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling the solid powder.
-
Lab Coat: A buttoned, full-length lab coat is required.
-
-
Weighing: Weigh the powder on wax paper or a glassine weigh boat within the fume hood. Do not remove the powder from the hood.
-
Waste Disposal: All contaminated materials (gloves, weigh boats, pipette tips, vials) must be disposed of in a dedicated hazardous chemical waste container according to your institution's EHS guidelines.
-
Spill Response: In case of a spill, evacuate the area and follow your institution's EHS protocol for hazardous chemical spills. Do not attempt to clean up a spill without proper training and equipment.
Experimental Protocol: In Vivo Solution Preparation
This protocol provides a method for preparing a sterile NMBA solution in saline, suitable for intraperitoneal (i.p.) injection in rodent models. The final concentration should be determined based on the desired dosage (e.g., mg/kg) and the injection volume appropriate for the animal model.
4.1. Materials & Equipment
-
This compound (purity ≥98%)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile water for injection (for pH adjustment, if needed)
-
0.1 M Sodium Hydroxide (NaOH), sterile-filtered
-
0.1 M Hydrochloric Acid (HCl), sterile-filtered
-
Certified Chemical Fume Hood
-
Analytical Balance (0.1 mg readability)
-
Sterile glass beaker or vial
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter with a micro-probe
-
Sterile serological pipettes and pipette aid
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile syringes and needles
-
Sterile, sealed storage vials
4.2. Step-by-Step Methodology
Step 1: Calculation Calculate the mass of NMBA hydrochloride required.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Example: To prepare 10 mL of a 5 mg/mL solution for a 50 mg/kg dose in a 25g mouse (injection volume of 0.25 mL):
-
Mass = 5 mg/mL * 10 mL = 50 mg
-
Step 2: Weighing (Inside Fume Hood)
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh the calculated amount of NMBA hydrochloride (e.g., 50 mg) onto the weigh boat.
-
Record the exact mass. Do not remove the open container from the fume hood.
Step 3: Dissolution
-
Place a sterile magnetic stir bar into a sterile beaker or vial of appropriate size.
-
Add approximately 80% of the final required volume of sterile 0.9% saline (e.g., 8 mL for a 10 mL final volume).
-
Carefully transfer the weighed NMBA powder into the saline while it is stirring gently.
-
Allow the powder to dissolve completely. The solution should be clear and colorless.
Step 4: pH Adjustment (Critical Step)
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Aseptically place the pH probe into the stirring solution.
-
The initial pH of the solution will likely be acidic.
-
Adjust the pH to a physiological range of 7.2 - 7.4 . Add sterile 0.1 M NaOH dropwise to raise the pH. If you overshoot the target, use sterile 0.1 M HCl to lower it. This step is crucial for controlling the rate of aziridinium ion formation and ensuring consistency between experiments.
Step 5: Final Volume and Sterilization
-
Once the pH is stable in the target range, remove the pH probe.
-
Transfer the solution to a sterile graduated cylinder or use a sterile pipette to bring the solution to the final desired volume (e.g., 10 mL) with sterile 0.9% saline.
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final, sterile, sealed vial. This step removes any potential microbial contamination, which is essential for in vivo work.
Step 6: Storage and Use
-
IMMEDIATE USE IS STRONGLY RECOMMENDED. Due to the spontaneous formation of the reactive aziridinium ion in neutral aqueous solutions, the solution's potency will change over time.
-
If immediate use is not possible, solutions may be stored at -20°C for up to a few months, though fresh preparation is always the gold standard.[8] Thaw completely and vortex before use. Avoid repeated freeze-thaw cycles.
-
Clearly label the vial with the compound name, concentration, date of preparation, and a "HAZARDOUS" warning.
Workflow & Logic Visualization
The following diagram outlines the logical flow of the preparation protocol, emphasizing critical control points.
Sources
- 1. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
Application Notes & Protocols: A Researcher's Guide to Stereotaxic Injection of DSP4 into the Locus Coeruleus
Foundational Concepts: The Why and How of Targeted Noradrenergic Lesioning
The Locus Coeruleus: The Brain's Noradrenergic Hub
The Locus Coeruleus (LC), a compact nucleus located in the pontine tegmentum of the brainstem, is the principal source of norepinephrine (NE) for the entire central nervous system (CNS).[1] Its neurons project extensively throughout the brain, innervating regions critical for regulating arousal, attention, stress responses, memory, and mood.[1][2] Given its widespread influence, the LC is a key target for research into the pathophysiology of neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression, where LC dysfunction is an early and significant feature.[1][3][4]
DSP4: A Highly Selective Tool for Noradrenergic Depletion
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP4) is a potent and selective neurotoxin that targets noradrenergic neurons, particularly those originating from the LC.[5][6][7] Its selectivity is conferred by its high affinity for the norepinephrine transporter (NET), which is densely expressed on the terminals of LC neurons.[5][8][9]
Mechanism of Action: Following administration, DSP4 crosses the blood-brain barrier and is actively taken up into noradrenergic nerve terminals via the NET.[5][8][9] Inside the neuron, it cyclizes into a reactive aziridinium ion.[5][8][9] This highly reactive molecule then binds to and alkylates intracellular macromolecules, disrupting cellular function and leading to the degeneration of the nerve terminal.[5][10] This process results in a rapid and long-lasting depletion of NE in LC projection areas, with tissue levels often reduced to 10-30% of normal values.[5][9] Importantly, serotoninergic and dopaminergic systems are only minimally affected, making DSP4 a valuable tool for studying the specific roles of the LC-NE system.[5][8][9]
The Rationale for Stereotaxic Injection
While systemic (e.g., intraperitoneal) injection of DSP4 is effective for widespread depletion of central noradrenergic terminals,[7][11] direct stereotaxic injection into the LC offers several distinct advantages for researchers:
-
Anatomical Specificity: It allows for the precise targeting of the LC cell bodies themselves, leading to a more complete and localized lesion.
-
Dose Reduction: A much lower dose of the neurotoxin is required compared to systemic administration, minimizing potential off-target effects.
-
Investigating Local Circuitry: It enables the study of the specific role of the LC in local brainstem circuits and its interaction with adjacent nuclei.
This guide will provide a comprehensive protocol for achieving precise and validated chemical lesions of the LC using stereotaxic delivery of DSP4.
Experimental Design and Pre-Surgical Preparation
Essential Considerations for a Robust Study
A well-designed experiment is crucial for interpretable results. Before beginning, researchers must carefully consider the following:
-
Animal Model: Both rats and mice are commonly used. The choice depends on the specific research question, available behavioral assays, and transgenic lines. Be aware that stereotaxic coordinates differ significantly between species and even strains.
-
Control Groups (Self-Validation): The inclusion of proper controls is non-negotiable for validating that the observed effects are due to the specific LC lesion.
-
Sham Surgery Control: These animals undergo the entire surgical procedure, including anesthesia and craniotomy, but receive no injection. This controls for the effects of surgery-induced stress and inflammation.
-
Vehicle Control: These animals receive a stereotaxic injection of the vehicle (the solution used to dissolve DSP4, typically sterile saline) into the LC. This controls for the physical effects of the injection volume and cannula placement.
-
Materials and Equipment Checklist
Proper preparation ensures a smooth and successful surgical procedure.
| Category | Item | Notes |
| Surgical | Stereotaxic Frame (with species-specific adaptors) | Ensure it is calibrated and stable. |
| Anesthesia System (Isoflurane vaporizer recommended) | Provides controlled and adjustable anesthetic depth. | |
| Micro-drill with burrs | For performing the craniotomy. | |
| Hamilton Syringe (10 µL) & Infusion Pump | For precise, slow, and controlled delivery of the neurotoxin. | |
| 30-33 gauge injection needles or glass micropipettes | ||
| Surgical Instruments (scalpel, forceps, sutures, wound clips) | All instruments must be sterilized. | |
| Consumables | N-(2-Chloroethyl)-N-methylbenzylamine HCl (DSP4) | |
| Sterile 0.9% Saline | For vehicle controls and dissolving DSP4. | |
| Anesthetic (e.g., Isoflurane) | ||
| Analgesics (e.g., Buprenorphine, Carprofen) | For pre- and post-operative pain management. | |
| Antiseptic solution (e.g., Betadine, Chlorhexidine) | For sterilizing the surgical site. | |
| Ophthalmic Ointment | To prevent corneal drying during surgery.[12] | |
| Sterile Cotton Swabs, Gauze | ||
| Post-Op Care | Heating pad or warming lamp | Crucial for preventing hypothermia during and after surgery. |
| Clean recovery cage | Placed on a heating pad, with easy access to food and water.[13] | |
| Palatable, high-moisture food | To encourage eating and hydration post-surgery.[14] |
The Surgical Protocol: A Step-by-Step Guide
Scientist's Note: Aseptic surgical technique is paramount throughout this procedure to prevent infection and ensure animal welfare. This includes using sterile instruments, gloves, and maintaining a clean surgical field.
Animal Preparation and Anesthesia
-
Administer Pre-operative Analgesia: Provide a dose of analgesic (e.g., buprenorphine) 30-60 minutes before the start of surgery to manage pain preemptively.
-
Induce Anesthesia: Anesthetize the animal in an induction chamber using isoflurane (e.g., 3-4% in oxygen).
-
Mount in Stereotaxic Frame: Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), transfer it to the stereotaxic frame.[15] Maintain anesthesia via a nose cone (e.g., 1.5-2.5% isoflurane).
-
Protect the Eyes: Apply ophthalmic ointment to both eyes to prevent them from drying out.[14][12]
-
Prepare Surgical Site: Shave the fur from the scalp, and disinfect the skin by scrubbing alternately with an antiseptic solution and 70% alcohol, moving from the center outwards.[13]
DSP4 Solution Preparation
-
Rationale: DSP4 is unstable in solution and should be prepared fresh immediately before use.
-
Weigh the required amount of DSP4 hydrochloride powder. A common concentration for intracerebral injection is in the range of 1-5 µg/µL.
-
Dissolve in sterile 0.9% saline to the desired final concentration.
-
Draw the solution into the Hamilton syringe, ensuring there are no air bubbles.
Note on Serotonergic Protection: While DSP4 is highly selective for noradrenergic neurons, some protocols, particularly for systemic injections, recommend pre-treatment with a serotonin reuptake inhibitor (e.g., zimelidine or fluoxetine) to provide additional protection to serotonin terminals.[16] For highly localized stereotaxic injections, this is often considered unnecessary but can be included.
Stereotaxic Targeting and Injection
-
Incision: Make a midline incision along the scalp to expose the skull. Use cotton swabs to retract the skin and keep the skull surface dry.
-
Leveling the Skull: Identify Bregma and Lambda, the points where skull sutures intersect. Adjust the head position in the stereotaxic frame until Bregma and Lambda are at the same dorsoventral (DV) coordinate. This ensures the skull is level for accurate targeting.
-
Determine Coordinates: Move the injection apparatus to the coordinates for the Locus Coeruleus. These coordinates are relative to Bregma (Anterior-Posterior, AP; Medial-Lateral, ML) and the skull surface at that point (Dorso-Ventral, DV).
| Species | Bregma Reference | AP (mm) | ML (mm) | DV (mm) | Source |
| Rat (Adult) | Bregma | -9.7 to -10.0 | ±1.2 to ±1.4 | -7.0 to -7.4 | [17] |
| Mouse (Adult) | Bregma | -5.4 | ±0.8 | -4.0 | [18] |
Expert Insight: These coordinates are a starting point. It is highly recommended to perform pilot studies with dye (e.g., Evans Blue) to validate the coordinates for the specific age, weight, and strain of the animals being used in your laboratory.[19]
-
Craniotomy: At the target AP and ML coordinates, use a micro-drill to create a small burr hole through the skull, just large enough for the injection needle to pass through. Be careful not to damage the underlying dura mater.
-
Lower the Needle: Slowly lower the injection needle to the target DV coordinate.
-
Infusion: Using the infusion pump, inject the DSP4 solution at a very slow rate (e.g., 0.1-0.2 µL/minute).
-
Rationale: A slow infusion rate prevents backflow up the cannula track and minimizes tissue damage, ensuring the neurotoxin remains localized to the target area.[20]
-
-
Diffusion Period: After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow the solution to diffuse into the tissue and prevent backflow upon retraction.[20]
-
Retraction and Closure: Slowly withdraw the needle. Suture the scalp incision or close it with wound clips.
Post-Operative Care: The Key to Successful Recovery
Diligent post-operative care is critical for animal welfare and the validity of your experimental data.[21]
-
Maintain Body Temperature: Transfer the animal to a clean recovery cage placed on a heating pad.[21][13] Rodents lose body heat rapidly under anesthesia and are susceptible to hypothermia.[21]
-
Monitor Recovery: Observe the animal continuously until it has regained its righting reflex and is ambulatory.[22]
-
Pain Management: Administer analgesics as prescribed by your institution's veterinary staff for at least 48-72 hours post-surgery.
-
Hydration and Nutrition: Provide easy access to water and soft, palatable food.[14] Monitor body weight daily for the first few days; a loss of more than 15% of pre-surgical weight may require intervention such as subcutaneous fluid administration.[14][22]
-
Wound Monitoring: Check the incision site daily for signs of infection (redness, swelling, discharge).[22] Remove sutures or clips 7-14 days after surgery.[13]
Post-Mortem Validation: Confirming the Lesion
Validating the accuracy and extent of the LC lesion is a critical final step. A multi-pronged approach combining neurochemical and histological methods provides the most robust confirmation.
Histological Confirmation
-
Rationale: Immunohistochemistry (IHC) allows for the direct visualization and quantification of the loss of noradrenergic neurons in the LC.
-
Timeline: Allow at least 7-14 days after surgery for the neurodegenerative process to complete before sacrificing the animals for tissue analysis.
Core Protocol: Immunohistochemistry for Dopamine β-Hydroxylase (DBH)
Dopamine β-hydroxylase (DBH) is the enzyme that converts dopamine to norepinephrine and is an excellent marker for noradrenergic neurons.[23] A significant reduction in DBH-positive cells in the injected area compared to controls confirms a successful lesion.[23]
-
Perfusion and Fixation: Deeply anesthetize the animal and perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Tissue Processing: Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Using a cryostat or vibratome, cut coronal sections (e.g., 30-40 µm thick) through the extent of the locus coeruleus.
-
Staining:
-
Wash sections in buffer (e.g., TBS).
-
Block non-specific binding with a blocking buffer (e.g., 10% normal serum in TBS with a permeabilizing agent like Triton X-100).[24]
-
Incubate overnight at 4°C with a primary antibody against DBH (diluted in incubation buffer).[24][25]
-
Wash, then incubate with an appropriate fluorophore- or enzyme-conjugated secondary antibody.[24]
-
For enzymatic detection, use a substrate like DAB to produce a visible colorimetric product.[26]
-
Mount sections on slides, coverslip, and visualize using microscopy.
-
-
Analysis: Qualitatively assess the loss of DBH-immunoreactive cells in the targeted LC. For quantitative analysis, use stereological methods to count the number of remaining DBH-positive neurons in the lesioned animals compared to sham and vehicle controls.[1][3]
Visualizing the Science: Diagrams and Workflows
Mechanism of DSP4 Neurotoxicity
Caption: Mechanism of DSP4 uptake and induced cytotoxicity in noradrenergic neurons.
Experimental Workflow for LC Lesioning
Caption: Standard experimental workflow from surgery to final data analysis.
References
-
Jaskari, T., et al. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. PubMed. [Link]
-
Grokipedia. (n.d.). DSP-4. [Link]
-
Jaskari, T., et al. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Semantic Scholar. [Link]
-
Jonsson, G., et al. (1981). DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. PubMed. [Link]
-
Jaskari, T., et al. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. ResearchGate. [Link]
-
Gelegen, C., et al. (2012). Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience. Journal of Visualized Experiments. [Link]
-
Queen's University. (n.d.). Rodent Post-operative Care (Mice). Animals in Science. [Link]
-
Jin, Y., et al. (2016). Forebrain GABAergic projections to locus coeruleus in mouse. PubMed Central. [Link]
-
Resch, J. M., et al. (2017). Pre-locus coeruleus neurons in rat and mouse. American Physiological Society Journal. [Link]
-
NC3RS. (n.d.). Rodent Shelter: improving the post-operative care of rodents. [Link]
-
Synaptic Systems. (n.d.). Protocol for Dopamine beta-hydroxylase Antibody (Cat. No. 496 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. [Link]
-
Northeastern University. (n.d.). Rodent Surgery (Pre-, Peri-, and Post-Operative Procedures). [Link]
-
University of Notre Dame. (2010). Aseptic Rodent Surgery and Postoperative Care. [Link]
-
Resch, J. M., et al. (2017). Pre-locus coeruleus neurons in rat and mouse. American Physiological Society. [Link]
-
Jørgensen, L. K., et al. (2022). Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact. Frontiers in Behavioral Neuroscience. [Link]
-
Synaptic Systems. (n.d.). Protocol for Dopamine beta-hydroxylase Antibody (Cat. No. 496 004) Immunohistochemistry Paraffin embedded (IHC-P) Chromogenic Staining (DAB). [Link]
-
Synaptic Systems. (n.d.). Protocol for Dopamine beta-hydroxylase Antibody (Cat. No. 496 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. [Link]
-
ResearchGate. (n.d.). Topography of the brainstem LC structure in rats. [Link]
-
Zsilla, G., et al. (1984). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. PubMed. [Link]
-
ResearchGate. (n.d.). Effects of DSP-4 injection on the dopamine beta-hydroxylase immunoreactivity of the LC. [Link]
-
Chandler, D. J., et al. (2019). In search of the locus coeruleus: guidelines for identifying anatomical boundaries and electrophysiological properties of the blue spot in mice, fish, finches, and beyond. Journal of Neurophysiology. [Link]
-
bioRxiv. (2022). Noradrenergic cross-modular reciprocal inhibition within the locus coeruleus. [Link]
-
NTU Scholars. (n.d.). Pretraining Infusion of DSP-4 into the Amygdala Impaired Retention in the Inhibitory Avoidance Task. [Link]
-
Frontiers. (2019). Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat. [Link]
-
Deleidi, M., et al. (2015). Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss. PubMed Central. [Link]
-
Bear, M. F., & Daniels, J. D. (1983). DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) depletes noradrenaline in kitten visual cortex without altering the effects of monocular deprivation. PubMed Central. [Link]
-
Jonsson, G., et al. (1981). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. PubMed. [Link]
-
Protocols.io. (n.d.). Stereotaxic Injections. [Link]
-
Weinshenker, D., et al. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. PubMed Central. [Link]
-
Dąbrowska, J., et al. (2011). Neonatal DSP-4 Treatment Modifies Antinociceptive Effects of the CB1 Receptor Agonist Methanandamide in Adult Rats. PubMed Central. [Link]
-
Gupta, J., & Higley, M. J. (2023). Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. Protocols.io. [Link]
-
Wang, Y., et al. (2022). Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection. PubMed Central. [Link]
-
RWD Life Science. (2023). Stereotaxic Intracranial Injection Surgery Protocol. [Link]
-
ResearchGate. (2015). Histologic validation of locus coeruleus MRI contrast in post-mortem tissue. [Link]
-
Eckert, M. A., et al. (2015). Histologic validation of locus coeruleus MRI contrast in post-mortem tissue. PubMed. [Link]
-
ResearchGate. (n.d.). A single systemic injection of DSP-4 (50 mg/kg, i.p.) induced... [Link]
-
Thakker, D. R., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. PubMed Central. [Link]
-
ResearchGate. (2021). An optimized intracerebroventricular injection of CD4+ T cells into mice. [Link]
-
Eremenko, E., et al. (2021). An optimized intracerebroventricular injection of CD4+ T cells into mice. PubMed Central. [Link]
Sources
- 1. Frontiers | Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact [frontiersin.org]
- 2. Histologic validation of locus coeruleus MRI contrast in post-mortem tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rwdstco.com [rwdstco.com]
- 13. research.ucsb.edu [research.ucsb.edu]
- 14. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neonatal DSP-4 Treatment Modifies Antinociceptive Effects of the CB1 Receptor Agonist Methanandamide in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Forebrain GABAergic projections to locus coeruleus in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 20. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 21. nc3rs.org.uk [nc3rs.org.uk]
- 22. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 23. researchgate.net [researchgate.net]
- 24. sysy.com [sysy.com]
- 25. immunostar.com [immunostar.com]
- 26. sysy.com [sysy.com]
Immunohistochemistry for tyrosine hydroxylase after N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride lesioning
Application Notes & Protocols
Topic: Immunohistochemistry for Tyrosine Hydroxylase: A Guide to Validating N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) Induced Noradrenergic Lesions
Introduction
The selective neurotoxin N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) is a powerful and widely used tool in neuroscience research to investigate the function of the central noradrenergic system.[1] DSP-4 preferentially damages the axon terminals of noradrenergic neurons originating in the locus coeruleus (LC), a key brainstem nucleus involved in arousal, stress, and cognition.[2][3][4][5] This targeted lesioning allows researchers to model the noradrenergic deficits observed in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3]
Verification of the lesion's extent and specificity is a critical step in the experimental process. The gold-standard method for this validation is immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH). TH is the rate-limiting enzyme in the synthesis of catecholamines, including norepinephrine, making it an excellent and reliable marker for the integrity of noradrenergic neurons and their terminals.[6][7] A successful DSP-4 lesion results in a marked decrease in TH immunoreactivity in the terminal projection fields of the LC.[4][8]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth explanation of the scientific principles, a detailed step-by-step protocol for TH immunohistochemistry, and expert guidance on data analysis and interpretation for validating DSP-4-induced lesions.
Scientific Principles & Rationale
The Molecular Mechanism of DSP-4 Neurotoxicity
Understanding the mechanism of DSP-4 is fundamental to designing a robust validation strategy. DSP-4 is not a direct metabolic toxin; its selectivity is derived from the brain's own cellular machinery.
-
Systemic Administration & Blood-Brain Barrier Penetration : Following systemic injection (e.g., intraperitoneal), the lipophilic DSP-4 molecule readily crosses the blood-brain barrier.[2][5]
-
Conversion to a Reactive Intermediate : In the physiological environment, DSP-4 spontaneously cyclizes to form a highly reactive aziridinium ion.[2][5]
-
Selective Uptake : This charged aziridinium derivative is recognized and actively transported into noradrenergic nerve terminals by the norepinephrine transporter (NET).[1][2][5] The high affinity of DSP-4 for the NET on LC axons is a key reason for its selectivity.[9]
-
Intracellular Alkylation & Terminal Destruction : Once inside the terminal, the reactive aziridinium ion covalently binds to and alkylates vital intracellular nucleophiles, disrupting cellular function and leading to the chemical destruction and degeneration of the axon terminal.[2][5]
This targeted action results in a rapid and long-lasting depletion of norepinephrine and a subsequent loss of terminal-specific proteins, including TH and NET, in brain regions innervated by the LC, such as the hippocampus, cortex, and cerebellum.[2][3][10] Notably, DSP-4 has minimal to no effect on dopaminergic or serotoninergic neurons, nor on non-LC noradrenergic systems, confirming its high specificity.[2][11]
Caption: Mechanism of DSP-4 selective neurotoxicity on noradrenergic terminals.
Experimental Design & Self-Validating Controls
A well-designed experiment with rigorous controls is non-negotiable for generating trustworthy and reproducible data. The protocol itself should serve as a self-validating system.
Animal Model and DSP-4 Administration
-
Animal: The protocol is broadly applicable to rodents (rats, mice).
-
Dosing: A common and effective dose for DSP-4 is 50 mg/kg, administered via intraperitoneal (i.p.) injection.[2][5] Some studies utilize a two-dose regimen (e.g., two injections of 50 mg/kg one week apart) to ensure robust lesioning.[3] DSP-4 hydrochloride should be dissolved in sterile 0.9% saline immediately before use, as it is unstable in solution.
-
Control Group: An equivalent volume of the vehicle (0.9% saline) must be administered to a separate cohort of control animals. This group is essential for establishing the baseline TH expression.
Time-Course Considerations
The neurodegenerative effects of DSP-4 are not instantaneous. While norepinephrine depletion occurs rapidly, the physical degeneration of terminals and the corresponding loss of TH protein take longer.
-
Recommended Endpoint: Tissue collection between 7 days and 4 weeks post-injection is typical. A 2-week time point often provides a clear and robust loss of TH immunoreactivity without allowing for significant potential sprouting or recovery mechanisms.
The Pillars of a Self-Validating IHC System
Your experimental run is only as reliable as its controls. Incorporate the following into every experiment:
-
Biological Positive Control: Brain tissue from a vehicle-injected animal. This tissue should exhibit dense and clear TH-positive fiber networks in LC projection areas (e.g., hippocampus, cortex), confirming that the antibody and staining protocol are working correctly.
-
Biological Negative Control: Brain tissue from a DSP-4-lesioned animal. This is your primary experimental sample. A successful lesion will show a dramatic reduction in TH-positive fibers compared to the positive control.
-
Methodological Negative Control: Include at least one slide (from either the control or lesioned group) that undergoes the entire staining procedure except for the addition of the primary anti-TH antibody. This slide should be devoid of any specific signal, proving that the secondary antibody is not binding non-specifically to the tissue.
-
Antibody Specificity Validation: Use a primary antibody against TH that has been thoroughly validated for IHC by the manufacturer or in peer-reviewed literature. Best practices include in-house validation via Western blot to confirm the antibody detects a single band at the correct molecular weight for TH.[12]
Detailed Protocol for TH Immunohistochemistry (Fluorescence)
This protocol is optimized for free-floating, fixed-frozen brain sections.
Caption: Experimental Workflow for Tyrosine Hydroxylase Immunohistochemistry.
Reagents & Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS (for cryoprotection)
-
Blocking Buffer: PBS containing 5-10% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100.[13][14]
-
Primary Antibody: High-quality, validated polyclonal or monoclonal antibody against Tyrosine Hydroxylase (e.g., Rabbit anti-TH or Mouse anti-TH).
-
Secondary Antibody: Fluorophore-conjugated antibody specific to the host species of the primary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488).
-
DAPI solution (optional, for nuclear counterstain)
-
Antifade mounting medium
-
Superfrost Plus or equivalent adhesive microscope slides
Step-by-Step Staining Procedure
-
Tissue Collection & Preparation :
-
Deeply anesthetize the animal and perform transcardial perfusion, first with ice-cold 0.9% saline to clear blood, followed by ice-cold 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Transfer the brain to a 30% sucrose solution at 4°C until it sinks (typically 48-72 hours) for cryoprotection.
-
Freeze the brain and cut 30-40 µm sections on a cryostat or vibratome. Collect sections into a cryoprotectant solution or directly into PBS for immediate staining.
-
-
Staining :
-
Wash: Place free-floating sections in a 24-well plate. Wash 3 times for 10 minutes each in PBS to remove cryoprotectant.
-
Block & Permeabilize: Incubate sections in Blocking Buffer for 1-2 hours at room temperature (RT) on a gentle shaker.[13] This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Remove blocking buffer and add the primary anti-TH antibody diluted in blocking buffer (e.g., 1:500 - 1:1000, requires optimization).[13] Incubate for 24-48 hours at 4°C with gentle agitation.
-
Wash: Wash sections 3 times for 10 minutes each in PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate sections in the fluorophore-conjugated secondary antibody diluted in blocking buffer (e.g., 1:500) for 2 hours at RT.[14] Crucially, protect from light from this step onwards.
-
Wash: Wash sections 3 times for 10 minutes each in PBS in the dark.
-
Mounting: Carefully mount the sections onto adhesive microscope slides. Allow to air dry briefly.
-
Coverslipping: Apply a drop of antifade mounting medium (with DAPI if desired) and place a coverslip, avoiding air bubbles. Seal the edges with clear nail polish.
-
Storage: Store slides flat and in the dark at 4°C until imaging.
-
Data Acquisition & Analysis
Microscopy & Imaging
-
Use a confocal or epifluorescence microscope to capture images.
-
Consistency is Key : All imaging parameters (e.g., laser power, gain, pinhole size, exposure time) must be kept identical for all images from all experimental groups (vehicle and DSP-4). The initial settings should be optimized on the brightly stained control tissue to ensure the signal is not saturated.
Quantitative Analysis
-
Region of Interest (ROI): Define a standard-sized ROI in the brain area of interest (e.g., the dentate gyrus of the hippocampus or a specific cortical layer).
-
Densitometry:
-
Convert images to 8-bit or 16-bit grayscale.
-
Set a consistent threshold to separate the TH-positive fibers (signal) from the background. This threshold must be applied to all images.
-
Measure the percentage of the area within the ROI that is covered by the signal ("% Area" or "Area Fraction"). This provides a quantitative measure of fiber density.
-
-
Stereology: For the most rigorous and unbiased quantification of fiber length or terminal density, stereological methods should be employed.[15]
Data Presentation
Summarize quantitative data in a clear, tabular format.
| Treatment Group | Brain Region | Mean Fiber Density (% Area ± SEM) | N | p-value |
| Vehicle (Saline) | Hippocampus (DG) | 15.2 ± 1.3 | 8 | <0.001 |
| DSP-4 (50 mg/kg) | Hippocampus (DG) | 2.1 ± 0.4 | 8 | |
| Vehicle (Saline) | Motor Cortex | 12.8 ± 1.1 | 8 | <0.001 |
| DSP-4 (50 mg/kg) | Motor Cortex | 1.5 ± 0.3 | 8 |
Interpretation & Troubleshooting
Expected Results
A successful experiment will yield a clear and statistically significant reduction in TH-immunoreactive fiber density in the DSP-4 treated group compared to the vehicle-treated controls in LC projection areas.[4][8] Some studies have noted that while terminals are destroyed, DSP-4 may not cause a significant loss of TH-positive cell bodies in the locus coeruleus itself, highlighting its action on terminals.[3][16] In some cases, abnormal, swollen TH-positive fibers may be observed, which could represent a neurodegenerative response within the axon.[17]
Troubleshooting Common IHC Issues
| Problem | Potential Cause(s) | Solution(s) |
| No/Weak Staining | - Primary antibody concentration too low or inactive.- Inadequate tissue fixation or permeabilization.- Secondary antibody is incorrect or inactive. | - Optimize primary antibody concentration (titration).- Ensure antibody has been stored correctly and is within its expiration date.[18]- Confirm PFA was fresh and perfusion was complete.- Increase Triton X-100 concentration or incubation time. |
| High Background | - Blocking was insufficient.- Primary or secondary antibody concentration too high.- Inadequate washing.- Sections dried out during the procedure. | - Increase blocking time or serum concentration.- Titrate antibodies to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps.[19]- Keep sections submerged in liquid at all times.[18] |
| Spotty/Uneven Staining | - Incomplete deparaffinization (if using paraffin sections).- Air bubbles trapped under the section.- Poor perfusion leading to trapped blood cells. | - Use fresh reagents for deparaffinization.[19]- Ensure sections are flat when mounted.- Ensure perfusion clears all blood from the vasculature. |
References
- Fritschy, J. M., & Grzanna, R. (1990). Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? PubMed.
- Jaim-Etcheverry, G., & Zieher, L. M. (1980). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. PubMed.
- Iannitelli, A., et al. (2022).
- Villa, M., et al. (2012). The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats.
- Stenfors, C., & Ross, S. B. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action.
- Graziano, M., et al. (2022). Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io.
- Jonsson, G., et al. (1981).
- Graziano, M., et al. (2022). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Protocols.io.
- Pascual, J., et al. (1993).
- Graziano, M., et al. (2022). (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1.
- N/A. DSP-4. Grokipedia.
- Gaspar, P., et al. (1995). Immunocytochemical quantification of tyrosine hydroxylase at a cellular level in the mesencephalon of control subjects and patients with Parkinson's and Alzheimer's disease. PubMed.
- Villa, M., et al. (2012).
- Burry, R. W. (2020). Validating Immunohistochemistry Assay Specificity in Investigative Studies: Considerations for a Weight of Evidence Approach. PubMed.
- Iannitelli, A., et al. (2022).
- Kilfeather, P. (2022). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's.
- N/A. (2023).
- N/A. Antibody Validation for Immunohistochemistry. Cell Signaling Technology.
- Booze, R. M., et al. (1988).
- Jonsson, G., et al. (1982). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. PubMed.
- Salameh, T. S., et al. (2019). Optimization of tyrosine hydroxylase antibody for immunohistochemistry fluorescence detection in zebrafish (Danio rerio). DigitalCommons@UNO.
- Iannitelli, A., et al. (2022). DSP-4 induces degeneration of noradrenergic terminals and oxidative stress but leaves LC cell bodies intact.
- Song, S., et al. (2022). Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss. PMC - PubMed Central.
- Szot, P. (2010).
- N/A. IHC Troubleshooting. Leica Biosystems.
- N/A. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Cell Signaling Technology.
- Kastner, A., et al. (1993). Expression of tyrosine hydroxylase isoforms and phosphorylation at serine 40 in the human nigrostriatal system in Parkinson's disease. PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. Expression of tyrosine hydroxylase isoforms and phosphorylation at serine 40 in the human nigrostriatal system in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eneuro.org [eneuro.org]
- 12. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 13. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.cap.org [documents.cap.org]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride Stability in Saline Solution for Injection
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. It provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in saline solution for injection. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
Introduction to this compound
This compound is a member of the nitrogen mustard family of compounds. These compounds are characterized by a bis(2-chloroethyl)amino functional group and are known for their high reactivity as alkylating agents.[1] This reactivity, while crucial for their mechanism of action in many research applications, also makes them susceptible to degradation, particularly in aqueous solutions.[2] Understanding the stability of this compound in saline is therefore critical for its effective and safe use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in saline solution?
A1: The primary degradation pathway involves an intramolecular cyclization to form a highly reactive aziridinium ion. This is a common mechanism for nitrogen mustards.[1] The lone pair of electrons on the nitrogen atom displaces the chloride ion on one of the ethyl chains. This aziridinium ion is the active alkylating species. Subsequently, this reactive intermediate can undergo hydrolysis in the aqueous saline environment to form the corresponding hydroxyethyl derivative, N-(2-hydroxyethyl)-N-methylbenzylamine.
Q2: How quickly does this compound degrade in saline?
Q3: What are the expected degradation products in a saline solution?
A3: Based on the degradation pathway, the primary degradation product is expected to be N-(2-hydroxyethyl)-N-methylbenzylamine. Under certain conditions, dimerization or polymerization of the reactive aziridinium intermediate may also occur.[3]
Q4: What is the recommended solvent for preparing an injectable solution?
A4: For immediate use, Sterile Water for Injection or 0.9% Sodium Chloride Injection are appropriate diluents.[4] It is crucial to use the solution immediately after reconstitution to minimize degradation.
Q5: How should this compound be stored?
A5: The solid hydrochloride salt should be stored in a cool, dry place, protected from moisture. Once reconstituted in saline, the solution is not stable and should be used immediately.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution Upon Reconstitution | - Poor Solubility: The concentration may be too high for the chosen saline volume.- Degradation: The compound may have already degraded, leading to less soluble byproducts. | - Increase Solvent Volume: Try reconstituting with a larger volume of saline to ensure complete dissolution.- Fresh Reagent: Ensure you are using a fresh, properly stored vial of the compound.- Immediate Use: Prepare the solution immediately before the experiment. |
| Discoloration of the Solution | - Degradation: The formation of degradation products can sometimes lead to a change in the solution's appearance. | - Do Not Use: Discolored solutions should be discarded as this indicates significant degradation.- Review Preparation: Ensure the reconstitution process is performed rapidly and with high-purity saline. |
| Loss of Expected Biological Activity | - Significant Degradation: The active aziridinium ion has a short half-life in aqueous solution. | - Fresh Preparation: Prepare a fresh solution immediately before each experiment.- Control Experiment: Include a positive control with a freshly prepared solution to confirm the expected activity.- Temperature Control: If possible, conduct the reconstitution and initial handling at a lower temperature to slow the initial degradation. |
Experimental Protocols
Protocol for Preparation of this compound in Saline for Injection (For Immediate Use)
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringe and needle
-
Sterile vial
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration.
-
Using a sterile syringe, draw up the calculated volume of 0.9% Sodium Chloride Injection.
-
Inject the saline into the sterile vial containing the pre-weighed this compound powder.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Use the freshly prepared solution immediately for your experiment.
Note: Due to the inherent instability of nitrogen mustards in aqueous solutions, storage of the reconstituted solution is not recommended.
Protocol for a Preliminary Stability Study
This protocol outlines a basic approach to assess the stability of your prepared solution over a short period.
Materials:
-
Freshly prepared this compound in saline solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
Procedure:
-
Prepare a fresh solution of this compound in saline at your desired concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Store the remaining solution at a controlled temperature (e.g., room temperature, 25°C).
-
Inject samples at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Plot the concentration of this compound versus time to estimate its degradation rate.
Visualizing the Degradation Pathway and Experimental Workflow
Degradation Pathway of N-(2-Chloroethyl)-N-methylbenzylamine in Saline
Caption: Intramolecular cyclization and subsequent hydrolysis of N-(2-Chloroethyl)-N-methylbenzylamine.
Experimental Workflow for Stability Assessment
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mustargen Dosage Guide - Drugs.com [drugs.com]
Inconsistent behavioral effects of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride in rats
Technical Support Center: N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride
Introduction: Navigating the Complexities of a Covalent Neurotropic Agent
Welcome to the technical support guide for this compound (BE HCl). This document is designed for researchers, scientists, and drug development professionals encountering the well-documented, yet often frustrating, inconsistencies in behavioral outcomes when using this compound in rat models.
BE HCl and its analogues, such as DSP-4, are not conventional reversible ligands. They are nitrogen mustards that act as potent alkylating agents.[1] Their neurotropic effects stem from the ability to form a highly reactive aziridinium ion, which then forms a stable, covalent bond with nucleophilic sites on proteins, most notably the norepinephrine transporter (NET). This irreversible binding leads to a long-lasting chemical denervation of noradrenergic nerve terminals.[1] It is this very mechanism—irreversible covalent modification—that introduces significant potential for experimental variability. Unlike a reversible antagonist, the effects of BE HCl are not simply dose-dependent; they are cumulative, sensitive to reaction kinetics, and influenced by a host of biological and procedural factors.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues, refine your methodology, and generate more consistent and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and misconceptions regarding the use of BE HCl.
Q1: What is the primary mechanism of action for this compound?
A1: BE HCl is a neurotoxin that selectively targets noradrenergic neurons. It functions as an alkylating agent. After administration, it cyclizes to form a reactive aziridinium ion. This ion is a substrate for the norepinephrine transporter (NET), leading to its uptake into noradrenergic nerve terminals. Inside the neuron, it covalently binds to and inactivates essential macromolecules, leading to the degeneration of the nerve terminal.[1] This results in a long-lasting depletion of norepinephrine in brain regions innervated by the locus coeruleus, such as the hippocampus and cortex.[1][2]
Q2: Why are my behavioral results so variable, even within the same treatment group?
A2: High inter-individual variability is the hallmark challenge of using irreversible neurotoxins. The final degree of neuronal lesioning is not just a matter of the administered dose but is also influenced by:
-
Drug Stability: The reactive aziridinium ion can form prematurely in solution and react with the vehicle (e.g., water) before it even reaches the target tissue. Solution freshness and pH are critical.
-
Administration Precision: For central administration (e.g., intracerebroventricular), minor variations in stereotaxic coordinates can lead to vastly different exposures in target brain regions.[3][4]
-
Biological Differences: Baseline differences in norepinephrine transporter density, metabolic rate, and stress reactivity between individual rats (even of the same strain) can alter the neurotoxic efficacy.[5]
-
Compensatory Mechanisms: The brain can initiate compensatory changes following a lesion. The timing of your behavioral assay post-injection is crucial, as different mechanisms (e.g., receptor upregulation) may be at play at different time points.
Q3: What are the expected behavioral effects after norepinephrine depletion?
A3: This is a key source of confusion. The effects are highly dependent on the specific behavior being assayed and the extent and location of the norepinephrine depletion. Common findings include:
-
Cognitive Flexibility: Depletion of norepinephrine can impair performance in tasks requiring cognitive flexibility, such as reversal learning.[6][7]
-
Locomotor Activity: Results are often contradictory. Some studies report hypoactivity, while others report no change or even hyperactivity, potentially due to interactions with the dopamine system.[2][8]
-
Anxiety and Emotionality: The role of norepinephrine in anxiety is complex, and depletion can have different effects depending on the specific anxiety model used (e.g., elevated plus maze vs. shock-probe defensive burying).[9]
Q4: How stable is my BE HCl solution? Should I make it fresh every time?
A4: Absolutely. Prepare the solution immediately before use. BE HCl is susceptible to hydrolysis, where the reactive chloroethyl group reacts with water, rendering the compound inactive. Storing the compound as a dry powder in a desiccator is recommended. Once dissolved in an aqueous vehicle like saline, its potency will decline rapidly. Do not store or reuse solutions.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
Use this section to diagnose specific experimental problems you are encountering.
Problem 1: I am observing no behavioral effects, even at high doses.
This suggests a failure in one of four key areas: compound integrity, administration, lesion efficacy, or the chosen behavioral assay.
Troubleshooting Workflow: No Observed Effect
Detailed Guidance:
-
Verify Compound & Solution:
-
Source and Purity: Ensure you are using a high-purity compound from a reputable supplier.
-
Preparation: As stated in the FAQ, always prepare the solution immediately before injection. Use sterile 0.9% saline as the vehicle.
-
Weight Calculation: Remember you are using the hydrochloride salt. Adjust the weight to account for the HCl moiety to achieve the desired free base concentration. The molecular weight of BE HCl is approximately 220.14 g/mol .[10]
-
-
Scrutinize Administration Protocol:
-
Route: Intracerebroventricular (ICV) injection is a common route for central nervous system effects.[3][11] This bypasses the blood-brain barrier.
-
Coordinates & Technique: For ICV in rats, typical coordinates relative to bregma are AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull.[4][12] Use a slow injection rate (e.g., 1 µL/min) and leave the needle in place for 5 minutes post-injection to prevent backflow.[11][12]
-
-
Confirm the Lesion:
-
Time Course: The neurotoxic effects are not immediate. A waiting period of at least 7 to 14 days is required for the nerve terminals to degenerate fully.
-
Neurochemical Validation: The gold standard for confirming a successful lesion is to measure norepinephrine levels post-mortem using High-Performance Liquid Chromatography (HPLC) on tissue punches from target regions (e.g., cortex, hippocampus).[6] A successful lesion should result in a >70% depletion of norepinephrine with minimal effect on dopamine or serotonin.
-
-
Evaluate the Behavioral Assay:
-
Sensitivity: Not all behavioral tests are equally sensitive to norepinephrine depletion. Tasks involving attention, cognitive flexibility, and response to novel environments are generally more likely to show effects.[7][9] Simple locomotor tests can be misleading.[8]
-
Environmental Stress: High-stress testing environments can mask the effects of the lesion, as stress itself potently activates the remaining noradrenergic system. Ensure proper habituation and low-stress handling procedures.[9]
-
Problem 2: The variability between my animals is too high to achieve statistical significance.
This is the most common issue. The goal is to reduce procedural and biological noise.
Strategies to Reduce Inter-Animal Variability:
| Factor Category | Strategy | Rationale |
| Animal Selection | Use a single, well-characterized outbred strain (e.g., Sprague-Dawley) from a reputable vendor.[3] | Inbred strains can have idiosyncratic responses. Using a consistent supplier minimizes genetic drift and differences in gut microbiota. |
| Acclimate animals for at least one week before any procedures. | Reduces stress from transport and novel environments, which can alter baseline neurochemistry. | |
| Use animals within a narrow age and weight range.[13][14] | Age can significantly impact neurodevelopment, metabolism, and behavioral performance. | |
| Consider sex differences; test males and females separately.[6] | The noradrenergic system can be modulated by gonadal hormones, leading to sex-specific behavioral outcomes.[6] | |
| Drug Administration | Handle all animals identically and briefly before injection. | Standardizes handling stress, which can affect drug uptake and response. |
| Use a high-quality stereotaxic frame and perform cannula placement verification (e.g., with a dye in a pilot study).[4] | Ensures consistent targeting of the lateral ventricles for ICV administration.[3][4] | |
| Randomize the order of injections across treatment groups. | Prevents time-of-day or experimenter fatigue effects from systematically biasing one group. | |
| Experimental Design | Include a vehicle-injected control group in every experiment. | Differentiates the effects of the neurotoxin from the effects of the surgery, injection, and handling. |
| Perform baseline behavioral testing before lesioning. | Allows you to use a repeated-measures statistical design, which can account for individual differences in baseline performance. | |
| Increase sample size (n). | While not a substitute for good technique, a larger 'n' provides more statistical power to detect a true effect despite inherent biological noise. |
Problem 3: I am observing the opposite effect to what was published (e.g., hyperactivity instead of hypoactivity).
This often points to off-target effects or compensatory neural adaptations.
-
Check Dopamine Levels: Although BE HCl is relatively selective for the norepinephrine transporter, a very high dose or misplaced injection near dopaminergic pathways could affect the dopamine system.[5] HPLC analysis should always include dopamine and its metabolites (DOPAC, HVA). An unexpected change in locomotor activity is often linked to the dopamine system.[8]
-
Consider Receptor Supersensitivity: After denervation, postsynaptic adrenoceptors can upregulate, becoming "supersensitive." A subsequent challenge or even the testing environment itself might produce an exaggerated response in lesioned animals compared to controls.
-
Review the Literature Critically: Scrutinize the methods of the paper you are trying to replicate. Small differences in rat strain, age, post-lesion waiting time, or the specific parameters of the behavioral test can lead to different outcomes.[2]
Part 3: Standardized Protocols for Reducing Variability
These protocols provide a validated starting point. Always adapt them to your specific experimental question and ensure they are approved by your institution's animal care and use committee.
Protocol 3.1: Preparation and Administration of BE HCl (ICV Route)
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)[3]
-
Standard surgical tools
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Shave and sterilize the scalp.[3][11]
-
Calculate Dose: Immediately before injection, calculate the required mass of BE HCl. For a target dose of 20 µg in 5 µL, you would need to create a 4 mg/mL solution.
-
Solution Preparation: Weigh the BE HCl powder and dissolve it in the appropriate volume of sterile 0.9% saline. Vortex thoroughly until fully dissolved. Use this solution within 30 minutes of preparation.
-
Stereotaxic Injection:
-
Identify bregma. Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: +1.5 mm, DV: -3.5 mm from skull surface).
-
Drill a small burr hole at the target ML/AP coordinates.
-
Slowly lower the injection needle to the target DV coordinate.
-
Inject the solution at a rate of 1 µL/min.
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion and prevent backflow.[11]
-
Slowly retract the needle.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal during recovery.
-
Lesioning Period: Allow the animal to recover for 10-14 days before behavioral testing to ensure complete neurotoxic lesioning.
Protocol 3.2: Post-Mortem Lesion Verification via HPLC
Procedure:
-
Following the final behavioral test, euthanize the animal using an approved method.
-
Rapidly extract the brain and place it in an ice-cold brain matrix.
-
Dissect the regions of interest (e.g., dorsal hippocampus, prefrontal cortex).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Process the tissue for HPLC analysis to quantify levels of norepinephrine, dopamine, and serotonin.
-
Compare the norepinephrine levels in the BE HCl-treated group to the vehicle-treated control group. A successful lesion is typically defined as a >70% reduction in norepinephrine concentration.[6]
Experimental Workflow Visualization
References
- BenchChem. (n.d.). Application Notes and Protocols: Intracerebroventricular Administration of SFFLRN Peptide in Rats.
- protocols.io. (2023). Rodent intracerebroventricular AAV injections.
- STAR Protocols. (n.d.). Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study. PubMed Central.
- Journal of Visualized Experiments. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Alzet.
- PubMed. (n.d.). Norepinephrine stimulates behavioral activation in rats following depletion of nucleus accumbens dopamine.
- ResearchGate. (2012). Rapid method for acute intracerebroventricular injection in adult.
- PubMed Central. (2023). Norepinephrine depletion in the brain sex-dependently modulates aspects of spatial learning and memory in female and male rats.
- PubMed Central. (n.d.). Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys.
- PubMed. (n.d.). Spontaneous lesions in subchronic neurotoxicity testing of rats.
- CNGBdb. (1974). Tests of emotional behavior in rats following depletion of norepinephrine, of serotonin, or of both.
- PubChem. (n.d.). This compound.
- PubMed. (2005). Effects of low dose N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine administration on exploratory and amphetamine-induced behavior and dopamine D2 receptor function in rats with high or low exploratory activity.
- PubMed. (2003). Behavioral and Neurochemical Effects of Noradrenergic Depletions With N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced Rat Model of Parkinson's Disease.
- PubMed Central. (2018). Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment.
- PubMed Central. (n.d.). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats.
- PubMed Central. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration.
- PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride.
- J&K Scientific. (n.d.). This compound.
- Google Patents. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino-)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
- ResearchGate. (2017). Effects Of Excitotoxic Lesion With Inhaled Anesthetics On Nervous System Cells Of Rodents.
- PubMed. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats.
- PubMed Central. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats.
- PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.
- Sigma-Aldrich. (n.d.). N-(2-CHLOROETHYL)-BENZYLAMINE HCL AldrichCPR.
- Taylor & Francis Online. (n.d.). Neurotoxic lesion of the rostral perirhinal cortex blocks stress-induced exploratory behavioral changes in male rats.
- Wikipedia. (n.d.). Benzylamine.
- PubMed. (n.d.). Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart.
- MedchemExpress.com. (n.d.). N-Methylbenzylamine.
Sources
- 1. Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects of noradrenergic depletions with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. Effects of low dose N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine administration on exploratory and amphetamine-induced behavior and dopamine D2 receptor function in rats with high or low exploratory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine depletion in the brain sex-dependently modulates aspects of spatial learning and memory in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine stimulates behavioral activation in rats following depletion of nucleus accumbens dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rodent intracerebroventricular AAV injections [protocols.io]
- 13. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting DSP-4 administration in mice for consistent results
A Guide to Achieving Consistent Noradrenergic Depletion
Welcome, researchers, to our dedicated support center for troubleshooting the administration of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) in mice. This guide is designed to provide you with the in-depth technical and practical insights necessary to achieve reliable and reproducible depletion of noradrenergic neurons for your research. As Senior Application Scientists, we understand that inconsistent results can be a significant roadblock. Therefore, this resource combines established protocols with field-proven experience to help you navigate the complexities of working with this neurotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that arise during DSP-4 experiments, moving from foundational knowledge to specific troubleshooting scenarios.
Q1: My DSP-4 treatment is yielding highly variable levels of norepinephrine (NE) depletion. What are the most likely causes?
Variability in NE depletion following DSP-4 administration is a frequent challenge. The root causes often lie in the preparation and handling of the DSP-4 solution, the administration procedure itself, or mouse-specific factors.
Key Troubleshooting Areas:
-
DSP-4 Solution Integrity: DSP-4 is highly unstable in aqueous solutions. It readily cyclizes to form an aziridinium ion, which is the active neurotoxic species. However, this ion is also susceptible to hydrolysis, rendering it inactive. The rate of degradation is pH and temperature-dependent.
-
Solution: Always prepare DSP-4 solutions immediately before administration. Use ice-cold saline (0.9% NaCl) adjusted to a slightly acidic pH (around 4.0-5.0) to slow degradation. Never store DSP-4 in solution.
-
-
Administration Route and Technique: The intraperitoneal (i.p.) route is most common, but inconsistent injection placement can lead to variable absorption.
-
Solution: Ensure consistent i.p. injection technique. Aim for the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a consistent needle gauge and injection volume relative to the mouse's body weight.
-
-
Mouse Strain and Age: Different mouse strains exhibit varying sensitivities to DSP-4. For instance, C57BL/6 mice are commonly used, but their response can differ from other strains like BALB/c. Age can also influence the degree of depletion.
-
Solution: Use mice of a consistent age and the same inbred strain throughout your study. If you must switch strains, a pilot study to determine the optimal dose for the new strain is essential.
-
Q2: How can I be certain my DSP-4 is active and was administered correctly? What is a self-validating protocol?
A self-validating protocol incorporates positive controls and verification steps at each critical stage of the experiment. This ensures that you can pinpoint the source of any inconsistencies.
Diagram: Self-Validating DSP-4 Experimental Workflow
Caption: A self-validating workflow for DSP-4 experiments.
Protocol for Validating NE Depletion:
The most direct way to confirm successful DSP-4 administration is to measure NE levels in the target brain regions, such as the hippocampus and cortex.
-
Method 1: High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying neurotransmitter levels.
-
Method 2: Immunohistochemistry (IHC): Staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, can visually confirm the loss of noradrenergic terminals in target regions and neuronal cell bodies in the locus coeruleus (LC).
Q3: What is the mechanism of DSP-4, and why is it selective for noradrenergic neurons?
DSP-4 exerts its neurotoxic effects through a multi-step process that leverages the natural machinery of noradrenergic neurons.
Diagram: DSP-4 Mechanism of Action
Caption: The selective uptake and neurotoxic action of DSP-4.
Mechanistic Steps:
-
Cyclization: Following administration, DSP-4 spontaneously cyclizes to form a reactive aziridinium ion.
-
Selective Uptake: This ion is a substrate for the norepinephrine transporter (NET), which is expressed at high density on the terminals of noradrenergic neurons. This selective uptake is the primary reason for its specificity.
-
Intracellular Toxicity: Once inside the neuron, the aziridinium ion is a potent alkylating agent. It covalently binds to and inactivates essential macromolecules, leading to oxidative stress and ultimately, the degeneration of the nerve terminal.
Protocols for Consistent Results
Adherence to a strict, detailed protocol is paramount. The following sections provide step-by-step methodologies for key experimental phases.
Protocol 1: Preparation of DSP-4 Solution
Objective: To prepare a fresh, active DSP-4 solution for immediate administration.
Materials:
-
DSP-4 hydrochloride
-
Sterile 0.9% saline
-
0.1 M HCl (for pH adjustment, if necessary)
-
Ice bucket
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-chill the sterile saline on ice for at least 30 minutes.
-
Weigh the required amount of DSP-4 hydrochloride in a sterile microcentrifuge tube.
-
Just prior to injection, add the calculated volume of ice-cold saline to the DSP-4 powder.
-
Vortex briefly (2-3 seconds) until the DSP-4 is fully dissolved. The solution should be clear.
-
Keep the solution on ice at all times.
-
Administer the solution to the mice within 10-15 minutes of preparation. Do not store the solution.
Protocol 2: Administration and Dosing
Objective: To accurately and consistently administer the DSP-4 solution to achieve the desired level of NE depletion.
Materials:
-
Prepared DSP-4 solution
-
1 mL syringes with a 27-gauge needle
-
Calibrated scale for weighing mice
Procedure:
-
Weigh each mouse immediately before injection to determine the precise injection volume.
-
A common dose for C57BL/6 mice is 50 mg/kg, administered as a single i.p. injection. This may require optimization for other strains.
-
Calculate the injection volume based on the mouse's weight and the solution concentration (typically 5 mg/mL).
-
Gently restrain the mouse and perform an intraperitoneal (i.p.) injection into the lower right abdominal quadrant.
-
Return the mouse to its home cage and monitor for any adverse reactions.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| DSP-4 Dose (C57BL/6) | 50 mg/kg, i.p. | Commonly reported effective dose for significant NE depletion in this strain. |
| Solution Vehicle | Ice-cold 0.9% Saline | Slows the degradation of the active aziridinium ion. |
| Time to Use | < 15 minutes | DSP-4 rapidly degrades in aqueous solution. |
| Validation Time Point | 7-14 days post-injection | Allows for maximal depletion and clearance of the compound. |
| Primary Validation | HPLC of Hippocampus/Cortex | Gold standard for quantifying NE levels. |
| Secondary Validation | TH Immunohistochemistry | Visual confirmation of noradrenergic terminal loss. |
Final Considerations
-
Animal Welfare: DSP-4 can cause transient side effects, including ptosis and piloerection. Ensure proper animal monitoring post-injection.
-
Specificity: While highly selective for noradrenergic neurons, extremely high doses of DSP-4 may have off-target effects. Always include a vehicle-treated control group in your experimental design.
By implementing these rigorous, self-validating protocols and understanding the underlying mechanisms of DSP-4, you can significantly improve the consistency and reliability of your experimental results, leading to more impactful scientific discoveries.
References
-
Title: The chemistry and neurotoxicity of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) and its analogues. Source: ScienceDirect URL: [Link]
-
Title: Intracerebroventricular DSP-4 administration: a new methodological approach for a more selective and extensive noradrenergic denervation. Source: National Library of Medicine URL: [Link]
-
Title: Strain differences in the neurotoxic effects of DSP-4 in mice. Source: ScienceDirect URL: [Link]
-
Title: DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine). Source: ScienceDirect URL: [Link]
-
Title: The effects of the noradrenergic neurotoxin DSP-4 on the behavioural and neurochemical effects of acute and chronic administration of fluoxetine. Source: Springer URL: [Link]
Technical Support Center: Neurotoxicity of N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride and Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers working with N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride and similar neurotoxic agents. Given the limited specific literature on "this compound" (potentially referred to by the internal code CEM-122), this guide will also draw parallels and provide data from the well-characterized and structurally related neurotoxin, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) . The principles governing the neurotoxicity, stability, and experimental variability of these chloroethylamine compounds are highly conserved.
This resource will address common challenges, provide troubleshooting solutions, and offer standardized protocols to help you control for variability and ensure the reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism, stability, and handling of this compound and its analogs.
Q1: What is the primary mechanism of neurotoxicity for this compound and related chloroethylamine compounds?
A1: These compounds belong to the nitrogen mustard family of alkylating agents.[1] Their neurotoxicity stems from a two-step intracellular process. First, the tertiary amine undergoes intramolecular cyclization, forming a highly reactive aziridinium ion.[2][3] This reactive intermediate is the key to its selective uptake and toxicity. In the case of DSP-4, this aziridinium derivative is a substrate for the norepinephrine transporter (NET), leading to its accumulation in noradrenergic nerve terminals.[4] Once inside the neuron, the aziridinium ion acts as a potent electrophile, alkylating various nucleophilic sites on cellular macromolecules, including DNA and proteins.[1][3] This leads to DNA damage, protein dysfunction, and ultimately, the degeneration of the neuron.[5]
Q2: Why is there significant variability in the neurotoxic effects observed in my experiments?
A2: Variability in neurotoxicity studies using these compounds is a common challenge and can be attributed to several factors:
-
Compound Stability: Chloroethylamine compounds are notoriously unstable in aqueous solutions, especially at neutral or alkaline pH.[6] The formation of the reactive aziridinium ion is pH-dependent and initiates the degradation of the compound.[2] Solutions should be prepared fresh immediately before use to ensure consistent dosing.
-
Animal-Specific Factors: Biological variables such as species, strain, age, and sex of the animal model can significantly influence the neurotoxic outcome.[7] These factors can affect drug metabolism, transporter expression, and the intrinsic vulnerability of neuronal populations.
-
Experimental Procedure: Minor variations in the experimental protocol, including the route of administration, injection speed, and animal handling, can contribute to inconsistent results.[8] Stress induced during handling can also alter the physiological state of the animal and its response to the neurotoxin.
Q3: How can I minimize the variability in my neurotoxicity experiments?
A3: Controlling for variability requires a multi-faceted approach:
-
Standardize Compound Preparation: Always prepare fresh solutions of the neurotoxin immediately prior to administration. Use a consistent, validated protocol for solubilization and dilution.
-
Control for Biological Variables: Use a single, well-characterized animal strain from a reputable supplier. Ensure that all animals are of the same age and sex. Acclimatize animals to the housing conditions and handling procedures before the experiment begins.
-
Implement Rigorous Experimental Design: Randomize animal allocation to treatment groups. Use a consistent and precise method for drug administration. Meticulously document all experimental parameters.
-
Validate Neurotoxic Lesion: The extent of the neurotoxic lesion should be confirmed post-mortem using techniques such as immunohistochemistry for neuronal markers (e.g., tyrosine hydroxylase for catecholaminergic neurons) or measurement of neurotransmitter levels via HPLC.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Guide 1: Inconsistent or Incomplete Neurotoxic Lesion
Problem: Post-mortem analysis reveals a high degree of variability in the extent of neuronal loss between animals in the same treatment group, or the lesion is less extensive than expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Neurotoxin Solution | Prepare fresh solution immediately before each injection. Protect from light and heat. | Chloroethylamines are unstable in solution and can rapidly lose potency.[6] |
| Incorrect Dosage | Verify calculations for dose per body weight. Ensure accurate weighing of the compound. | Under-dosing will result in an incomplete lesion. |
| Variable Drug Administration | Use a consistent route and rate of injection. For intraperitoneal (i.p.) injections, ensure proper placement to avoid injection into the gut or adipose tissue. | The rate of absorption and distribution of the neurotoxin can be affected by the injection technique.[9] |
| Biological Resistance | Consider the age and strain of the animal model. Some strains may be more resistant to the neurotoxic effects. | Genetic differences can influence drug metabolism and transporter function.[7] |
Guide 2: Unexpected Behavioral Phenotypes or Off-Target Effects
Problem: Animals exhibit behavioral changes that are not consistent with the expected effects of the neurotoxic lesion, or there is evidence of toxicity in non-target neuronal populations.
| Potential Cause | Troubleshooting Step | Rationale |
| High Dose or Off-Target Binding | Perform a dose-response study to identify the optimal dose that produces a selective lesion with minimal side effects. | High concentrations of the neurotoxin may lead to non-specific binding and toxicity in other cell types.[10] |
| Metabolite Effects | Consider the potential for active or toxic metabolites. | The biotransformation of the parent compound could produce molecules with different pharmacological profiles.[11] |
| Systemic Toxicity | Monitor animals for signs of systemic toxicity, such as weight loss, lethargy, or changes in grooming behavior. | Chloroethylamine compounds can have effects on peripheral systems.[12] |
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for key procedures to ensure consistency and reproducibility.
Protocol 1: Preparation and Administration of this compound Solution for In Vivo Studies
Objective: To prepare a fresh, sterile solution of the neurotoxin for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-30 gauge)
Procedure:
-
Calculate the required amount of neurotoxin: Based on the desired dose (e.g., mg/kg) and the body weight of the animals, calculate the total mass of the compound needed.
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound.
-
Solubilization: Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Administration: Immediately draw the solution into a sterile syringe. Administer the calculated volume to the animal via i.p. injection.
Critical Note: Due to the instability of chloroethylamine compounds in aqueous solutions, it is imperative to prepare the solution immediately before administration. Do not store the solution for later use.[6]
Workflow for a Typical Neurotoxicity Study
The following diagram illustrates a standard workflow for an in vivo neurotoxicity study, from initial planning to final data analysis.
Caption: A typical workflow for an in vivo neurotoxicity study.
Part 4: Visualization of Key Concepts
Mechanism of Action of Chloroethylamine Neurotoxins
The following diagram illustrates the proposed mechanism of action for chloroethylamine neurotoxins, using DSP-4 as an example.
Caption: Proposed mechanism of action for DSP-4.
References
- Current time in Buenos Aires, AR. Google.
- Jaim-Etcheverry, G., & Zieher, L. M. (1980).
- Jonsson, G., Hallman, H., Ponzio, F., & Ross, S. (1981). DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. European Journal of Pharmacology, 72(2-3), 173-188.
- Féty, R., Miserey, A., Lambás-Señas, L., & Renaud, B. (1984). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. The Journal of Pharmacology and Experimental Therapeutics, 231(1), 131-136.
- DSP-4. Grokipedia.
- Fritschy, J. M., & Grzanna, R. (1989). DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons.
- Papirmeister, B., & Davison, C. L. (1964). In vitro neurotoxic and DNA-damaging properties of nitrogen mustard.
- Dixit, P., Jeyaseelan, C., & Gupta, D. (2023). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Current Drug Discovery Technologies, 20(2), 1-16.
- Nitrogen mustard. Wikipedia.
- Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. YouTube.
- Dixit, P., Jeyaseelan, C., & Gupta, D. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Current Drug Discovery Technologies, 19(4), 1-15.
- Montecucco, C., & Rasotto, M. B. (2015). On Botulinum Neurotoxin Variability. mBio, 6(1), e02535-14.
- 4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com.
- Neurophysiological Approaches for In Vivo Neuropharmacology.
- Montecucco, C., & Rasotto, M. B. (2015). On Botulinum Neurotoxin Variability. mBio, 6(1), e02535-14.
- Information Protocol Injection of Botulinum Neurotoxin Type A (Botox) into the Bladder Name.
- Botulinum Neurotoxin Prepar
- Testing for Neurotoxicity. Environmental Neurotoxicology - NCBI Bookshelf - NIH.
- Rossetti, Z. L., & Carboni, E. (2018). Variability of Botulinum Toxins: Challenges and Opportunities for the Future. Toxins, 10(9), 369.
- BOTOX (onabotulinumtoxinA) for injection, for intramuscular.
- Rossetti, Z. L., & Carboni, E. (2018). Variability of Botulinum Toxins: Challenges and Opportunities for the Future. Toxins, 10(9), 369.
- Switzer, R. C. (1991). Strategies for assessing neurotoxicity. Neuroscience & Biobehavioral Reviews, 15(1), 89-93.
- 2-Chloroethylamine. Benchchem.
- Designing an In Vivo Preclinical Research Study. MDPI.
- Botox Therapeutic. RxAbbVie.
- Experimental timeline. Mice were administered two doses of DSP-4 (50...).
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River.
- chemical label this compound.
- This compound. PubChem.
- Finnegan, K. T., De-Met, E. M., & Sparber, S. B. (1986).
- Guidelines for Neurotoxicity Risk Assessment. EPA.
- 2-Chloroethylamine hydrochloride 103630 - Safety D
- Redbook 2000: IV.C.10. Neurotoxicity Studies. FDA.
- DSP-4 – Knowledge and References. Taylor & Francis.
- in vivo preclinical studies for drug discovery. YouTube.
- Barclay, S. R., & Harding, C. F. (1996). Central DSP-4 Treatment Decreases Norepinephrine Levels and Courtship Behavior in Male Zebra Finches. Pharmacology Biochemistry and Behavior, 53(1), 213-220.
- Embracing the Versatility of Botulinum Neurotoxins in Conventional and New Therapeutic Applic
- Synthesis, Physicochemical and Kinetic studies of Redox Derivative of Bis(2-chloroethylamine) as Alkylating Cytotoxic Agent for Brain Delivery.
- Methylene blue. Wikipedia.
- A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipul
- HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Oxford Academic.
- Toxicity of Four Common Environmental Chemicals Across Caenorhabditis elegans Life Stages Supporting the One Health Concept.
- DSP-4 effect on noradrenergic cells. Mean number of DBH-immunoreactive....
- Cytotoxicity Assay Protocol & Troubleshooting.
- N-(2-CHLOROETHYL)-BENZYLAMINE HCL AldrichCPR. Sigma-Aldrich.
- Solvent neurotoxicity. PMC - PubMed Central - NIH.
- Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). PubChem.
- CEM 122
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro neurotoxic and DNA-damaging properties of nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for assessing neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylene blue - Wikipedia [en.wikipedia.org]
- 12. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation products of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride and their impact on experiments
Welcome to the technical support guide for N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability of this compound, troubleshoot common experimental issues arising from its degradation, and offer best practices for its use. As a nitrogen mustard analogue, its reactivity is integral to its function but also presents unique challenges in handling and experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the chemistry and handling of this compound.
Q1: What is the primary degradation pathway for this compound in experimental solutions?
A1: The degradation is not a simple breakdown but rather a chemical activation. The core mechanism involves an intramolecular cyclization. The nitrogen atom's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a highly strained and electrophilic three-membered ring called an aziridinium ion .[1][2][3] This ion is the reactive species responsible for alkylating biological nucleophiles.
However, in aqueous environments (like buffers or cell culture media), this reactive intermediate is highly susceptible to attack by water. This leads to a rapid hydrolysis reaction, yielding the inactive and stable byproduct, N-(2-hydroxyethyl)-N-methylbenzylamine .[3][4] Therefore, the primary degradation pathway in most biological experiments is the formation of the aziridinium ion followed by its rapid hydrolysis.
Caption: Primary degradation and reaction pathway.
Q2: How do experimental conditions like pH, solvent, and temperature affect the stability of the compound?
A2: These factors are critical as they directly influence the rate of aziridinium ion formation and its subsequent hydrolysis.
-
pH: The rate of hydrolysis is significantly accelerated in neutral or alkaline (basic) conditions.[3] To maximize the lifetime of the parent compound in solution, a slightly acidic pH (pH 4-6) is preferable, as it helps to suppress the intramolecular cyclization.
-
Solvent: Protic solvents, especially water, readily react with the aziridinium ion, leading to rapid degradation.[3] For stock solutions, it is imperative to use anhydrous aprotic solvents such as DMSO or DMF. When diluting into aqueous buffers for experiments, this should be done immediately before use.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including the formation of the aziridinium ion and its subsequent hydrolysis.[3] Therefore, stock solutions should be stored at low temperatures (-20°C or -80°C), and working solutions should be kept on ice.
| Parameter | Condition | Impact on Stability | Rationale |
| pH | Acidic (pH < 7) | Higher Stability | Suppresses the intramolecular cyclization required to form the reactive aziridinium ion. |
| Neutral / Alkaline (pH ≥ 7) | Lower Stability | Promotes both aziridinium ion formation and its rapid hydrolysis.[3] | |
| Solvent | Anhydrous Aprotic (e.g., DMSO, DMF) | High Stability (Stock) | Prevents hydrolysis as there is no water to react with the aziridinium ion intermediate. |
| Aqueous / Protic (e.g., Buffers, Media) | Very Low Stability (Working) | Water acts as a nucleophile, rapidly hydrolyzing the reactive intermediate.[4] | |
| Temperature | Low (-20°C to -80°C) | High Stability (Storage) | Reduces the kinetic energy, slowing the rate of degradation reactions. |
| Ambient / Elevated (≥ 25°C) | Low Stability | Accelerates the rate of aziridinium ion formation and subsequent side reactions.[3] |
Q3: How should I prepare and store stock solutions to ensure experimental reproducibility?
A3: Proper preparation and storage are essential.
-
Solvent Choice: Always use high-purity, anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare high-concentration stock solutions.
-
Preparation: Allow the vial of the hydrochloride salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the compound quickly and dissolve it in the anhydrous solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air. Store these aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[5] Protect from light.
-
Usage: When ready to use, thaw an aliquot quickly and dilute it into your aqueous experimental buffer or media immediately before adding it to your assay. Never pre-dilute and store the compound in aqueous solutions.
Troubleshooting Experimental Failures
This section provides a logical workflow to diagnose and solve common experimental problems.
Problem: My experimental results are inconsistent, or the compound shows lower-than-expected activity.
This is the most common issue and is almost always linked to the degradation of the compound before it can interact with its biological target.
Caption: Troubleshooting workflow for inconsistent results.
Problem: I see an unexpected peak in my analytical run (e.g., HPLC, LC-MS).
If you are analyzing your compound, the appearance of a new, more polar peak is a strong indicator of degradation.
-
Probable Cause: You are likely detecting the hydrolysis product, N-(2-hydroxyethyl)-N-methylbenzylamine. This molecule is more polar than the parent N-(2-Chloroethyl)-N-methylbenzylamine because the chlorine atom has been replaced by a hydroxyl (-OH) group.
-
Verification:
-
On a reverse-phase HPLC column, the hydrolysis product will have a shorter retention time than the parent compound.
-
Using mass spectrometry, the hydrolysis product will have a molecular weight corresponding to the loss of HCl and the addition of H₂O. Specifically, you would look for the [M+H]⁺ ion of N-(2-hydroxyethyl)-N-methylbenzylamine.
-
-
Solution: Review your sample preparation and handling procedures. The presence of this peak indicates that the sample was exposed to water for a sufficient period for hydrolysis to occur. Ensure solvents are anhydrous and minimize the time the sample spends in aqueous solutions before analysis.
Experimental Protocols
Protocol 3.1: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a stable, high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade or higher
-
Microcentrifuge tubes or amber glass vials suitable for cryogenic storage
-
Calibrated analytical balance
-
Inert gas (Nitrogen or Argon), optional but recommended
Procedure:
-
Pre-analysis: Allow the sealed container of N-(2-Chloroethyl)-N-methylbenzylamine HCl to warm to room temperature for at least 30 minutes before opening. This prevents moisture from condensing on the hygroscopic solid.
-
Weighing: In a low-humidity environment if possible, quickly and accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mM). Vortex thoroughly until the solid is completely dissolved. Perform this step promptly to minimize exposure to air.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in appropriately labeled, tightly sealed vials. Using vials with PTFE-lined caps is recommended.
-
Storage: Place the aliquots in a secondary container and store them at -80°C for long-term storage.
-
Quality Control (Optional but Recommended): Before storing, a small amount of the freshly prepared stock can be diluted and analyzed by LC-MS to confirm the identity and purity, providing a baseline (t=0) for future comparisons.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12822620, this compound. Retrieved January 18, 2026, from [Link]
- Google Patents. (1988). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777881, N,N-Bis(2-chloroethyl)benzylamine hydrochloride. Retrieved January 18, 2026, from [Link]
-
Virk, R. U., et al. (2023). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). PMC - NIH. Retrieved January 18, 2026, from [Link]
- Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. Retrieved January 18, 2026, from [Link]
-
Defense Technical Information Center. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved January 18, 2026, from [Link]
-
ScienceDirect. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Retrieved January 18, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved January 18, 2026, from [Link]
-
Encyclopedia.pub. (n.d.). Synthetic Applications of Aziridinium Ions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020). (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Retrieved January 18, 2026, from [Link]
- Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
PubMed. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (2021). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Retrieved January 18, 2026, from [Link]
-
PMC - NIH. (2021). Synthetic Applications of Aziridinium Ions. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2022). Sawdust-Assisted Phytoremediation: Boosting White Mustard (Sinapis alba) Growth and Cadmium Uptake from Contaminated Soil. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2020). (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021). Synthetic Applications of Aziridinium Ions. Retrieved January 18, 2026, from [Link]
-
Organic Communications. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine. Retrieved January 18, 2026, from [Link]
Sources
How to minimize non-specific toxicity of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
A Guide for Researchers on Minimizing Non-Specific Toxicity
Welcome to the technical support center for N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this potent alkylating agent. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical strategies needed to mitigate the compound's inherent non-specific toxicity, ensuring more reliable and translatable experimental outcomes.
Part 1: Core FAQs - Understanding the Problem
This section addresses the fundamental mechanisms that drive both the efficacy and the toxicity of this compound, a classic nitrogen mustard.
Q1: What is the fundamental mechanism of action for this compound?
This compound is a bifunctional alkylating agent. Its cytotoxicity stems from the ability of its two chloroethyl groups to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate then covalently bonds with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine and the N3 position of adenine in DNA.[1][2][3][4] This process, known as alkylation, can lead to DNA damage, the formation of inter- and intra-strand cross-links, prevention of DNA replication, and ultimately, cell apoptosis.[1][3][5]
Q2: Why does this compound exhibit such high non-specific toxicity?
The high reactivity of the aziridinium ion is the primary reason for the compound's lack of specificity.[1][3] This intermediate reacts readily with a wide range of nucleophiles found in all cells, not just the target cancer cells. This indiscriminate reactivity leads to:
-
Widespread DNA Damage: It alkylates DNA in both healthy and diseased cells, leading to systemic toxicity.[1]
-
Protein and RNA Alkylation: It can react with other crucial macromolecules, disrupting their function.[6]
-
Oxidative Stress: Studies on related nitrogen mustards show they can deplete cellular antioxidants like glutathione (GSH) and increase lipid peroxidation, contributing to cellular damage.[7]
This lack of selectivity is a hallmark of many traditional nitrogen mustards, leading to a narrow therapeutic window and significant side effects such as myelosuppression (bone marrow suppression), nausea, and damage to mucous membranes.[8][9][10]
Q3: What are the common off-target effects I should watch for in my in vitro and in vivo experiments?
Researchers may observe several signs of non-specific toxicity that can confound experimental results:
-
In Vitro:
-
High background cell death: Significant death in control (non-target) cell lines at concentrations close to the effective dose for target cells.
-
Inhibition of cell growth and detachment: A common toxic effect observed in cell culture.[11]
-
Irreversible damage: Unlike some inhibitors, the covalent nature of alkylation means the damage is often irreversible, and cells may not recover even after the compound is removed.[11]
-
-
In Vivo:
-
Bone marrow suppression: Manifested as decreased white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia).[10]
-
Gastrointestinal distress: Nausea and vomiting are common.[10][12]
-
Vesicant (blistering) effects: If extravasation occurs (leakage from the intended intravenous path), the compound can cause severe local tissue damage.[8][9]
-
General signs of toxicity: Weight loss, lethargy, and ruffled fur in animal models.
-
Part 2: Troubleshooting Guide - Strategies to Minimize Non-Specific Toxicity
This section provides actionable strategies to enhance the selectivity and reduce the off-target effects of your compound.
Scenario 1: "My initial screens show high toxicity in non-target cells, even at low concentrations. How can I establish a better therapeutic window?"
This is a classic challenge. The first step is meticulous dose optimization.
Solution: Perform a Detailed Dose-Response Analysis
Instead of a broad concentration range, perform a fine-grained analysis on both your target and non-target (control) cell lines.
Experimental Protocol: High-Resolution Dose-Response Curve
-
Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight. Include wells for untreated controls and vehicle-only controls.
-
Compound Preparation: Prepare a 2x concentrated stock of your highest desired concentration of this compound in the appropriate vehicle.
-
Serial Dilution: Perform a tight serial dilution (e.g., 1:1.5 or 1:2) across a wide range, creating at least 10-12 concentrations. This is more informative than a standard 1:10 dilution.
-
Treatment: Add an equal volume of the 2x drug dilutions to the corresponding wells of the 96-well plate.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours). The covalent nature of the damage means shorter incubation times might be sufficient and could reduce off-target effects.
-
Viability Assay: Use a reliable cell viability assay (e.g., CellTiter-Glo®, MTT, or Resazurin) to quantify cell death.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Calculate the IC50 (half-maximal inhibitory concentration) for both target and control cell lines.
Causality: The goal is to identify a concentration range that maximizes target cell death while minimizing toxicity to control cells. A narrow, detailed titration is crucial for finding this window, which may be missed with broad dilution schemes.
Scenario 2: "Dose optimization isn't enough. How can I fundamentally improve the selectivity of the compound?"
If the inherent toxicity is too high, you must modify the compound's delivery or structure. This involves more advanced drug development strategies.
Solution A: Prodrug Strategies
A prodrug is an inactive or less active molecule that is metabolically converted to the active drug at a specific site in the body.[13][14] This is a premier strategy for reducing the systemic toxicity of highly reactive agents.[15]
-
Hypoxia-Activated Prodrugs: Many solid tumors have hypoxic (low oxygen) regions that are not present in healthy tissues.[16][17] One strategy involves complexing the nitrogen mustard with a metal like copper (II). In the reductive environment of a hypoxic tumor, the complex can break down, releasing the active, cytotoxic drug locally.[13][16]
-
Enzyme-Activated Prodrugs: This approach, often used in gene-directed enzyme prodrug therapy (GDEPT), involves designing a prodrug that is activated by an enzyme specifically expressed in or targeted to cancer cells.[14][18]
Solution B: Targeted Delivery via Nanoparticles
Encapsulating the drug within a nanoparticle can shield healthy tissues from its effects and enhance its accumulation in tumor tissue.[19][20][21]
-
Passive Targeting (EPR Effect): Tumor vasculature is often leaky, allowing nanoparticles (typically 10-200 nm) to extravasate and accumulate in the tumor—a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[22][23]
-
Active Targeting: The nanoparticle surface can be decorated with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on cancer cells, further increasing specificity.[21][22][23]
Data Presentation: Illustrating Improved Therapeutic Index
The table below provides a hypothetical comparison of IC50 values, demonstrating how a targeted nanoparticle delivery system could improve the therapeutic index.
| Compound Formulation | IC50 (Target Cancer Cells) | IC50 (Healthy Control Cells) | Therapeutic Index (IC50 Control / IC50 Target) |
| Free N-(2-Chloroethyl)-N-methylbenzylamine HCl | 5 µM | 15 µM | 3 |
| Nanoparticle-Encapsulated (Targeted Delivery) | 2 µM | 80 µM | 40 |
This hypothetical data illustrates the goal of targeted delivery: to lower the effective concentration needed for cancer cells while significantly raising the concentration required to harm healthy cells.
Scenario 3: "Are there any agents I can co-administer to protect healthy cells from damage?"
Yes, this is known as cytoprotection.
Solution: Co-administration of Cytoprotective Agents
-
Sulfhydryl Donors (Thiol-Based Antioxidants): Agents like N-acetylcysteine (NAC) can act as nucleophiles that directly interact with and neutralize the reactive nitrogen mustard extracellularly, preventing it from reaching and damaging cells.[24] This approach is most effective when the protective agent is present at the time of the challenge.[24]
-
Sodium Thiosulfate: In clinical settings, sodium thiosulfate is used as a rescue agent specifically for extravasation of mechlorethamine.[8][9] It acts as a chemical scavenger.
-
Inhibitors of DNA Damage Response: In some contexts, inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) have been shown to prevent metabolic dysfunction secondary to nitrogen mustard-induced damage.[24] However, this is a complex area, as PARP inhibitors are also used to enhance the toxicity of DNA damaging agents in cancer cells with specific DNA repair defects (e.g., BRCA mutations).[25] Careful consideration of the genetic background of your cell lines is critical here.
Part 3: Visualizations and Workflows
Mechanism of Non-Specific DNA Alkylation
The following diagram illustrates the two-step activation and reaction process that enables N-(2-Chloroethyl)-N-methylbenzylamine to alkylate DNA.
Caption: Mechanism of activation and non-specific alkylation by nitrogen mustards.
Experimental Workflow for Toxicity Mitigation
This flowchart outlines the decision-making process for a researcher facing issues with non-specific toxicity.
Caption: Decision workflow for minimizing non-specific toxicity in experiments.
References
-
Craig, G. E., & Patterson, L. H. (2004). A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs. Journal of Medicinal Chemistry, 47(23), 5683–5689. [Link]
-
PubMed. (2004). A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. Journal of Medicinal Chemistry. [Link]
-
Mauger, A. B., Burke, P. J., & Friedlos, F. (2001). Self-Immolative Nitrogen Mustard Prodrugs for Suicide Gene Therapy. Journal of Medicinal Chemistry, 44(11), 1715–1723. [Link]
-
PubMed. (2001). Self-immolative nitrogen mustard prodrugs for suicide gene therapy. Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration. (n.d.). MUSTARGEN® (mechlorethamine HCl) Prescribing Information. accessdata.fda.gov. [Link]
-
RxList. (n.d.). Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
ACS Publications. (2004). A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Nitrogen mustard. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Mechlorethamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechlorethamine. PubChem Compound Database. [Link]
-
Han, X., et al. (2019). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Frontiers in Chemistry, 7, 73. [Link]
-
Hédelin, G., et al. (2004). Toxic effects of mechlorethamine on mammalian respiratory mucociliary epithelium in primary culture. Toxicology and Applied Pharmacology, 196(1), 1-12. [Link]
-
Berndt, S., et al. (2007). Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro. Toxicology in Vitro, 21(7), 1335-1344. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Nitrogen Mustards Fact Sheet. [Link]
-
DoveMed. (n.d.). Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. [Link]
-
Michejda, C. J., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(7), 1235-1242. [Link]
-
Nycz, M., & Jasiński, K. (2025). Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. Archives of Toxicology. [Link]
-
Gressel, G. M., & Rosman, W. K. (2019). The Nitrogen Mustards. Journal of the National Cancer Institute. Monographs, 2019(53), 18–21. [Link]
-
Trafton, A. (2013). How to minimize the side effects of cancer treatment. MIT News. [Link]
-
Flora, S. J. S., & Vijayaraghavan, R. (2001). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. Indian Journal of Pharmacology, 33, 347-352. [Link]
-
Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316-320. [Link]
-
Wang, Y., et al. (2020). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Frontiers in Cell and Developmental Biology, 8, 681. [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2021). Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy. Molecules, 26(4), 1139. [Link]
-
Behzadi, S., et al. (2022). Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs. Cancers, 14(15), 3687. [Link]
-
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]
-
Sharma, P., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1636-1653. [Link]
-
Al-Zoubi, R. M., & Jaradat, S. K. (2020). Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends. Current Medicinal Chemistry, 27(31), 5220-5246. [Link]
-
Kalimuthu, S., & Bernards, R. (2022). Drug Delivery Nano-Platforms for Advanced Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8283. [Link]
-
Al-Ani, A., & Al-Obaidi, H. (2023). Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology. Pharmaceutics, 15(10), 2445. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Osborne, M. R., Wilman, D. E. V., & Lawley, P. D. (1995). Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316–320. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. [Link]
-
eScholarship.org. (n.d.). DNA damage: Alkylation. [Link]
-
Wikipedia. (n.d.). Benzylamine. [Link]
-
Park, J., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(14), 7434–7449. [Link]
Sources
- 1. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Sci-Hub. Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine / Chemical Research in Toxicology, 1995 [sci-hub.box]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. dhd2.org [dhd2.org]
- 7. scispace.com [scispace.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies - DoveMed [dovemed.com]
- 11. Toxic effects of mechlorethamine on mammalian respiratory mucociliary epithelium in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-immolative nitrogen mustard prodrugs for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology [mdpi.com]
- 24. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
Issues with N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride solubility and how to overcome them
Welcome to the technical support center for N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on solubility and solution stability.
Introduction to this compound
This compound is a member of the nitrogen mustard family of compounds. A defining characteristic of these molecules is the presence of a bis(2-chloroethyl)amine functional group. This structural feature confers potent alkylating activity, making them valuable tools in biological research and as precursors in pharmaceutical development. However, this reactivity also presents unique challenges in their handling and use, particularly concerning their solubility and stability in solution.
A critical aspect of the chemistry of this compound in solution is its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion. This cation is the primary electrophilic species responsible for the alkylation of nucleophiles, such as those found in DNA, and is thus central to its biological activity. The rate of this transformation is influenced by factors such as solvent, temperature, and pH. Understanding and managing this reactivity is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
For initial experiments, it is recommended to test solubility in a small scale in solvents such as dimethyl sulfoxide (DMSO), ethanol, and water. A related, non-chloroethylated compound, N-Methylbenzylamine, shows high solubility in DMSO (100 mg/mL), suggesting that DMSO is a promising solvent for creating concentrated stock solutions.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
Direct dissolution in aqueous buffers is often challenging due to the compound's limited water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.
Troubleshooting Guide: Dissolving this compound
This guide provides a systematic approach to overcoming common solubility issues.
Initial Dissolution Protocol
-
Solvent Selection: Begin with an organic solvent in which the compound is likely to be freely soluble. Based on data from related compounds, high-purity, anhydrous DMSO or ethanol are recommended starting points.
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound in a suitable vial.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex or gently sonicate the mixture to aid dissolution. Visually inspect for complete dissolution.
-
-
Dilution into Aqueous Media:
-
Once a clear stock solution is obtained, it can be serially diluted into your aqueous experimental buffer (e.g., Phosphate Buffered Saline - PBS, cell culture media).
-
It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
The final concentration of the organic solvent in your experimental medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Troubleshooting Persistent Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Prepare a more dilute stock solution in the organic solvent before adding to the aqueous buffer.- Consider the use of a co-solvent system in your final dilution. |
| Cloudiness or incomplete dissolution in the organic solvent | The compound may have low solubility even in the chosen organic solvent, or the solvent may contain water. | - Use a fresh, anhydrous grade of the organic solvent.- Gentle warming (to no more than 37°C) of the solution may aid dissolution. However, be mindful that elevated temperatures can accelerate the formation of the aziridinium ion.- Try a different organic solvent, such as dimethylformamide (DMF). |
| Formation of a film or oily droplets | This may indicate that the free base form of the compound is separating from the hydrochloride salt. | - Ensure the pH of your final aqueous solution is slightly acidic to maintain the protonated, more soluble form of the amine.- If possible, prepare your aqueous buffer at a pH below 7.0. |
Understanding and Managing Solution Stability
The primary stability concern for this compound in solution is the intramolecular cyclization to form the reactive aziridinium ion. This is not a degradation pathway in the traditional sense, but rather an activation step that is critical for its biological function. However, the uncontrolled formation of this species can lead to variability in experimental outcomes.
Mechanism of Aziridinium Ion Formation
dot graph "Aziridinium_Ion_Formation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Figure 1. Spontaneous formation of the aziridinium ion.
Factors Influencing Aziridinium Ion Formation and Stability
-
Temperature: Higher temperatures accelerate the rate of cyclization. Therefore, it is recommended to prepare and store stock solutions at low temperatures (-20°C or -80°C).
-
pH: The rate of aziridinium ion formation can be influenced by pH. While specific data for this compound is limited, it is generally advisable to prepare fresh dilutions in your experimental buffer immediately before use.
-
Solvent: The nature of the solvent can affect the rate of cyclization. In general, polar protic solvents may facilitate the reaction.
Experimental Workflow for Handling this compound
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Figure 2. Recommended experimental workflow.
Advanced Troubleshooting and Considerations
Q3: My biological assay results are inconsistent. Could it be related to the compound's stability?
Yes, inconsistency in biological activity can be a direct consequence of the variable concentration of the active aziridinium ion. To mitigate this:
-
Prepare fresh dilutions for each experiment. Avoid using diluted aqueous solutions that have been stored for any length of time.
-
Standardize your incubation times. The duration between preparing the final dilution and adding it to your assay should be consistent across all experiments.
-
Consider the composition of your assay medium. Components in complex media could potentially react with the aziridinium ion, reducing its effective concentration.
Q4: Are there alternative formulation strategies for in vivo studies?
For in vivo applications where direct injection of organic solvents is not feasible, more advanced formulation strategies may be necessary. These can include:
-
Co-solvent systems: Utilizing a mixture of biocompatible solvents such as PEG300 and Tween-80 in saline.
-
Liposomal formulations: Encapsulating the compound within lipid vesicles to improve its solubility and modify its pharmacokinetic profile.
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
These advanced formulations require specialized development and characterization.
Safety Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage. Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Impact of animal strain and age on N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride efficacy
Introduction:
Welcome to the technical support center for researchers utilizing alkylating agents in neuropharmacological studies. This guide addresses critical, yet often overlooked, variables that can significantly impact experimental outcomes: the strain and age of the animal model. While the specific compound N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is not extensively documented in peer-reviewed literature, its chemical structure suggests it belongs to the nitrogen mustard class of alkylating agents. Therefore, this guide will use the well-characterized neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) as a representative compound to explore the principles of strain- and age-dependent efficacy. The insights and troubleshooting strategies provided here are broadly applicable to other compounds within this class.
DSP-4 is a selective neurotoxin that is widely used to deplete norepinephrine (NE) in the central and peripheral nervous systems by targeting the norepinephrine transporter (NET). However, its efficacy and toxicity can vary dramatically, leading to inconsistent results. This guide is designed to help you navigate these complexities and ensure the robustness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: We observed significant variability in norepinephrine depletion after administering the same dose of our alkylating agent to different mouse strains. Why is this happening?
This is a common and critical issue. The variability you're observing is likely due to pharmacogenetic differences among mouse strains. These genetic differences can influence multiple aspects of the drug's action, from its metabolism to its target interaction.
Key Factors:
-
Metabolic Activation: Many nitrogen mustards, including DSP-4, are pro-drugs that require metabolic activation to become reactive alkylating species. This activation is often mediated by cytochrome P450 (CYP) enzymes in the liver and brain. Different inbred mouse strains have well-documented polymorphisms in CYP genes, leading to "fast" or "slow" metabolizer phenotypes. For instance, the C57BL/6 strain is known to have higher activity of certain CYP enzymes compared to strains like BALB/c. A "fast" metabolizer strain might generate the toxic metabolite more quickly, leading to more profound neurotoxicity at a given dose.
-
Norepinephrine Transporter (NET) Density and Function: The selective uptake of DSP-4 into noradrenergic neurons is mediated by NET. The expression levels and transport efficiency of NET can differ between strains, altering the intracellular concentration of the toxin.
-
Cellular Defense Mechanisms: Strains can also differ in their capacity to handle oxidative stress and cellular damage, which are consequences of alkylation. Differences in the expression of antioxidant enzymes (e.g., glutathione S-transferases) can influence neuronal vulnerability.
Troubleshooting and Recommendations:
-
Strain Selection: If you have the flexibility, choose a strain with a well-characterized response to your class of compound. For DSP-4, C57BL/6 mice are often used due to their consistent and robust depletion of NE.
-
Dose-Response Pilot Study: Before commencing a large-scale experiment, it is essential to perform a dose-response pilot study for each new strain you introduce to your lab. This will allow you to determine the optimal dose required to achieve the desired level of NE depletion in that specific strain.
-
Standardize Your Model: Once a strain is selected, ensure you are sourcing it consistently from the same vendor, as genetic drift can occur even within substrains from different suppliers.
Data Summary: Strain-Dependent Neurochemical Effects of DSP-4
| Mouse Strain | Typical DSP-4 Dose (i.p.) | Expected NE Depletion (Hippocampus) | Relative Sensitivity | Potential Mechanistic Basis |
| C57BL/6 | 50 mg/kg | > 80% | High | Efficient metabolic activation (CYP enzymes) |
| BALB/c | 50 mg/kg | 40-60% | Moderate | Slower metabolism of the pro-drug |
| CD-1 | 50 mg/kg | Variable | Variable | Outbred strain with higher genetic heterogeneity |
Note: These values are illustrative and should be confirmed with a pilot study in your specific experimental context.
Q2: We are seeing higher-than-expected mortality in our younger animals after treatment. Shouldn't they be more resilient?
This is a counterintuitive but important observation. While younger animals are often perceived as more resilient, they can, in fact, be more susceptible to the toxic effects of certain compounds for several reasons related to their developmental stage.
Key Factors:
-
Immature Metabolism: The enzymatic pathways responsible for detoxifying drugs and their metabolites, primarily in the liver, are not fully mature in young animals (e.g., rodents in the early postnatal or pre-weaning stages). This can lead to a longer half-life and increased exposure to the toxic agent.
-
Blood-Brain Barrier (BBB) Permeability: In very young animals, the BBB is not yet fully formed. This increased permeability can allow greater penetration of the neurotoxin into the central nervous system, leading to more widespread and severe neurotoxicity than would be seen in adults with a mature BBB.
-
Developing Nervous System: The developing nervous system is undergoing critical processes like synaptogenesis and myelination, which can make it exquisitely vulnerable to toxic insults. The disruption of noradrenergic signaling during these critical developmental windows can have more catastrophic consequences.
Troubleshooting and Recommendations:
-
Age-Specific Dosing: It is crucial to perform a separate dose-finding study for different age groups. A dose that is well-tolerated in adults may be lethal in juvenile or adolescent animals.
-
Define Your Developmental Window: Be precise about the age of your animals (e.g., postnatal day 21 vs. 8 weeks old). Small differences in age during key developmental periods can lead to large differences in outcomes.
-
Monitor for Adverse Effects: Implement a rigorous monitoring protocol for younger animals post-injection. This should include daily checks for weight loss, dehydration, and changes in posture or activity. Be prepared to provide supportive care (e.g., hydration, supplemental food) if necessary.
Experimental Workflow and Protocols
Protocol: Validating the Efficacy of a Noradrenergic Neurotoxin
This protocol provides a step-by-step guide for administering an agent like DSP-4 and validating its neurochemical effect.
Step 1: Baseline Characterization and Dosing
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old.
-
Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Agent Preparation: Dissolve the neurotoxin in sterile 0.9% saline immediately before use. Protect from light if the compound is light-sensitive.
-
Administration: Inject the agent via the intraperitoneal (i.p.) route at the pre-determined optimal dose (e.g., 50 mg/kg for DSP-4 in C57BL/6 mice). Inject a control group with an equivalent volume of saline.
Step 2: Post-Injection Monitoring
-
Monitor animals closely for the first 24 hours for any signs of acute toxicity.
-
Continue daily monitoring for the duration of the study (typically 7-14 days for maximal depletion).
Step 3: Tissue Collection and Analysis
-
Time Point: Euthanize animals at a time point known to show maximal NE depletion (e.g., 7-14 days post-injection for DSP-4).
-
Dissection: Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
-
Sample Processing: Immediately freeze samples in liquid nitrogen and store them at -80°C until analysis.
-
Neurochemical Analysis: Quantify norepinephrine levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This is the gold standard for validating depletion.
Step 4: Data Interpretation
-
Calculate the percentage of NE depletion in the treated group relative to the saline-treated control group.
-
A successful depletion is typically considered to be >80% reduction in NE levels in the target brain region.
Workflow Diagram: Troubleshooting Variable Neurotoxin Efficacy
This diagram outlines a logical process for diagnosing the root cause of inconsistent experimental results.
Caption: Proposed mechanism of DSP-4 selective neurotoxicity.
Mechanistic Explanation:
-
Selective Uptake: DSP-4 is structurally similar to norepinephrine and is actively transported into noradrenergic neurons by the high-affinity norepinephrine transporter (NET). This is the primary basis for its selectivity.
-
Metabolic Activation: Once inside the neuron, DSP-4 is metabolized, likely by CYP enzymes, into a highly reactive aziridinium ion. This reactive intermediate is the ultimate toxic species.
-
Alkylation: The aziridinium ion is a potent electrophile that covalently binds to (alkylates) nucleophilic sites on essential cellular macromolecules, such as proteins and nucleic acids.
-
Cellular Damage and Degeneration: This widespread, non-specific alkylation disrupts cellular function, induces oxidative stress, and ultimately triggers a degenerative cascade, leading to the destruction of the neuron.
By understanding this mechanism, it becomes clear how genetic variations in NET expression or CYP enzyme activity can profoundly influence the efficacy of the neurotoxin, providing a molecular basis for the observed strain and age differences.
We hope this guide provides valuable insights and practical solutions for your research. Consistent and reproducible results are the bedrock of scientific advancement, and careful consideration of your animal model's genetic background and developmental stage is paramount to achieving this goal.
Validation & Comparative
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride vs 6-OHDA for noradrenergic denervation: a comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Noradrenergic Systems and the Need for Precise Tools
The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brain, is a pivotal modulator of complex physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1][2][3] To elucidate the precise functions of this system and its involvement in various neuropathological conditions, researchers rely on highly specific tools to induce targeted denervation. Among the most established chemical neurotoxins for this purpose are N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP-4) and 6-hydroxydopamine (6-OHDA).
This comprehensive guide provides a detailed comparison of DSP-4 and 6-OHDA, offering an in-depth analysis of their mechanisms of action, selectivity, and experimental applications. By presenting supporting data and detailed protocols, this document aims to equip researchers with the necessary knowledge to make informed decisions when selecting the optimal neurotoxin for their specific research questions.
Understanding the Neurotoxins: Mechanisms of Action
A fundamental understanding of how these neurotoxins exert their effects is crucial for experimental design and data interpretation.
DSP-4: A Selective Toxin for Locus Coeruleus Projections
DSP-4 is a potent and selective neurotoxin that primarily targets noradrenergic neurons originating from the locus coeruleus.[1][3][4] Its selectivity is attributed to its high affinity for the norepinephrine transporter (NET).[5]
Mechanism:
-
Systemic Administration & Blood-Brain Barrier Penetration: DSP-4 readily crosses the blood-brain barrier after systemic administration (e.g., intraperitoneal injection).[1][2][3]
-
Uptake via NET: It is actively taken up into noradrenergic nerve terminals by the norepinephrine transporter (NET).[1][6]
-
Intracellular Conversion: Inside the neuron, DSP-4 is converted to a reactive aziridinium ion.[1][3]
-
Alkylation and Neurotoxicity: This reactive intermediate alkylates intracellular macromolecules, leading to inhibition of norepinephrine reuptake, depletion of norepinephrine, and ultimately, the degeneration of the nerve terminal.[6][7]
6-OHDA: A Catecholaminergic Neurotoxin Requiring Direct Administration
6-hydroxydopamine is a neurotoxic synthetic organic compound used to selectively destroy dopaminergic and noradrenergic neurons. Unlike DSP-4, 6-OHDA does not efficiently cross the blood-brain barrier and therefore requires direct intracerebral or intracerebroventricular injection.
Mechanism:
-
Direct Brain Administration: 6-OHDA must be injected directly into the brain, either into a specific nucleus like the locus coeruleus or into the ventricles.[8][9]
-
Uptake by Catecholamine Transporters: It is taken up by both the norepinephrine transporter (NET) and the dopamine transporter (DAT). To achieve selective noradrenergic denervation, co-administration with a dopamine reuptake inhibitor (like GBR 12909) is often necessary to protect dopaminergic neurons.
-
Oxidative Stress: Once inside the neuron, 6-OHDA is readily oxidized, generating highly reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals.
-
Cellular Damage and Apoptosis: This surge in oxidative stress damages mitochondria, disrupts cellular respiration, and ultimately triggers apoptotic cell death.
Head-to-Head Comparison: DSP-4 vs. 6-OHDA
The choice between DSP-4 and 6-OHDA depends heavily on the specific experimental goals, the desired anatomical specificity, and the technical capabilities of the research team.
| Feature | This compound (DSP-4) | 6-hydroxydopamine (6-OHDA) |
| Administration Route | Systemic (e.g., intraperitoneal)[1][10] | Intracerebral or Intracerebroventricular[8][9] |
| Blood-Brain Barrier | Crosses the blood-brain barrier[1][2][3] | Does not cross the blood-brain barrier |
| Primary Target | Noradrenergic terminals, particularly from the locus coeruleus[1][3][4] | Catecholaminergic (noradrenergic and dopaminergic) terminals |
| Selectivity | High for noradrenergic neurons, especially those of the LC.[1][4] Minimal effects on dopaminergic and serotonergic systems.[1][3] | Less selective; requires co-administration of a dopamine uptake inhibitor for specific noradrenergic lesions.[11] |
| Lesion Characteristics | Primarily affects nerve terminals, with some studies suggesting a lack of significant cell body loss.[10][12] The lesion can be long-lasting but may show some recovery over time.[13][14] | Induces degeneration of both terminals and cell bodies, leading to a more permanent lesion.[15] |
| Toxicity | Generally well-tolerated with systemic administration. | Can cause significant non-specific tissue damage at the injection site. |
| Ease of Use | Relatively simple procedure (intraperitoneal injection). | Requires stereotaxic surgery, which is technically more demanding. |
| Typical Dose (Rat) | 50 mg/kg, i.p.[1][10] | Varies depending on injection site (e.g., 8-16 µg into the LC).[9] |
Experimental Protocols: A Practical Guide
Successful and reproducible noradrenergic denervation requires meticulous attention to experimental detail. Below are representative protocols for both DSP-4 and 6-OHDA administration, along with methods for validating the lesion.
Protocol 1: Systemic Noradrenergic Denervation with DSP-4
Materials:
-
This compound (DSP-4)
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Handling: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
DSP-4 Preparation: Immediately before use, dissolve DSP-4 in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL). DSP-4 is unstable in solution, so fresh preparation is critical.[10]
-
Dosing: Weigh the animal accurately and calculate the required volume of DSP-4 solution. A common dose for rats is 50 mg/kg.[1][10]
-
Administration: Administer the DSP-4 solution via intraperitoneal (i.p.) injection.
-
Post-Injection Care: Return the animal to its home cage and monitor for any adverse reactions. The maximal neurotoxic effects are typically observed 1-2 weeks post-injection.[16] Some protocols may utilize repeated injections to ensure a stable lesion.[17][18]
Protocol 2: Stereotaxic Noradrenergic Denervation with 6-OHDA
Materials:
-
6-hydroxydopamine hydrochloride
-
Sterile 0.9% saline containing 0.02% ascorbic acid (to prevent oxidation)[19]
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Surgical instruments
Procedure:
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid.[19] Protect the solution from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., locus coeruleus) using appropriate coordinates from a stereotaxic atlas.
-
Microinjection: Slowly infuse the 6-OHDA solution into the target region. For unilateral lesions of the LC in mice, a typical injection might be 1 µL of a solution containing 10-14 µg/µL of 6-OHDA.[9]
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care.[19] Allow for a recovery period of at least two weeks before behavioral testing or tissue analysis.[20]
Validating the Lesion: Essential Post-Procedure Analysis
Confirmation of the extent and specificity of the noradrenergic denervation is a critical step in these experiments. A multi-pronged approach is recommended.
Neurochemical Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a quantitative method to measure the levels of norepinephrine and other monoamines (dopamine, serotonin) and their metabolites in specific brain regions.[21][22][23][24] A successful noradrenergic lesion will result in a significant reduction in norepinephrine levels in the targeted areas, with minimal changes in dopamine and serotonin concentrations.[8]
Brief Protocol Outline:
-
Rapidly dissect the brain regions of interest on ice.
-
Homogenize the tissue in an appropriate solution (e.g., perchloric acid).[21][25]
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the supernatant into the HPLC system for analysis.
Immunohistochemistry: Visualizing the Damage
Immunohistochemistry (IHC) provides a visual confirmation of the lesion. Staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, or Dopamine β-hydroxylase (DBH), which is specific to noradrenergic and adrenergic neurons, allows for the visualization of noradrenergic cell bodies and fibers.[26][27][28][29][30] A successful lesion will show a marked decrease in TH- or DBH-positive staining in the target areas.[31][32]
Brief Protocol Outline:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix, followed by cryoprotection.
-
Section the brain on a cryostat or vibratome.
-
Perform immunohistochemical staining using primary antibodies against TH or DBH and a suitable secondary antibody detection system.[26][28][30]
-
Visualize and quantify the staining using microscopy.
Behavioral Testing
Functional validation of the lesion can be achieved through behavioral tests known to be sensitive to noradrenergic deficits. These can include tests of attention, anxiety, and motor function. For unilateral 6-OHDA lesions, rotational behavior induced by amphetamine or apomorphine is a common functional readout.[33][34]
Conclusion: Selecting the Right Tool for the Job
Both DSP-4 and 6-OHDA are powerful and effective tools for inducing noradrenergic denervation.
-
DSP-4 is the preferred choice for researchers seeking a relatively non-invasive method to lesion noradrenergic terminals originating from the locus coeruleus, particularly when studying the diffuse projections of this system. Its ease of use makes it suitable for higher-throughput studies.
-
6-OHDA offers a more anatomically precise and permanent lesion, targeting both terminals and cell bodies. It is the gold standard for studies requiring complete and localized denervation of a specific noradrenergic nucleus, though it necessitates more technically demanding surgical procedures.
Ultimately, the selection of the appropriate neurotoxin should be guided by a thorough consideration of the research question, the desired specificity and permanence of the lesion, and the available technical expertise. By carefully planning the experimental design and incorporating robust validation methods, researchers can confidently utilize these neurotoxins to unravel the complex roles of the noradrenergic system in health and disease.
References
- J. A. Ross, "DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action," Neurotoxicity Research, 2014.
-
protocols.io, "Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections," 2025. [Link]
- M. G. Hadfield, C. Milio, and N.
- V. M. Pickel, T. H. Joh, and D. J. Reis, "Cellular localization of tyrosine hydroxylase by immunohistochemistry," The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 1975.
- Grokipedia, "DSP-4," Accessed 2026.
- S. O. Ögren, "DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action," Semantic Scholar, 2000.
- A. J.
- Y. L. Lee et al.
- M. G. Hadfield, "A Fast HPLC Analysis Of Catecholamines and Indoleamines in Avian Brain Tissue," Semantic Scholar, 1987.
-
protocols.io, "(PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1," 2025. [Link]
-
ASAP, "Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections - Aligning Science Across Parkinson's," Accessed 2026. [Link]
- L. Descarries, K. C. Watkins, and Y. Lapierre, "Density of the Dopamine Innervation in Rat Cerebral Cortex After Neonatal 6-hydroxydopamine or Adult Stage DSP-4 Noradrenaline Denervations: A Quantitative Radioautographic Study," Brain Research, 1988.
- C. R. Freed and P. A.
- S. Engel, M. E. A. Reith, and H. Bönisch, "Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters," Naunyn-Schmiedeberg's archives of pharmacology, 2003.
- G. L. Fritschy and R. Grzanna, "Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system?," Progress in brain research, 1991.
-
protocols.io, "Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1," 2025. [Link]
- R. M. Wightman et al.
- R. K.
- P. Szot et al., "Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling," Neuroscience, 2012.
- M. Baptista et al., "Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice," Journal of Neuroscience Methods, 2022.
- F. Blandini and M. T. Armentero, "The Noradrenergic System in Parkinson's Disease," Movement Disorders, 2020.
- P. H. Grealish et al., "Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test," Journal of Visualized Experiments, 2010.
-
ResearchGate, "Nature of DSP-4-Induced Neurotoxicity in Handbook of Neurotoxicity," Accessed 2026. [Link]
- A. I.
- S. E. Saldanha, "Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches," Brain research, 2007.
- P. Szot et al., "Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling," Neuroscience, 2012.
-
ResearchGate, "Improving Well-Being and Survival in the 6-OHDA Lesion Model of Parkinson´s Disease in Mice: Step," Accessed 2026. [Link]
- A. L. Johnson et al.
- P. Szot et al.
- S. af Bjerkén et al., "Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss," Scientific Reports, 2021.
- G. A. M. Fin, "Central noradrenergic lesion induced by DSP-4 impairs the acquisition of avoidance reactions and prevents molecular changes in the amygdala," Neurobiology of learning and memory, 2010.
- M. J.
-
ResearchGate, "Illustration of the injection protocols and study design. Dual-hit... | Download Scientific Diagram," Accessed 2026. [Link]
- D. F. Sharman, "A method for the estimation of the catecholamines and their metabolites in brain tissue," British journal of pharmacology and chemotherapy, 1968.
-
R. K. Goyal, "Functional recovery of locus coeruleus noradrenergic neurons after DSP-4 lesion: effects on dopamine levels and neuroleptic induced – Parkinsonian symptoms in rats," springermedicine.com, 2004. [Link]
- J. M. A. van den Buuse, "Brain noradrenaline and the development of hypertension: the effect of treatment with central 6-hydroxydopamine or DSP-4," Journal of hypertension, 1985.
- M. G.
- G. L. Fritschy and R. Grzanna, "DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus," Experimental neurology, 1990.
-
bioRxiv, "The 6-OHDA Parkinson's Disease Mouse Model Shows Deficits in Sensory Behavior," 2025. [Link]
- S. B. Fleming, "Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice," Behavioural brain research, 2005.
- M. I. Campos, "Unilateral Intrastriatal 6-Hydroxydopamine Lesion in Mice: A Closer Look into Non-Motor Phenotype and Glial Response," MDPI, 2021.
-
ResearchGate, "DSP-4 treatment chronically disrupts locus coeruleus (LC) noradrenergic... | Download Scientific Diagram," Accessed 2026. [Link]
Sources
- 1. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]
- 4. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference of the noradrenergic neurotoxin DSP4 with neuronal and nonneuronal monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of DSP4 on the noradrenergic phenotypes and its potential molecular mechanisms in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Noradrenergic System in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSP-4 treatment produces abnormal tyrosine hydroxylase immunoreactive fibers in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional recovery of locus coeruleus noradrenergic neurons after DSP-4 lesion: effects on dopamine levels and neuroleptic induced-parkinsonian symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional recovery of locus coeruleus noradrenergic neurons after DSP-4 lesion: effects on dopamine levels and neuroleptic induced – Parkinsonian symptoms in rats | springermedicine.com [springermedicine.com]
- 15. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ojs.utlib.ee [ojs.utlib.ee]
- 20. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior | bioRxiv [biorxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. resource.aminer.org [resource.aminer.org]
- 25. A method for the estimation of the catecholamines and their metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 27. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. protocols.io [protocols.io]
- 31. Central noradrenergic lesion induced by DSP-4 impairs the acquisition of avoidance reactions and prevents molecular changes in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
A Researcher's Guide to Locus Coeruleus Lesioning: Unveiling the Advantages of DSP-4
For neuroscientists, researchers, and professionals in drug development, the selective ablation of specific neuronal populations is a cornerstone of functional analysis. The locus coeruleus (LC), the brain's primary source of norepinephrine (NE), is a nucleus of immense interest due to its pervasive influence on arousal, cognition, and its early involvement in neurodegenerative diseases like Alzheimer's and Parkinson's. Achieving a clean and specific lesion of the LC is therefore critical to delineating its role in health and disease. This guide offers an in-depth comparison of common neurotoxins for LC lesioning, highlighting the distinct advantages of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) and providing the technical insights necessary for its successful application.
The Imperative of Precision in Locus Coeruleus Lesioning
The locus coeruleus, though small, projects extensively throughout the central nervous system. This widespread noradrenergic innervation means that any experimental manipulation of the LC has the potential for global effects on brain function. Consequently, the choice of lesioning agent is not a trivial matter. An ideal neurotoxin must be highly selective for noradrenergic neurons, sparing adjacent non-noradrenergic cells and, crucially, fibers of passage that traverse the region. This precision is the bedrock upon which the accurate interpretation of subsequent behavioral, electrophysiological, or molecular data is built. Without it, observed effects cannot be confidently attributed to the loss of the LC-NE system.
DSP-4: A Tool Forged for Noradrenergic Selectivity
DSP-4 has gained prominence as a preferred tool for LC lesioning due to its remarkable specificity for noradrenergic neurons. This selectivity is not a matter of chance but is rooted in the fundamental biology of these cells.
The "Trojan Horse" Mechanism of Action
The efficacy and selectivity of DSP-4 hinge on its high affinity for the norepinephrine transporter (NET), which is densely expressed on the presynaptic terminals of noradrenergic neurons. When administered systemically, DSP-4 circulates and is avidly taken up into noradrenergic terminals by the NET, much like the endogenous neurotransmitter, norepinephrine. Once inside the neuron, DSP-4 is enzymatically converted into a highly reactive aziridinium ion. This unstable intermediate then acts as an alkylating agent, covalently bonding to and incapacitating essential intracellular macromolecules, which ultimately triggers neuronal degeneration. This "suicide transport" mechanism ensures that the neurotoxic effects are largely confined to cells expressing the NET.
Figure 1. Mechanism of DSP-4's selective neurotoxicity. The neurotoxin is actively transported into noradrenergic neurons via the NET, where it is converted into a toxic metabolite, leading to cell death.
A Comparative Analysis: DSP-4 vs. Other Neurotoxins
The advantages of DSP-4 become most apparent when compared directly with other commonly employed neurotoxins for LC lesioning: 6-hydroxydopamine (6-OHDA) and ibotenic acid.
| Feature | DSP-4 | 6-Hydroxydopamine (6-OHDA) | Ibotenic Acid |
| Mechanism | Selective uptake by NET, intracellular conversion to a toxic alkylating agent. | Uptake by catecholamine transporters (DAT and NET), generation of reactive oxygen species. | Excitotoxicity via overstimulation of glutamate receptors (NMDA and metabotropic). |
| Selectivity | High for noradrenergic neurons, particularly those of the LC.[1] | Targets all catecholaminergic neurons (dopaminergic and noradrenergic).[2] | Non-selective; destroys all neuronal cell bodies at the injection site.[3] |
| Administration | Systemic (intraperitoneal), a less invasive procedure. | Requires direct intracerebral injection into the LC or surrounding fiber bundles. | Requires direct intracerebral injection. |
| Key Advantage | High selectivity and ease of systemic administration for widespread denervation. | Potent and effective at producing catecholaminergic lesions. | Creates discrete, localized lesions of neuronal cell bodies.[4] |
| Key Disadvantage | May not lesion all LC neurons and can have transient peripheral effects.[5][6] | To achieve noradrenergic selectivity, requires co-administration of a dopamine uptake inhibitor (e.g., desipramine).[7] Damages fibers of passage; invasive surgery required. | Lacks cellular specificity, destroying all neurons and potentially damaging fibers of passage at higher concentrations.[3][8] |
The Decisive Edge in Selectivity
-
DSP-4 vs. 6-OHDA: 6-OHDA is a potent neurotoxin, but its utility for selective noradrenergic lesioning is complicated by its uptake into both dopaminergic and noradrenergic neurons.[2][9] To isolate the effects on the LC-NE system, researchers must pretreat animals with a dopamine transporter blocker, adding an extra variable and potential confound to the experiment. DSP-4's intrinsic preference for the NET obviates this need, offering a more direct and cleaner lesion of the noradrenergic system.[1]
-
DSP-4 vs. Ibotenic Acid: Ibotenic acid functions as an excitotoxin, causing cell death by over-activating glutamate receptors.[3] This mechanism is inherently non-selective, leading to the destruction of all neurons—noradrenergic and otherwise—at the injection site.[10] Such a lesion makes it impossible to definitively attribute subsequent findings to the loss of noradrenergic neurons alone. DSP-4, by targeting a specific cellular uptake mechanism, elegantly bypasses this issue, preserving the integrity of the surrounding neural architecture.
The Practical Advantage of Systemic Administration
The ability to administer DSP-4 systemically (typically via intraperitoneal injection) is a significant practical advantage. It is a less invasive and technically simpler procedure than the stereotaxic surgery required for direct intracerebral injections of 6-OHDA or ibotenic acid. This approach is particularly valuable for studies aiming to understand the global consequences of LC-NE system disruption, as it produces a widespread and bilateral denervation.
Field-Proven Protocol: Systemic DSP-4 Lesioning in Rodents
This protocol provides a robust framework for inducing selective noradrenergic lesions using DSP-4. As with any experimental procedure, it is imperative to adhere to institutional animal care and use guidelines.
Core Principle: The protocol's integrity relies on the fresh preparation of the DSP-4 solution and accurate, weight-based dosing to ensure consistent and effective lesioning while minimizing off-target toxicity. The post-lesion validation is a critical, non-negotiable step to confirm the experiment's success.
Materials:
-
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4)
-
Sterile, pyrogen-free 0.9% saline
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Appropriate syringes and needles for intraperitoneal (i.p.) injection
-
Heating pad to maintain animal body temperature
-
Personal Protective Equipment (PPE)
Step-by-Step Methodology:
-
Preparation of DSP-4 Solution (Critical: Prepare Fresh):
-
On the day of injection, calculate the total amount of DSP-4 required based on the number of animals and the target dose (e.g., 50 mg/kg).[11][12]
-
Dissolve the DSP-4 powder in sterile 0.9% saline. Ensure complete dissolution.
-
Causality: DSP-4 is unstable in solution. Fresh preparation is essential to ensure its neurotoxic potency.
-
-
Animal Dosing and Administration:
-
Accurately weigh each animal immediately before injection.
-
Calculate the precise injection volume for each animal.
-
Administer the DSP-4 solution via i.p. injection.
-
Causality: Accurate, weight-based dosing is crucial for achieving consistent lesioning across a cohort and for reproducibility.
-
-
Post-Injection Monitoring and Care:
-
Place the animal in a clean cage on a heating pad to recover from any transient hypothermia.
-
Monitor for any adverse reactions, such as transient behavioral changes, which typically resolve within 24-48 hours.[6]
-
Provide easy access to food and water.
-
-
Lesion Development and Validation (Self-Validating System):
-
Allow a minimum of 7-14 days for the neurotoxic effects to fully manifest and for the degenerating terminals to be cleared.[11][13]
-
Validation is mandatory. The extent of the lesion must be quantified to interpret the experimental results correctly. Common validation methods include:
-
Immunohistochemistry (IHC): Stain brain sections for noradrenergic markers like the norepinephrine transporter (NET) or dopamine-β-hydroxylase (DBH) in LC projection areas (e.g., hippocampus, cortex). A successful lesion will show a dramatic reduction in the density of these stained fibers.[11]
-
High-Performance Liquid Chromatography (HPLC): Measure norepinephrine levels in dissected brain regions. A significant depletion (typically >80%) compared to control animals confirms a successful lesion.[14]
-
-
Figure 2. Experimental workflow for DSP-4 induced locus coeruleus lesioning.
Conclusion: A Superior Tool for Noradrenergic Research
For researchers dedicated to unraveling the complexities of the locus coeruleus-norepinephrine system, DSP-4 provides an unparalleled combination of selectivity and ease of use. Its mechanism of action, which cleverly co-opts the neuron's own transporter machinery, ensures a targeted lesion that is difficult to achieve with less specific agents like 6-OHDA or ibotenic acid. While careful experimental design and rigorous post-lesion validation are essential, the adoption of DSP-4 significantly enhances the precision and, therefore, the reliability of studies investigating the far-reaching influence of the locus coeruleus.
References
-
Ibotenic acid - Wikipedia. Wikipedia. [Link]
-
The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. U.S. National Library of Medicine. [Link]
-
Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling. U.S. National Library of Medicine. [Link]
-
Effects of ibotenic acid lesion of the medial prefrontal cortex on dopamine agonist-related behaviors in the rat. U.S. National Library of Medicine. [Link]
-
DSP4-induced Noradrenergic Lesions Increase Beta-Adrenergic Receptors and Hippocampal Electrophysiological Responsiveness. U.S. National Library of Medicine. [Link]
-
Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss. U.S. National Library of Medicine. [Link]
-
Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? U.S. National Library of Medicine. [Link]
-
A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. U.S. National Library of Medicine. [Link]
-
Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact. Frontiers Media S.A. [Link]
-
DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. ResearchGate. [Link]
-
Ibotenic acid-induced lesions of striatal target and projection neurons: ultrastructural manifestations in dopaminergic and non-dopaminergic neurons and in glia. U.S. National Library of Medicine. [Link]
-
The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins. Frontiers Media S.A. [Link]
-
Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling. U.S. National Library of Medicine. [Link]
-
Dysfunction of the noradrenergic system drives inflammation, α-synucleinopathy, and neuronal loss in mouse colon. Frontiers Media S.A. [Link]
-
The effects of DSP-4 administration in the locus coeruleus (LC) on immunohistochemistry (tyrosine hydroxylase and dopamine beta hydroxylase) compared to negative controls for the LC and the inferior colliculus (IC). ResearchGate. [Link]
-
Effect of the additional noradrenergic neurodegeneration to 6-OHDA-lesioned rats in levodopa-induced dyskinesias and in cognitive disturbances. U.S. National Library of Medicine. [Link]
-
The Noradrenergic System in Parkinson's Disease. U.S. National Library of Medicine. [Link]
-
Comparison and Overview of Currently Available Neurotoxins. U.S. National Library of Medicine. [Link]
-
EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS. U.S. National Library of Medicine. [Link]
-
Locus Coeruleus Ablation Exacerbates Cognitive Deficits, Neuropathology, and Lethality in P301S Tau Transgenic Mice. U.S. National Library of Medicine. [Link]
Sources
- 1. Selective effects of DSP-4 on locus coeruleus axons: are there pharmacologically different types of noradrenergic axons in the central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 5. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Noradrenergic System in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibotenic acid-induced lesions of striatal target and projection neurons: ultrastructural manifestations in dopaminergic and non-dopaminergic neurons and in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSP4-induced noradrenergic lesions increase beta-adrenergic receptors and hippocampal electrophysiological responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Locus Coeruleus Ablation Exacerbates Cognitive Deficits, Neuropathology, and Lethality in P301S Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Alternative methods to N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride for creating norepinephrine deficient models
A Comparative Guide to Creating Norepinephrine-Deficient Models: Alternatives to DSP-4
Introduction: The Critical Role of Norepinephrine in Neurological Research
Norepinephrine (NE), a catecholamine neurotransmitter and hormone, is integral to a vast array of physiological and cognitive processes. From regulating the sleep-wake cycle and attention to modulating mood and the body's stress response, the noradrenergic system is a cornerstone of central nervous system function. Consequently, animal models exhibiting norepinephrine deficiency are indispensable tools for researchers dissecting the pathophysiology of various neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1][2] For decades, the neurotoxin N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) has been a primary method for inducing norepinephrine depletion.[3] However, its limitations, such as species-specific efficacy and potential for off-target effects, have necessitated the exploration and validation of alternative methodologies. This guide provides a comprehensive comparison of viable alternatives to DSP-4, offering researchers the critical information needed to select the most appropriate model for their specific experimental goals.
The Incumbent: A Brief Overview of DSP-4
DSP-4 is a selective neurotoxin that targets noradrenergic neurons.[3] Following systemic administration, it is taken up by the norepinephrine transporter (NET) and subsequently destroys norepinephrine-containing nerve terminals.[4] Its primary advantage lies in its relative ease of use (systemic injection) and its potent ability to deplete NE in specific brain regions like the cortex and hippocampus.[5] However, its efficacy is highly variable between species, with mice being notably more resistant than rats.[6] Furthermore, concerns exist regarding its specificity and the potential for long-term compensatory changes in other neurotransmitter systems.[7]
Emerging and Established Alternatives for Norepinephrine Depletion
The limitations of DSP-4 have spurred the development and refinement of several alternative approaches, which can be broadly categorized into neurotoxic, genetic, and pharmacological methods.
Neurotoxic Agents: A Targeted Approach to Ablation
6-Hydroxydopamine is a neurotoxic synthetic organic compound used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain.[8] Unlike DSP-4, 6-OHDA does not cross the blood-brain barrier and therefore requires direct intracerebral or intracerebroventricular injection.[9] This localized administration allows for more precise anatomical targeting of NE depletion.
-
Mechanism of Action: 6-OHDA is taken up into catecholaminergic neurons by the norepinephrine and dopamine transporters. Inside the neuron, it is oxidized to produce reactive oxygen species, which leads to oxidative stress and ultimately cell death.[10]
-
Advantages:
-
Disadvantages:
Genetic Models: Precision Through Engineering
Genetic manipulation offers a highly specific and often lifelong model of norepinephrine deficiency.
The enzyme dopamine β-hydroxylase (DBH) is responsible for the conversion of dopamine to norepinephrine.[14] Genetically engineered mice lacking a functional DBH gene (Dbh-/- mice) are therefore incapable of producing norepinephrine and epinephrine.[15][16]
-
Mechanism of Action: The absence of the DBH enzyme completely halts the synthesis of norepinephrine from its precursor, dopamine.[15][17]
-
Advantages:
-
Highly specific to the noradrenergic and adrenergic systems.[18]
-
Provides a model of congenital norepinephrine deficiency, which is valuable for developmental studies.[16]
-
The phenotype can be temporarily rescued by administering L-threo-3,4-dihydroxyphenylserine (DOPS), a synthetic amino acid that can be converted to norepinephrine, bypassing the need for DBH.[15]
-
-
Disadvantages:
-
Dbh-/- mice exhibit embryonic lethality, requiring prenatal treatment of pregnant dams with DOPS for the survival of knockout pups.[19]
-
The complete, lifelong absence of norepinephrine can lead to significant compensatory changes in other neurotransmitter systems.[18][20]
-
These models are primarily available in mice.
-
Targeting the vesicular monoamine transporter 2 (VMAT2) provides another genetic strategy. VMAT2 is responsible for packaging monoamines, including norepinephrine, into synaptic vesicles for release.[21] By using a Cre-Lox system to specifically knock out VMAT2 in DBH-expressing neurons, researchers can create a model where norepinephrine is synthesized but cannot be properly stored or released.[22]
-
Mechanism of Action: The absence of VMAT2 in noradrenergic neurons prevents the loading of norepinephrine into synaptic vesicles, leading to its degradation in the cytoplasm and a severe reduction in its release.[22]
-
Advantages:
-
Offers temporal and spatial control over norepinephrine depletion.
-
Avoids the embryonic lethality seen in Dbh-/- mice.
-
-
Disadvantages:
-
Requires sophisticated genetic engineering and breeding strategies.
-
May have subtle effects on other monoaminergic systems depending on the specificity of the Cre driver line.
-
Pharmacological Inhibition: A Reversible Approach
Pharmacological inhibitors offer a reversible and dose-dependent method for reducing norepinephrine levels.
Nepicastat is a potent and selective inhibitor of the DBH enzyme.[14][23] By blocking the conversion of dopamine to norepinephrine, it effectively reduces norepinephrine synthesis.[24]
-
Mechanism of Action: Nepicastat binds to the active site of DBH, preventing it from catalyzing the hydroxylation of dopamine to form norepinephrine.[19]
-
Advantages:
-
Disadvantages:
-
May lead to an accumulation of dopamine in noradrenergic neurons, which could have off-target effects.[25]
-
The duration of action may require repeated dosing for sustained norepinephrine depletion.
-
Reserpine is an alkaloid that irreversibly blocks VMAT.[26] This prevents the uptake and storage of monoamines, including norepinephrine, dopamine, and serotonin, into synaptic vesicles.[27][28]
-
Mechanism of Action: Reserpine binds to and inactivates VMAT, leaving monoamines in the cytoplasm where they are degraded by monoamine oxidase (MAO).[29][30]
-
Advantages:
-
Produces profound and long-lasting depletion of monoamines.
-
Effective across a wide range of species.
-
-
Disadvantages:
Comparative Analysis of Norepinephrine Depletion Methods
| Method | Mechanism of Action | Specificity | Reversibility | Administration | Key Advantages | Key Disadvantages |
| DSP-4 | Neurotoxin, uptake via NET | High for NE in rats, less so in mice | Irreversible | Systemic injection | Ease of use (systemic) | Species-dependent efficacy, potential off-target effects |
| 6-OHDA | Neurotoxin, uptake via NET/DAT | Moderate (can affect DA neurons) | Irreversible | Intracerebral injection | Region-specific lesions, high potency | Invasive surgery required, potential for DA neuron damage |
| DBH Knockout | Genetic deletion of DBH enzyme | High for NE and epinephrine | Irreversible (can be rescued with DOPS) | Genetic model | High specificity, model of congenital deficiency | Embryonic lethality, significant compensatory changes |
| VMAT2 cKO | Conditional genetic deletion of VMAT2 | High for NE (in DBH-Cre lines) | Irreversible | Genetic model | Spatiotemporal control, avoids lethality | Complex breeding, potential for off-target Cre effects |
| Nepicastat | Pharmacological inhibition of DBH | High for NE synthesis | Reversible | Systemic (e.g., oral) | Reversible, non-invasive | Potential for dopamine accumulation, requires repeated dosing |
| Reserpine | Pharmacological inhibition of VMAT | Low (affects all monoamines) | Irreversible (long-lasting) | Systemic injection | Potent and long-lasting depletion | Lack of specificity, significant side effects |
Experimental Protocols
Protocol 1: 6-OHDA-Induced Norepinephrine Depletion in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane). Secure the animal in a stereotaxic frame.
-
Reagent Preparation: Prepare a solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg/µl. To increase selectivity for noradrenergic neurons, pre-treat the animal with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Stereotaxic Injection: Based on a rat brain atlas, determine the coordinates for the desired target region (e.g., the dorsal noradrenergic bundle). Drill a small hole in the skull over the target site. Slowly infuse 2-4 µl of the 6-OHDA solution using a microsyringe.
-
Post-Operative Care: Suture the incision and provide post-operative analgesia. Allow the animals to recover for at least one week before behavioral testing or neurochemical analysis.
-
Verification: Euthanize a subset of animals and collect brain tissue. Use high-performance liquid chromatography (HPLC) to quantify norepinephrine and dopamine levels in the target brain region to confirm the extent and specificity of the lesion.[11]
Protocol 2: Pharmacological Norepinephrine Depletion with Nepicastat in Mice
-
Animal Housing: House adult C57BL/6 mice in a controlled environment with ad libitum access to food and water.
-
Drug Preparation: Prepare a solution of nepicastat hydrochloride in a suitable vehicle (e.g., sterile water or saline). A typical dose for significant NE depletion is 30-50 mg/kg.[24]
-
Administration: Administer the nepicastat solution via oral gavage or intraperitoneal injection. For chronic depletion studies, repeated daily administration may be necessary.
-
Experimental Timeline: The onset and duration of norepinephrine depletion will depend on the dose and route of administration. Conduct behavioral testing or tissue collection at the time of expected peak effect (e.g., 2-4 hours post-administration).
-
Verification: Use HPLC analysis of brain tissue to confirm the reduction in norepinephrine levels and to assess any changes in dopamine concentrations.[31]
Verification of Norepinephrine Depletion
Regardless of the method chosen, it is crucial to verify the extent and specificity of norepinephrine depletion. Common verification techniques include:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying neurotransmitter levels in tissue homogenates.[32]
-
Immunohistochemistry (IHC): Allows for the visualization of noradrenergic neurons by staining for enzymes like DBH or the norepinephrine transporter.
-
In Vivo Microdialysis: Enables the measurement of extracellular neurotransmitter levels in awake, behaving animals.
-
Bioluminescent/Fluorescent Probes: Newer techniques using genetically encoded indicators allow for real-time monitoring of norepinephrine release in vivo.[2][33]
-
Fast-Scan Cyclic Voltammetry (FSCV): An electrochemical method for real-time detection of catecholamine release with high temporal resolution.[34][35]
Visualizing the Pathways and Processes
Caption: Mechanisms of different norepinephrine depletion methods.
Caption: Workflow for selecting a norepinephrine-deficient model.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate method for creating a norepinephrine-deficient model is contingent upon the specific research question. For studies requiring irreversible, region-specific lesions in adult animals, 6-OHDA remains a powerful tool. Genetic models, particularly DBH knockout mice, offer unparalleled specificity for investigating the lifelong consequences of norepinephrine deficiency. For researchers seeking a reversible and less invasive approach, pharmacological inhibitors like nepicastat present a promising alternative. By carefully considering the advantages and disadvantages of each method, as outlined in this guide, researchers can enhance the rigor and validity of their investigations into the multifaceted roles of norepinephrine in health and disease.
References
-
Reserpine. (n.d.). FPnotebook. Retrieved from [Link]
-
What is the mechanism of Reserpine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles. (n.d.). PMC - NIH. Retrieved from [Link]
-
Reserpine. (n.d.). Wikipedia. Retrieved from [Link]
-
Drugs that Interfere with Norepinephrine Storage. (2017, December 26). BrainKart. Retrieved from [Link]
-
Dopamine beta-hydroxylase knockout mice have alterations in dopamine signaling and are hypersensitive to cocaine. (n.d.). PubMed. Retrieved from [Link]
-
Restoration of norepinephrine and reversal of phenotypes in mice lacking dopamine beta-hydroxylase. (n.d.). PubMed. Retrieved from [Link]
-
The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex. (n.d.). PubMed. Retrieved from [Link]
-
Nepicastat. (n.d.). Wikipedia. Retrieved from [Link]
-
Brain noradrenaline and the development of hypertension: the effect of treatment with central 6-hydroxydopamine or DSP-4. (n.d.). PubMed. Retrieved from [Link]
-
Genetic disruption of dopamine β-hydroxylase dysregulates innate responses to predator odor in mice. (2024, January 27). bioRxiv. Retrieved from [Link]
-
Nepicastat, a dopamine-beta-hydroxylase inhibitor decreases blood pressure and induces the infiltration of macrophages and B cel. (2023, July 29). bioRxiv. Retrieved from [Link]
-
Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine. (n.d.). British Journal of Pharmacology. Retrieved from [Link]
-
The Mechanisms of Norepinephrine Signalling in Developing Resilience to Trauma-type Stress in Mice. (n.d.). eScholarship@McGill. Retrieved from [Link]
-
norepinephrine transporter deficiency: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventr…. (n.d.). OUCI. Retrieved from [Link]
-
Norepinephrine. (n.d.). Wikipedia. Retrieved from [Link]
-
Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine. (n.d.). PMC. Retrieved from [Link]
-
Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats. (n.d.). PubMed. Retrieved from [Link]
-
Factors that Increase Norepinephrine + Deficiency Symptoms. (2020, September 18). SelfHacked. Retrieved from [Link]
-
Regulation of Gene Expression of Catecholamine Biosynthetic Enzymes in Dopamine-β-Hydroxylase- and CRH-Knockout Mice Exposed to Stress. (n.d.). PMC - NIH. Retrieved from [Link]
-
Adrenergic Pharmacology. (n.d.). University of Minnesota. Retrieved from [Link]
-
Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine. (n.d.). PubMed. Retrieved from [Link]
-
Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. (2012, November 27). PMC - PubMed Central. Retrieved from [Link]
-
Depletion of cortical norepinephrine in rats by 6-hydroxydopamine does not impair performance of a delayed-nonmatching-to-sample task. (n.d.). PubMed. Retrieved from [Link]
-
DSP-4, a noradrenergic neurotoxin, produces more severe biochemical and functional deficits in aged than young rats. (1992, January 20). PubMed. Retrieved from [Link]
-
EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS. (2011, March 11). PMC - PubMed Central. Retrieved from [Link]
-
Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. (n.d.). CVPharmacology. Retrieved from [Link]
-
Norepinephrine Deficiency Is Caused by Combined Abnormal mRNA Processing and Defective Protein Trafficking of Dopamine β-Hydroxylase. (n.d.). NIH. Retrieved from [Link]
-
Catecholamine synthesis inhibitors increase pineal adrenaline content by stimulating adrenal medullary activity. (n.d.). PubMed. Retrieved from [Link]
-
Norepinephrine deficiency is caused by combined abnormal mRNA processing and defective protein trafficking of dopamine beta-hydroxylase. (2011, March 18). PubMed. Retrieved from [Link]
-
DSP-4-induced Depletion of Brain Norepinephrine Produces Opposite Effects on Exploratory Behavior 3 and 14 Days After Treatment. (n.d.). PubMed. Retrieved from [Link]
-
Norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
DSP-4 treatment increases dopaminergic neuron degeneration in the 6OHDA.... (n.d.). ResearchGate. Retrieved from [Link]
-
DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. (n.d.). PubMed. Retrieved from [Link]
-
The impact of noradrenergic neurotoxin DSP-4 and noradrenaline transporter knockout (NET-KO) on the activity of liver cytochrome P450 3A (CYP3A) in male and female mice. (2022, August 26). PMC - PubMed Central. Retrieved from [Link]
-
A Bioluminescent Probe for Detecting Norepinephrine in Vivo. (2022, April 22). Analytical Chemistry. Retrieved from [Link]
-
Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart. (n.d.). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
Sensitive multicolor indicators for monitoring norepinephrine in vivo. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart. (2020, May 1). PubMed. Retrieved from [Link]
-
In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. selfhacked.com [selfhacked.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of noradrenergic neurotoxin DSP-4 and noradrenaline transporter knockout (NET-KO) on the activity of liver cytochrome P450 3A (CYP3A) in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSP-4, a noradrenergic neurotoxin, produces more severe biochemical and functional deficits in aged than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain noradrenaline and the development of hypertension: the effect of treatment with central 6-hydroxydopamine or DSP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Depletion of cortical norepinephrine in rats by 6-hydroxydopamine does not impair performance of a delayed-nonmatching-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restoration of norepinephrine and reversal of phenotypes in mice lacking dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Gene Expression of Catecholamine Biosynthetic Enzymes in Dopamine-β-Hydroxylase- and CRH-Knockout Mice Exposed to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. norepinephrine transporter deficiency: Topics by Science.gov [science.gov]
- 18. Dopamine beta-hydroxylase knockout mice have alterations in dopamine signaling and are hypersensitive to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Norepinephrine - Wikipedia [en.wikipedia.org]
- 22. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 23. Nepicastat - Wikipedia [en.wikipedia.org]
- 24. biorxiv.org [biorxiv.org]
- 25. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reserpine - Wikipedia [en.wikipedia.org]
- 27. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 28. brainkart.com [brainkart.com]
- 29. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 30. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventr… [ouci.dntb.gov.ua]
- 32. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Sensitive multicolor indicators for monitoring norepinephrine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Neuronal Loss Following N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride (DSP-4) Treatment
For researchers, scientists, and drug development professionals investigating the noradrenergic system, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP-4) is a widely utilized tool.[1][2][3] This neurotoxin offers a seemingly targeted approach to lesioning noradrenergic neurons, primarily those originating in the locus coeruleus (LC).[1][2][4] However, the precise extent and nature of the neuronal damage induced by DSP-4 can be a subject of debate, underscoring the critical need for robust and multifaceted validation strategies.[4][5][6] This guide provides an in-depth comparison of methodologies to accurately quantify the impact of DSP-4 treatment, offering insights into the causality behind experimental choices and comparing its effects with alternative neurotoxins.
The Mechanism of DSP-4: A Tale of Selective Targeting
DSP-4 is a systemic neurotoxin that readily crosses the blood-brain barrier.[1][2] Its selectivity for noradrenergic neurons stems from its high affinity for the norepinephrine transporter (NET).[1][4] Once inside the neuron, DSP-4 is converted to a reactive aziridinium ion, which then alkylates intracellular macromolecules, leading to cellular dysfunction and, ultimately, the degeneration of noradrenergic axons and terminals.[1][2] This process results in a significant and long-lasting depletion of norepinephrine (NE) in brain regions innervated by the LC, such as the hippocampus and cerebral cortex.[7][8]
Sources
- 1. Lesioning noradrenergic neurons of the locus coeruleus in C57Bl/6 mice with unilateral 6-hydroxydopamine injection, to assess molecular, electrophysiological and biochemical changes in noradrenergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of the norepinephrine level by high-performance liquid chromatography to assess the protective effect of MAO-B inhibitors against DSP-4 toxicity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSP-4, a noradrenergic neurotoxin, produces more severe biochemical and functional deficits in aged than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain noradrenaline and the development of hypertension: the effect of treatment with central 6-hydroxydopamine or DSP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the norepinephrine level by high-performance liquid chromatography to assess the protective effect of MAO-B inhibitors against DSP-4 toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride lesion with neurochemical analysis
A Senior Application Scientist's Guide to Cross-Validation of Noradrenergic Lesions Induced by DSP-4
An Objective Comparison and Methodological Guide for Researchers
In the field of neuroscience, the selective lesioning of specific neuronal populations is a critical tool for elucidating the functional roles of neurotransmitter systems in behavior and disease.[1] N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (DSP-4) has emerged as a widely used neurotoxin for inducing targeted lesions of noradrenergic neurons, particularly those originating from the locus coeruleus (LC).[2][3][4] However, the utility of any lesioning study is fundamentally dependent on the precise and accurate validation of its extent and specificity.
This guide provides an in-depth, experience-driven framework for the cross-validation of DSP-4 induced lesions. We will explore the underlying mechanisms of DSP-4, present detailed protocols for lesion induction and subsequent neurochemical validation, and offer a comparative analysis with alternative lesioning agents.
The Mechanism of DSP-4: Selective Noradrenergic Targeting
DSP-4 is a highly selective neurotoxin that targets noradrenergic neurons.[5][6] Its selectivity is conferred by its high affinity for the norepinephrine transporter (NET), which is densely expressed on the terminals of noradrenergic neurons.[3] Upon systemic administration, DSP-4 readily crosses the blood-brain barrier and is taken up into noradrenergic terminals via the NET.[3] Inside the neuron, DSP-4 is converted to a reactive aziridinium ion, which is a potent alkylating agent.[3] This reactive intermediate covalently modifies intracellular macromolecules, leading to the degeneration of the axon terminals and a subsequent long-lasting depletion of norepinephrine (NE) in innervated brain regions.[3][7]
The primary targets of DSP-4 are the noradrenergic projections originating from the locus coeruleus (LC), while non-LC noradrenergic systems, as well as serotonergic and dopaminergic neurons, are largely spared.[2][3][4] This selectivity makes DSP-4 an invaluable tool for studying the specific functions of the LC-noradrenergic system.
Experimental Protocol: DSP-4 Induced Lesioning in Rodents
The successful and reproducible lesioning with DSP-4 requires careful attention to the protocol. The following is a generalized, yet detailed, procedure for use in rats.
Materials:
-
This compound (DSP-4)
-
Sterile 0.9% saline
-
Appropriate animal handling and injection equipment
Protocol:
-
Preparation of DSP-4 Solution: DSP-4 is unstable in solution and should be prepared fresh immediately before use.[8] Dissolve DSP-4 in sterile 0.9% saline to a final concentration of 25 mg/mL. Protect the solution from light.
-
Animal Handling and Dosing: Acclimatize animals to the housing conditions for at least one week prior to the experiment. A typical dose for effective lesioning in rats is 50 mg/kg, administered via intraperitoneal (i.p.) injection.[2][3] Some protocols may utilize two injections spaced a week apart to ensure a more complete and stable lesion.[9][10][11]
-
Administration: Administer the freshly prepared DSP-4 solution i.p. to the experimental animals. A control group should receive an equivalent volume of sterile 0.9% saline.
-
Post-Injection Monitoring: Monitor the animals closely for any adverse effects. A transient decrease in body weight may be observed in the days following injection.[2]
-
Waiting Period for Lesion Maturation: Allow a minimum of 7-14 days for the neurotoxic effects to fully manifest and for the noradrenergic terminals to degenerate before proceeding with behavioral testing or neurochemical analysis.[2][9]
The Critical Need for Cross-Validation
A lesion study is only as reliable as its validation. Relying on a single method for confirmation can be misleading. Therefore, a cross-validation approach, combining quantitative and qualitative techniques, is essential to confirm the extent and specificity of the DSP-4 lesion.
Neurochemical Validation Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with electrochemical detection is a gold-standard quantitative method for measuring neurotransmitter levels in brain tissue.[12] This technique provides a direct measure of the depletion of norepinephrine (NE) in specific brain regions.
Protocol for HPLC Analysis of Norepinephrine:
-
Tissue Collection: At the designated time point post-lesion, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice.[9][12]
-
Sample Preparation: Homogenize the tissue samples in a solution of 0.1 M perchloric acid.[9][12] Centrifuge the homogenates at high speed to precipitate proteins.
-
Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.[13][14] An isocratic mobile phase, typically a buffered solution with an ion-pairing agent and an organic modifier, is used to separate NE from other neurochemicals.[13][15]
-
Detection and Quantification: Use an electrochemical detector to measure the oxidation of NE as it elutes from the column.[12] Quantify the NE concentration by comparing the peak area of the sample to that of known standards.[16]
Expected Outcome: A successful DSP-4 lesion will result in a significant and substantial reduction in NE levels in target brain regions, often exceeding 80-90% depletion compared to saline-treated controls.[3][17]
Table 1: Representative HPLC Data Following DSP-4 Lesion in Rat Brain
| Brain Region | Saline Control (ng/g tissue) | DSP-4 Lesion (ng/g tissue) | % Depletion |
|---|---|---|---|
| Hippocampus | 350 ± 25 | 45 ± 10 | ~87% |
| Prefrontal Cortex | 450 ± 30 | 60 ± 12 | ~87% |
| Striatum (control region) | 50 ± 8 | 48 ± 7 | ~4% (non-significant) |
Data are presented as mean ± SEM and are hypothetical representations of expected results.
Neurochemical Validation Method 2: Immunohistochemistry (IHC)
Immunohistochemistry provides a qualitative and semi-quantitative assessment of the lesion by visualizing the loss of noradrenergic neurons and their projections. The most common target for IHC validation of noradrenergic lesions is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[18][19]
Protocol for Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde (PFA) to fix the brain tissue. Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain into thin (e.g., 30-40 µm) coronal or sagittal sections using a cryostat or vibratome.
-
Immunostaining:
-
Imaging and Analysis: Mount the sections on slides and visualize them using a fluorescence or confocal microscope. The density of TH-positive fibers in the target brain regions of DSP-4 treated animals should be compared to that of control animals.[21][22]
Expected Outcome: In successfully lesioned animals, there will be a marked reduction in the density of TH-immunoreactive fibers in brain regions innervated by the locus coeruleus, such as the cortex and hippocampus.[2][7] The cell bodies in the locus coeruleus itself may or may not show a reduction, as DSP-4 primarily targets the axon terminals.[7]
Integrated Experimental Workflow
Comparative Analysis: DSP-4 vs. Alternative Lesioning Agents
While DSP-4 is a powerful tool, it is not the only option for lesioning catecholaminergic systems. The most common alternative is 6-hydroxydopamine (6-OHDA). The choice between these neurotoxins depends on the specific experimental goals.
Table 2: Comparison of DSP-4 and 6-OHDA Neurotoxins
| Feature | DSP-4 | 6-Hydroxydopamine (6-OHDA) | Rationale for Choice |
|---|---|---|---|
| Primary Target | Noradrenergic (NE) neurons, especially from the Locus Coeruleus.[2][3][4] | Dopaminergic (DA) and Noradrenergic (NE) neurons.[23] | Choose DSP-4 for selective NE lesions. Choose 6-OHDA for broader catecholamine or specific DA lesions. |
| Administration | Systemic (i.p.) injection; crosses the blood-brain barrier.[3] | Central injection (intracerebroventricular or stereotaxic); does not cross the blood-brain barrier.[24] | DSP-4 is less invasive. 6-OHDA allows for highly localized lesions in specific brain nuclei. |
| Specificity | High for NE terminals.[3] Low impact on DA and 5-HT systems.[9] | Less specific for NE alone. Can be made more specific for DA with co-administration of a NE uptake inhibitor (e.g., desipramine). | DSP-4 is the preferred choice for studying the specific role of the LC-NE system. |
| Toxicity | Generally well-tolerated at effective doses.[8] | Can be more toxic, requiring precise and invasive surgical administration. | The systemic nature of DSP-4 simplifies the procedure and reduces surgical complications. |
| Lesion Type | Primarily targets and degenerates axon terminals.[7] | Destroys both axon terminals and cell bodies. | 6-OHDA provides a more complete and permanent lesion of the targeted neuronal population. |
Conclusion
References
-
Jonsson, G., Hallman, H., Ponzio, F., & Ross, S. (1981). DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. Progress in Neuro-Psychopharmacology, 5(5-6), 513-529. [Link]
-
Pilati, L., Garcia-Pino, E., & Saldaña, E. (2012). The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. Frontiers in Neuroanatomy, 6, 23. [Link]
-
Ross, S. B., & Stenfors, C. (2015). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. Neurotoxicity research, 27(1), 15-30. [Link]
-
Lookingland, K. J., & Moore, K. E. (1986). Comparative effects of the neurotoxins N-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) and 6-hydroxydopamine on hypothalamic noradrenergic, dopaminergic and 5-hydroxytryptaminergic neurons in the male rat. Brain Research, 365(2), 228-234. [Link]
-
Pilati, L., Garcia-Pino, E., & Saldaña, E. (2012). The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats. Frontiers in Neuroanatomy, 6, 23. [Link]
-
Goodman, B. K., Kilo, S., & Weinshenker, D. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro, 9(6). [Link]
-
Ahmad, M., Wani, A., Gautam, A., & Raza, S. S. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Cogent Chemistry, 1(1), 1041535. [Link]
-
Szökő, É., Tábi, T., Riederer, P., & Magyar, K. (2007). Determination of the Norepinephrine Level by High-Performance Liquid Chromatography to Assess the Protective Effect of MAO-B Inhibitors against DSP-4-Induced Neurotoxicity. Journal of chromatographic science, 45(8), 495-499. [Link]
-
Ahmad, M., Wani, A., Gautam, A., & Raza, S. S. (2015). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Cogent Chemistry, 1(1), 1041535. [Link]
-
DSP-4. Grokipedia. [Link]
-
Szot, P., Miguelez, C., Ugedo, L., & Ra-gozzino, M. E. (2015). A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. PLoS One, 10(10), e0140644. [Link]
-
Mazzacoratti, M. G. N., Amado, D., & Cavalheiro, E. A. (1991). HPLC determination of norepinephrine, 5-hydroxytyramine and 5-hydroxytryptamine in rat brain using sodium dodecyl sulphate as ion-pair. Brazilian journal of medical and biological research, 24(3), 255-259. [Link]
-
Fink, K., Schultheiss, C., & Göthert, M. (1988). [N-2-chloroethyl-N-ethyl-2-bromobenzylamine (DSP4) increases the liberation of 3H-noradrenaline produced by depolarization of the nerve ending]. Acta physiologica et pharmacologica Latinoamericana, 38(2), 167-180. [Link]
-
af Bjerkén, S., Spulber, S., Erlandsson, A., & Schultzberg, M. (2023). Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact. Frontiers in Aging Neuroscience, 15, 1145946. [Link]
-
Lee, H., Hong, Y., & Lee, K. (2015). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2015, 814894. [Link]
-
Ball, G. F., & Balthazart, J. (2004). Neurotoxic effects of DSP-4 on the central noradrenergic system in male zebra finches. Brain research, 1023(1), 104-117. [Link]
-
Fritschy, J. M., & Grzanna, R. (1989). Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals. Neuroscience, 30(1), 181-197. [Link]
-
Goodman, B. K., Kilo, S., & Weinshenker, D. (2022). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. eNeuro, 9(6). [Link]
-
Ross, S. B., & Stenfors, C. (2015). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. Neurotoxicity research, 27(1), 15-30. [Link]
-
Gonzalez, L. E., & Lew, G. M. (1993). Differential effects of DSP-4 administration on regional brain norepinephrine turnover in rats. Research communications in chemical pathology and pharmacology, 80(1), 55-65. [Link]
-
Sirviö, J., Riekkinen Jr, P., & Riekkinen, P. (1992). DSP-4, a noradrenergic neurotoxin, produces more severe biochemical and functional deficits in aged than young rats. Brain Research, 570(1-2), 293-299. [Link]
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
-
Maciag, D., Phelix, C., Tatachar, A., & Chairman, K. (2008). Altered Expression of Tyrosine Hydroxylase in the Locus Coeruleus Noradrenergic System in Citalopram Neonatally Exposed Rats and Monoamine Oxidase A Knock Out Mice. The open behavioral science journal, 2, 56-62. [Link]
-
Dooley, D. J., Hauser, K. L., & Bittiger, H. (1987). DSP4-induced Noradrenergic Lesions Increase Beta-Adrenergic Receptors and Hippocampal Electrophysiological Responsiveness. Journal of Neuroscience, 7(1), 132-139. [Link]
-
Johnson, M. D., et al. (2016). Immunostaining for tyrosine hydroxylase to determine the degree and anatomical site of lesion. ResearchGate. [Link]
-
Kelly, S. C., et al. (2017). Tyrosine hydroxylase (TH) immunohistochemistry shows a 55% loss in LC noradrenergic neurons... ResearchGate. [Link]
-
af Bjerkén, S., et al. (2022). Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss. Scientific Reports, 12(1), 1-14. [Link]
-
Adler-Graschinsky, E., & Butta, N. V. (1993). N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) impairs neurotransmission in the vas deferens of the rat. General pharmacology, 24(3), 733-738. [Link]
-
Pickel, V. M., Joh, T. H., & Reis, D. J. (1975). Cellular localization of tyrosine hydroxylase by immunohistochemistry. The Journal of histochemistry and cytochemistry, 23(1), 1-12. [Link]
-
Motor activity in 6-OHDA and 6-OHDA ? DSP-4 lesioned rats induced by... ResearchGate. [Link]
-
DSP-4 treatment increases dopaminergic neuron degeneration in the 6OHDA... ResearchGate. [Link]
-
Izquierdo, A. (2017). Lesion studies in contemporary neuroscience. The Journal of neuroscience, 37(43), 10306-10316. [Link]
-
Caleo, M., & Restani, L. (2018). Exploiting Botulinum Neurotoxins for the Study of Brain Physiology and Pathology. Toxins, 10(5), 180. [Link]
-
Megighian, A., et al. (2021). Botulinum Toxin and Neuronal Regeneration after Traumatic Injury of Central and Peripheral Nervous System. Toxins, 13(8), 534. [Link]
-
Luo, Y., & Lu, Q. (2021). Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications. Toxins, 13(11), 773. [Link]
-
Rossetto, O., & Pirazzini, M. (2019). Botulinum Neurotoxins in Central Nervous System: An Overview from Animal Models to Human Therapy. Toxins, 11(12), 705. [Link]
Sources
- 1. Lesion studies in contemporary neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]
- 5. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locus coeruleus ablation in mice: protocol optimization, stereology and behavioral impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eneuro.org [eneuro.org]
- 10. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergetic effect of a DSP4-induced locus coeruleus lesion and systemic LPS exacerbates substantia nigra dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. DSP4-induced noradrenergic lesions increase beta-adrenergic receptors and hippocampal electrophysiological responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered Expression of Tyrosine Hydroxylase in the Locus Coeruleus Noradrenergic System in Citalopram Neonatally Exposed Rats and Monoamine Oxidase A Knock Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparative effects of the neurotoxins N-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) and 6-hydroxydopamine on hypothalamic noradrenergic, dopaminergic and 5-hydroxytryptaminergic neurons in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quality Control and Purity Analysis of N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride (CEMBA-HCl) for Research Applications
For researchers and drug development professionals, the integrity of a starting material is the bedrock of reproducible and reliable results. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (CEMBA-HCl), a reactive alkylating agent and a member of the nitrogen mustard family, is a potent tool in chemical synthesis and pharmacological research. However, its inherent reactivity also makes it susceptible to degradation and impurities that can compromise experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the stringent quality control (QC) of CEMBA-HCl, moving beyond mere protocols to explain the scientific rationale behind each step.
The central tenet of robust QC is the use of orthogonal analytical techniques—methods that measure the same attribute (like purity) through different physical principles. This ensures that no impurity goes undetected. For a molecule like CEMBA-HCl, a combination of chromatography for separation and purity, and spectroscopy for structural confirmation, is not just recommended; it is essential.
Chapter 1: A Framework for Quality Control
An effective QC process for an incoming research chemical like CEMBA-HCl is a systematic workflow. It begins with documentation and visual checks and proceeds to multi-faceted analytical testing. Each stage serves as a quality gate, ensuring that only material meeting the highest standards proceeds to the research phase.
Caption: Overall QC workflow for CEMBA-HCl.
Chapter 2: Chromatographic Purity Assessment: HPLC vs. GC
Chromatography is the gold standard for determining the purity of a chemical by separating it from any potential impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends critically on the analyte's properties.
High-Performance Liquid Chromatography (HPLC): The Primary Choice
HPLC is the preferred method for analyzing CEMBA-HCl. Its operation at ambient temperature prevents the thermal degradation that this reactive molecule might undergo at the high temperatures required for GC.
-
Causality of Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is the workhorse for molecules of moderate polarity like CEMBA-HCl. The nonpolar C18 chains interact with the benzyl group, providing good retention, while the polar nature of the hydrochloride salt ensures it does not retain too strongly.
-
Mobile Phase: A gradient of acetonitrile (a polar aprotic organic solvent) and water is typically used. A small amount of an acid, like trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape by ensuring the tertiary amine is consistently protonated.
-
Detection: The benzyl group in CEMBA-HCl contains a chromophore that absorbs UV light. UV detection, typically at a wavelength of 254 nm, provides a sensitive and linear response.
-
-
Standard Preparation: Accurately weigh and dissolve a certified reference standard of CEMBA-HCl in a 50:50 acetonitrile/water diluent to a final concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.
-
Analysis: Inject the standard and sample solutions. Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Gas Chromatography (GC): A Conditional Alternative
GC offers high resolution but presents challenges for salts like CEMBA-HCl. The compound must be volatilized at high temperatures, which can cause degradation. Therefore, GC is typically used for analyzing the free base form or for specific impurity analyses where the impurities are more volatile.
-
Causality of Experimental Choices:
-
Sample Preparation: The hydrochloride salt is not volatile. The sample must be neutralized with a base (e.g., NaOH) and the resulting free base (N-(2-Chloroethyl)-N-methylbenzylamine) extracted into an organic solvent (e.g., dichloromethane) prior to injection. This adds complexity and potential for error.
-
Inlet: A split/splitless inlet is common. Using a deactivated liner is crucial to prevent interaction with the analyte.
-
Detector: A Flame Ionization Detector (FID) is ideal as it is robust and provides a near-universal response to organic compounds.
-
Comparative Guide: HPLC vs. GC for CEMBA-HCl Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and column interaction. |
| Analyte Form | Analyzes the salt directly in solution. | Requires conversion to the volatile free base, adding sample prep steps. |
| Risk of Degradation | Low; analysis is performed at or near room temperature. | High; risk of thermal degradation in the high-temperature inlet. |
| Primary Use | Gold standard for purity assay and impurity profiling of CEMBA-HCl. | Niche applications, such as analyzing for volatile starting materials. |
| Pros | Direct analysis, robust, highly reproducible. | High resolution for volatile compounds. |
| Cons | Higher solvent consumption. | Indirect analysis, risk of analyte degradation, complex sample preparation. |
Chapter 3: Unambiguous Structural Verification
While chromatography quantifies "how much," spectroscopy confirms "what it is." This is a non-negotiable step in quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. ¹H NMR provides information on the number and environment of protons, confirming the presence of the benzyl, methyl, and chloroethyl groups. ¹³C NMR confirms the carbon skeleton. The data should be unambiguous and match the known spectrum of the compound[1]. Any significant unassigned signals may indicate the presence of impurities.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. When coupled with HPLC (LC-MS), it is an incredibly powerful tool for identifying unknown impurities by providing their molecular weights. For CEMBA-HCl, the expected mass for the free base (C₁₀H₁₄ClN) would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, adding another layer of certainty. Methods for analyzing nitrogen mustards and their metabolites by LC-MS have been well-established[2][3].
Chapter 4: Anticipating Impurities and Degradation
A comprehensive QC strategy must account for both process-related impurities (from synthesis) and degradation products (from storage).
-
Process-Related Impurities: Depending on the synthetic route, common impurities could include unreacted starting materials like N-methylbenzylamine or benzyl chloride[4][5]. These can be screened for using the chromatographic methods described.
-
Degradation Products: The 2-chloroethyl group is an electrophilic center susceptible to nucleophilic attack, particularly by water. The primary degradation pathway for CEMBA-HCl is hydrolysis, which converts the reactive chloroethyl group into a benign hydroxyethyl group. This significantly alters the molecule's biological activity. Stability testing is crucial to understand how the material behaves over time under various conditions[6].
Caption: Primary degradation pathway of CEMBA-HCl.
This hydrolysis product would be readily separated from the parent compound by HPLC, typically eluting earlier due to its increased polarity.
Conclusion: An Integrated Approach to Quality
Ensuring the quality and purity of this compound is not a single measurement but a holistic process. For researchers, demanding and verifying a comprehensive Certificate of Analysis that includes high-purity data from a stability-indicating method like HPLC, alongside spectroscopic identity confirmation from NMR or MS, is critical. The methodologies and rationales presented in this guide provide a framework for establishing such a robust QC system, ultimately safeguarding the integrity and success of your research endeavors.
References
- Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray.Centers for Disease Control and Prevention.
- Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatiz
- Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry.Industrial laboratory.
- Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray Ioniz
- Reference standards, research chemicals & proficiency testing.LGC Group.
- Determination of Reactive Nitrogen Mustard Anticancer Drugs in Plasma by High-Performance Liquid Chromatography Using Derivatization.
- Analytical Standards.Santa Cruz Biotechnology.
- This compound | C10H15Cl2N | CID 12822620.PubChem.
- Quality Control Standards Every Fine Chemical Supplier Must Follow.Pure Synth.
- Quality Control In Chemical Manufacturing For Life Sciences.AGB.
- N-(2-chloroethyl)-N-methylbenzylamine, hydrochloride - Optional[1H NMR] - Chemical Shifts.Wiley.
- This compound AldrichCPR.Sigma-Aldrich.
- Quality control in impurity reference standards: science for a safer world.LGC Group.
- Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)
- This compound | 23510-18-1.J&K Scientific.
- N-(2-CHLOROETHYL)-BENZYLAMINE HCL AldrichCPR | Sigma.Sigma-Aldrich.
- Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
- N-BENZYL-N-(2-CHLOROETHYL)AMINE | 42074-16-8.ChemicalBook.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
- N-Benzyl-2-chloro-N-methylethylamine hydrochloride.Synquest Labs.
- High performance liquid detection method for 2-chloroethylamine hydrochloride.
- Stability testing of existing active substances and related finished products.European Medicines Agency.
- Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.Benchchem.
- Hydrochloric Acid Stability Requirements in Development Phases.Nouvel.
- Development of Methods to Account for HCl and Cl2 from Open Burning and Characterization of Emissions
- N-Methylbenzylamine.MedchemExpress.com.
- The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.
- PROCEDURE DD: QUALITY CONTROL AND QUALITY ASSURANCE REQUIREMENTS FOR HYDROCHLORIC ACID CONTINUOUS EMISSION MONITORING SYSTEMS A.EPA.
- Gas Chromatography Technique now Enhanced with the Ability to Measure W
- Gas & Liquid Chromatography Explained | GC, LC, Retention Time & GC-MS Basics.ROKO SCIENCE.
- HCl gas in GC columns.
- Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degrad
- Preparation method of empagliflozin intermediate impurity.
- A guide to digitizing your quality control labs.HCLTech.
- Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one.
- Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride.PubMed.
- Accurate analysis of HCl in biomethane using laser absorption spectroscopy and ion-exchange chrom
- SPECIFICATIONS AND TEST PROCEDURES FOR HCl CONTINUOUS EMISSION MONITORING SYSTEMS AT ST
- Hydrochloric acid, meets analytical specification of Ph. Eur., BP, NF, fuming, 36.5-38 HCl.Sigma-Aldrich.
- Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Neurotoxin-Based Models of Parkinson's Disease: Spotlight on the N-(2-Chloroethyl)-N-methyl-2-phenylbenzylamine (DSP-4) Model
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Reproducible Parkinson's Models
Parkinson's disease (PD) is a complex, progressive neurodegenerative disorder defined by the profound loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to cardinal motor symptoms like bradykinesia, rigidity, and resting tremor. However, the pathology extends far beyond the dopaminergic system, notably affecting other neuronal populations, including the noradrenergic neurons of the locus coeruleus (LC).[1] This noradrenergic degeneration is not a secondary effect but an early, core feature of the disease, often preceding major motor deficits and contributing to non-motor symptoms like depression, anxiety, and cognitive impairment.[2]
To dissect the multifaceted pathogenesis of PD and evaluate novel therapeutic strategies, researchers rely heavily on animal models. Neurotoxin-based models are instrumental in this effort, designed to replicate specific aspects of the disease's neurodegenerative cascade.[3] The utility of any model, however, is contingent upon its reproducibility and its ability to faithfully recapitulate a specific, intended aspect of the human condition.
This guide provides an in-depth comparison of the most prevalent neurotoxin models of PD. We will begin with a detailed analysis of the N-(2-Chloroethyl)-N-methyl-2-phenylbenzylamine (DSP-4) model, a tool often misunderstood in the context of Parkinson's research. While not a primary model for dopaminergic motor symptoms, DSP-4 offers a highly reproducible method for investigating the crucial role of noradrenergic dysfunction in PD. We will then contrast its mechanism and application with the "gold standard" dopaminergic neurotoxins: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-hydroxydopamine (6-OHDA), and Rotenone.
Section 1: The DSP-4 Model - Targeting the Noradrenergic System
DSP-4 is a highly selective neurotoxin that targets noradrenergic neurons, particularly those originating in the locus coeruleus.[4][5] It is a potent tool for modeling the noradrenergic deficits seen in early PD and other neurodegenerative conditions like Alzheimer's disease.[1][6] Its value lies not in mimicking the cardinal motor symptoms, but in allowing for the isolated study of how the loss of norepinephrine (NE) contributes to the broader spectrum of Parkinsonian pathology, including non-motor symptoms and the potential modulation of dopaminergic neurodegeneration.[7]
Causality of Action: A Mechanism of Selective Uptake and Destruction
The selectivity of DSP-4 is not inherent to the molecule itself but is a direct consequence of the cellular machinery of noradrenergic neurons. The process is a self-validating system: only cells expressing the norepinephrine transporter (NET) are significantly affected.
-
Systemic Administration & BBB Penetration : DSP-4 is a lipophilic molecule that readily crosses the blood-brain barrier after systemic administration (e.g., intraperitoneal injection), making it technically less demanding than models requiring stereotaxic surgery.[8][9]
-
Selective Uptake : Once in the central nervous system, DSP-4 is recognized and actively transported into noradrenergic nerve terminals by the high-affinity norepinephrine transporter (NET).[4][10] This is the key step conferring its selectivity, as dopaminergic and serotonergic neurons are largely spared due to their low affinity for their respective transporters to DSP-4.[4][5]
-
Intracellular Transformation & Toxicity : Inside the neuron, DSP-4 cyclizes into a highly reactive aziridinium ion.[4][10] This electrophilic intermediate covalently binds to and alkylates intracellular macromolecules, disrupting cellular function and leading to the degeneration of the nerve terminal.[5]
Caption: Mechanism of DSP-4 neurotoxicity in noradrenergic neurons.
Reproducibility and Pathological Outcomes
The DSP-4 model is known for its high reproducibility in achieving noradrenergic depletion. A single systemic injection of 50 mg/kg can lead to a rapid and long-lasting reduction of norepinephrine levels to 10-30% of normal values in brain regions innervated by the locus coeruleus, such as the hippocampus and cortex.[4][10] Studies show this can induce chronic neuroinflammation and may exacerbate the effects of other neurotoxic insults.[11][12] While it does not cause significant loss of dopaminergic neurons on its own, some research indicates it can induce a progressive neurodegeneration pattern that secondarily affects the substantia nigra over long time courses (months).[13]
Section 2: The Core Dopaminergic Neurotoxin Models
While DSP-4 is a specialist's tool for noradrenergic systems, the following toxins are the workhorses for modeling the core dopaminergic degeneration of PD.
A. The MPTP Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is one of the most widely used for PD research, particularly in mice.[14] Its discovery stemmed from tragic human cases where individuals attempting to synthesize a designer opioid inadvertently self-administered MPTP, developing a severe and irreversible form of parkinsonism.
Causality of Action: A Trojan Horse Strategy
MPTP's toxicity relies on a multi-step metabolic activation pathway that targets dopaminergic neurons.
-
BBB Penetration : Like DSP-4, MPTP is lipophilic and easily enters the brain.[15]
-
Metabolic Conversion : Within the brain, MPTP is converted by monoamine oxidase-B (MAO-B), an enzyme primarily found in astrocytes, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[15][16]
-
Selective Uptake : MPP+ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[14]
-
Mitochondrial Inhibition : Once inside, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[17] This leads to a catastrophic drop in ATP production and a massive increase in reactive oxygen species (ROS), triggering oxidative stress and apoptotic cell death.[14]
Caption: Multi-step metabolic activation and toxicity of MPTP.
B. The 6-OHDA Model
The 6-hydroxydopamine (6-OHDA) model is arguably the most established and widely used model, especially in rats.[18] It produces a robust and titratable lesion of the nigrostriatal pathway.
Causality of Action: Direct Oxidative Assault
Unlike MPTP, 6-OHDA does not require metabolic activation but has a critical limitation: it cannot cross the blood-brain barrier.[19] Therefore, it must be injected directly into the brain via stereotaxic surgery, typically into the substantia nigra, medial forebrain bundle (MFB), or the striatum.[20]
-
Direct Injection : 6-OHDA is precisely delivered to the target brain region.
-
Selective Uptake : As a dopamine analog, it is readily taken up by the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[19][21] Pre-treatment with a NET inhibitor like desipramine is often used to ensure its effects are specific to dopaminergic neurons.[21]
-
Oxidative Damage : Inside the neuron, 6-OHDA is rapidly auto-oxidized, generating highly cytotoxic reactive oxygen species, including hydrogen peroxide and superoxide radicals.[19] This overwhelming oxidative stress destroys the neuron from within.
Caption: Mechanism of 6-OHDA neurotoxicity via direct oxidative damage.
C. The Rotenone Model
Rotenone is a naturally occurring pesticide that has gained attention for its ability to model some of the more complex features of PD.[17]
Causality of Action: Systemic Mitochondrial Poisoning
Rotenone is highly lipophilic, allowing it to easily cross the blood-brain barrier and all cellular membranes after systemic administration.[22]
-
Systemic Administration & Broad Distribution : Rotenone distributes widely throughout the body and brain.
-
Mitochondrial Inhibition : Its primary mechanism is the potent inhibition of mitochondrial Complex I, the same target as MPP+.[17][22] This impairs cellular respiration and generates oxidative stress.
-
Selective Vulnerability : Although Complex I is inhibited globally, dopaminergic neurons of the substantia nigra show a peculiar and selective vulnerability to this systemic insult, though the precise reasons are still under investigation. This selective degeneration, combined with the potential for α-synuclein aggregation, makes the model compelling but also contributes to its variability.[22][23]
Section 3: Comparative Analysis of Neurotoxin Models
The choice of a neurotoxin model is not arbitrary; it is a critical experimental decision dictated by the specific research question. The following table provides a comparative summary to guide this choice.
| Feature | DSP-4 | MPTP | 6-OHDA | Rotenone |
| Primary Target | Noradrenergic neurons (Locus Coeruleus)[4] | Dopaminergic neurons (Substantia Nigra)[24] | Dopaminergic neurons (Nigrostriatal pathway)[18] | Dopaminergic neurons (via selective vulnerability)[17] |
| Administration | Systemic (IP, SC)[9] | Systemic (IP, SC)[15] | Intracerebral (Stereotaxic surgery)[20] | Systemic (IP, SC, Oral Gavage)[25][26] |
| BBB Crossing | Yes[8] | Yes (as MPTP)[15] | No[19] | Yes[22] |
| Mechanism | NET uptake, forms reactive aziridinium ion[4] | MAO-B conversion to MPP+, DAT uptake, Complex I inhibition[14] | DAT uptake, auto-oxidation, ROS generation[19] | Lipophilic entry, Complex I inhibition[22] |
| Reproducibility | High. Produces consistent NE depletion.[9] | Moderate to High. Can vary with strain, age, and protocol.[14][27] | Very High. Direct lesion provides consistent results.[28] | Low to Moderate. Notorious for high variability.[23][25] |
| Key Pathology | Loss of NE terminals, neuroinflammation.[2] | SNpc DA neuron loss, striatal DA depletion.[24] | Precise and robust loss of DA neurons in the nigrostriatal tract.[29] | DA neuron loss, potential for α-synuclein aggregates.[22][25] |
| Advantages | - Excellent for studying noradrenergic role in PD.- Technically simple (systemic).- Models early, non-motor aspects.[2] | - Mimics a known human parkinsonian agent.- Systemic administration.- Well-characterized motor deficits.[24] | - Highly reproducible and titratable lesion.- Unilateral model is excellent for testing symptomatic drugs (rotation behavior).[30] | - Systemic administration.- Can model α-synuclein pathology (Lewy-like bodies).- Models mitochondrial dysfunction.[23] |
| Disadvantages | - Does not model primary DA loss or motor symptoms.- Limited relevance for motor-focused therapies. | - Does not typically form Lewy bodies in rodents.[15]- Acute/subacute models lack progressive nature.- Species/strain variability.[27] | - Invasive surgery required.- Does not cross BBB (not a good model for environmental toxins).- Acute lesion lacks progressive nature.[28] | - High inter-animal variability and mortality.- Reproducibility is a major challenge.[23]- Broad systemic toxicity. |
Section 4: Experimental Protocols & Workflows
To provide a practical context, we outline a standard protocol for the DSP-4 model and contrast it with the more invasive 6-OHDA procedure.
Experimental Workflow Overview
A robust study design follows a clear progression from animal preparation to terminal analysis. The choice of toxin dictates the specifics of the administration phase.
Caption: General experimental workflow for neurotoxin models of PD.
Protocol 1: Systemic DSP-4 Administration in Mice
This protocol is designed to induce selective noradrenergic terminal degeneration.
-
Preparation : Dissolve DSP-4 hydrochloride in sterile 0.9% saline to a final concentration of 5 mg/mL. Prepare fresh on the day of injection and protect from light.
-
Animal Handling : Weigh each mouse to determine the precise injection volume. The standard dose is 50 mg/kg.[4][31]
-
Injection : Administer the calculated volume via intraperitoneal (IP) injection. A control group should receive an equivalent volume of the saline vehicle.
-
Post-Injection Monitoring : House the animals according to standard protocols. Monitor for any immediate adverse reactions, though they are rare at this dose.
-
Experimental Timeline : The depletion of norepinephrine is rapid and long-lasting.[4] Behavioral testing can typically commence 1-2 weeks post-injection, with terminal tissue analysis performed at the study's endpoint.
Protocol 2: Unilateral 6-OHDA Lesion in Rats
This protocol requires aseptic surgical technique and stereotaxic equipment.
-
Preparation : Dissolve 6-OHDA hydrochloride in 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg/µL. Prepare fresh and protect from light.
-
Anesthesia & Analgesia : Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail. Administer pre-operative analgesics.
-
Stereotaxic Surgery :
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Identify bregma and lambda to level the skull.
-
Using pre-determined coordinates for the medial forebrain bundle (MFB) or substantia nigra, drill a small burr hole through the skull.[20][32]
-
Slowly lower a Hamilton syringe to the target depth.
-
Infuse a small volume (e.g., 2-4 µL) of the 6-OHDA solution over several minutes (e.g., 0.5 µL/min).[33]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly retract the needle, suture the scalp, and apply antiseptic.
-
-
Post-Operative Care : Administer post-operative analgesics and fluids. House animals individually and provide softened food on the cage floor for easy access. Monitor for weight loss and signs of distress.
-
Lesion Validation : Approximately 2-3 weeks post-surgery, lesion efficacy can be validated in vivo by administering apomorphine (a dopamine agonist) and measuring contralateral rotations. A successful lesion will result in robust rotational behavior.[30]
Conclusion and Future Directions
The reproducibility of Parkinsonian symptoms in animal models is paramount for translational research. This guide illustrates that the "best" model is fundamentally tied to the scientific question at hand.
-
The DSP-4 model , while not a tool for replicating cardinal motor deficits, is an invaluable and highly reproducible method for dissecting the role of the noradrenergic system in the early and non-motor aspects of Parkinson's disease.[2] Its technical simplicity makes it an accessible model for exploring how the loss of norepinephrine modulates neuroinflammation, cognitive function, and the vulnerability of the dopaminergic system itself.
-
The 6-OHDA model remains the gold standard for creating a consistent and severe dopaminergic lesion, making it ideal for screening therapies aimed at alleviating motor symptoms or for cell transplantation studies.[28] Its high reproducibility comes at the cost of being an invasive and acute model.
-
The MPTP and Rotenone models offer the advantage of systemic administration and can mimic aspects of environmental toxin exposure.[16][26] MPTP provides a more reliable motor phenotype, while rotenone uniquely offers the potential to model α-synuclein pathology, though both are hampered by variability.[14][23]
Ultimately, a multi-faceted approach is necessary. By understanding the distinct causality, advantages, and limitations of each model, researchers can make informed decisions, ensuring their experimental designs are robust, reproducible, and optimally aligned with their goal of unraveling the complexities of Parkinson's disease.
References
-
J Pharmacol Exp Ther. (2014). DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action. [Link]
-
Journal of Parkinson's Disease. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. [Link]
-
Journal of Neural Transmission. Supplement. (2006). The 6-hydroxydopamine model of Parkinson's disease. [Link]
-
Frontiers in Neuroscience. (2023). Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition. [Link]
-
Charles River Laboratories. 6-OHDA Parkinson's Model. [Link]
-
Neurología (English Edition). (2018). The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model. [Link]
-
Melior Discovery. MPTP Mouse Model of Parkinson's Disease. [Link]
-
ASAP (Aligning Science Across Parkinson's). (n.d.). 6-OHDA mouse model of Parkinson's disease. [Link]
-
MDPI. (2023). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. [Link]
-
Melior Discovery. 6 OHDA Parkinson Model, Animal Model Of Parkinson's. [Link]
-
The Journal of Neuroscience. (2004). Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. [Link]
-
Journal of Neuroscience Methods. (2010). A highly reproducible rotenone model of Parkinson's disease. [Link]
-
Creative Biolabs. MPTP Mouse Model of Parkinson's Disease. [Link]
-
ACS Publications. (2021). Using Rotenone to Model Parkinson's Disease in Mice: A Review of the Role of Pharmacokinetics. [Link]
-
MDPI. (2021). The Rotenone Models Reproducing Central and Peripheral Features of Parkinson's Disease. [Link]
-
Grokipedia. (n.d.). DSP-4. [Link]
-
PubMed. (2011). MPTP mouse models of Parkinson's disease: an update. [Link]
-
Semantic Scholar. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (1980). DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats. [Link]
-
Cells. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. [Link]
-
Frontiers in Behavioral Neuroscience. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. [Link]
-
Movement Disorders. (2006). Behavioral models of Parkinson's disease in rodents: A new look at an old problem. [Link]
-
Journal of Neuroscience Methods. (2010). Behavioral phenotyping of mouse models of Parkinson's Disease. [Link]
-
ResearchGate. (2014). DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action. [Link]
-
Physiological Research. (1995). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. [Link]
-
Translational Neurodegeneration. (2018). Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment. [Link]
-
Journal of Biomedicine and Biotechnology. (2011). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. [Link]
-
Cold Spring Harbor Perspectives in Medicine. (2012). A Guide to Neurotoxic Animal Models of Parkinson's Disease. [Link]
-
MDPI. (2023). Parkinson's Disease: Exploring Different Animal Model Systems. [Link]
-
ResearchGate. (2022). Neurotoxin models and treatments of Parkinson's disease: A review. [Link]
-
ResearchGate. (2019). A single systemic injection of DSP-4 (50 mg/kg, i.p.) induced... [Link]
-
Brain Research Bulletin. (2003). Behavioral and Neurochemical Effects of Noradrenergic Depletions With N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced Rat Model of Parkinson's Disease. [Link]
-
European Journal of Pharmacology. (1981). DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons. [Link]
-
Brain Research. (2002). Effects of pretreatment with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) on methamphetamine pharmacokinetics and striatal dopamine losses. [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (1984). The neurotoxic compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) depletes endogenous norepinephrine and enhances release of [3H]norepinephrine from rat cortical slices. [Link]
-
Neuroscience. (2010). A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat. [Link]
-
ResearchGate. (2019). DSP-4 induces chronic neuroinflammation with heterogeneous densities of... [Link]
-
eNeuro. (2021). The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease. [Link]
-
Molecular Neurodegeneration. (2007). MPTP and DSP-4 susceptibility of substantia nigra and locus coeruleus catecholaminergic neurons in mice is independent of parkin activity. [Link]
-
Neuroscience. (2010). A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat. [Link]
Sources
- 1. A comprehensive analysis of the effect of DSP4 on the locus coeruleus noradrenergic system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSP4, a Selective Neurotoxin for the Locus Coeruleus Noradrenergic System. A Review of Its Mode of Action | Semantic Scholar [semanticscholar.org]
- 6. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral and neurochemical effects of noradrenergic depletions with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine in 6-hydroxydopamine-induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. DSP4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)--a useful denervation tool for central and peripheral noradrenaline neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pretreatment with N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) on methamphetamine pharmacokinetics and striatal dopamine losses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]
- 20. criver.com [criver.com]
- 21. mdpi.com [mdpi.com]
- 22. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. A highly reproducible rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Rotenone Models Reproducing Central and Peripheral Features of Parkinson’s Disease [mdpi.com]
- 27. MPTP mouse models of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. biomed.cas.cz [biomed.cas.cz]
- 31. MPTP and DSP-4 susceptibility of substantia nigra and locus coeruleus catecholaminergic neurons in mice is independent of parkin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 33. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride
As a Senior Application Scientist, I understand that working with highly reactive and hazardous compounds is a daily reality in research and development. This compound, a member of the nitrogen mustard class of alkylating agents, is a potent tool in chemical synthesis but demands the utmost respect in its handling and, critically, its disposal. This guide is designed to provide a comprehensive, scientifically-grounded procedure for the safe neutralization and disposal of this compound, ensuring the safety of personnel and environmental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be planned, a thorough understanding of the inherent risks is paramount. This compound is not a benign chemical; its reactivity is the source of both its utility and its danger.
Primary Hazards:
-
Corrosivity and Irritation: It causes serious eye damage and skin irritation[1][2]. As a nitrogen mustard, it is a vesicant (blistering agent), meaning exposure can lead to severe chemical burns.
-
Sensitization: It may cause an allergic skin reaction upon contact[1][2][3].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][2].
Beyond these immediate hazards, its classification as a nitrogen mustard implies a significant long-term risk. Nitrogen mustards are known for their ability to alkylate DNA, which can lead to mutagenic and carcinogenic effects. Therefore, all waste containing this compound must be treated as hazardous and potentially carcinogenic.
| Hazard Classification (GHS) | Description | Source |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed | [1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage | [1] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction | [1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation | [1] |
Core Principle: Chemical Neutralization via Alkaline Hydrolysis
Direct disposal of this compound is strictly prohibited. The reactive chloroethyl group must be chemically degraded to render the molecule non-hazardous. The most common and accessible method for degrading nitrogen mustards in a laboratory setting is through alkaline hydrolysis.
The mechanism involves the nucleophilic attack by hydroxide ions on the electrophilic carbon atoms of the chloroethyl groups. This process replaces the chlorine atoms with hydroxyl groups, converting the potent alkylating agent into a significantly less toxic diol compound. This reaction is accelerated in a basic environment.
Disposal Workflow: A Visual Guide
The following diagram outlines the logical flow for the safe disposal of this compound, from initial preparation to final waste containment.
Caption: Step-by-step workflow for the chemical neutralization and disposal.
Detailed Decontamination and Disposal Protocol
This protocol must be performed in a certified chemical fume hood while wearing all required personal protective equipment.
A. Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Double-gloved with nitrile or neoprene chemotherapy-rated gloves. | Prevents skin contact and absorption of the vesicant and sensitizing agent[3]. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive solid/solution and the neutralizing base[3][4]. |
| Body Protection | Chemically resistant lab coat. | Protects against contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of airborne particles of the toxic compound[3]. |
B. Neutralization Procedure
-
Prepare the Neutralizing Solution: Prepare a 10% (w/v) solution of sodium bicarbonate (NaHCO₃) in water. A weaker base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) to ensure a controlled reaction, as the neutralization of the hydrochloride salt will produce carbon dioxide gas.
-
Quantify Waste: Estimate the amount of this compound waste. For every 1 gram of solid waste or solution assumed to contain 1 gram of the compound, use at least 200 mL of the 10% sodium bicarbonate solution to ensure a molar excess.
-
Perform Neutralization:
-
Place the beaker with the sodium bicarbonate solution on a stir plate within the fume hood and begin gentle stirring.
-
Crucially, add the chemical waste to the bicarbonate solution slowly and in small portions. Adding the base to the acidic compound could cause a rapid, uncontrolled reaction. The effervescence of CO₂ gas must be managed.
-
-
Allow for Complete Reaction: Once all the waste has been added, cover the beaker (e.g., with a watch glass) and allow the mixture to stir at room temperature for a minimum of 24 hours. This extended time ensures the slow hydrolysis reaction proceeds to completion.
-
Verify Neutralization: After 24 hours, stop stirring and check the pH of the solution using pH paper or a calibrated meter. The pH should be in the range of 7.0 to 9.0. If the solution is still acidic, add more sodium bicarbonate solution and allow it to react for several more hours before re-testing.
-
Final Disposal:
-
The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Do not pour the solution down the drain. While the primary hazard has been neutralized, the solution contains degradation byproducts and must be disposed of by a licensed waste disposal company in accordance with local, state, and federal regulations[4][5].
-
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate the immediate vicinity. Ensure the area is under negative pressure (i.e., the fume hood is operational).
-
Don PPE: Do not attempt to clean a spill without the appropriate PPE as detailed above.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand. For liquid spills, surround the spill with absorbent material, working from the outside in.
-
Neutralize and Collect:
-
Carefully add 10% sodium bicarbonate solution to the contained spill.
-
Allow it to react for at least one hour.
-
Collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with the 10% sodium bicarbonate solution, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste[3].
By adhering to this comprehensive guide, researchers can ensure they are managing the risks associated with this compound responsibly, protecting themselves, their colleagues, and the environment.
References
-
Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). National Institutes of Health (NIH). [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Label: this compound. Foreign Trade. [Link]
-
SAFETY DATA SHEET - N-Methylbenzylamine Hydrochloride. Chem Service. [Link]
-
Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. Dove Medical Press. [Link]
-
Identification of Nitrogen Mustard Chemical Warfare Agents in Sand by Gas Chromatography–Mass Spectrometry (GC-MS) in a Military Deployable Laboratory. Taylor & Francis Online. [Link]
-
Screening of nitrogen mustards and their degradation products in water and decontamination solution by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Medical Management Guidelines for Nitrogen Mustards. Centers for Disease Control and Prevention (CDC). [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
Sources
- 1. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Synthesis of N-(2-Chloroethyl)-N-methylbenzylamine Hydrochloride: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel compounds are the cornerstones of progress in drug development. Among these, alkylating agents like N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, a nitrogen mustard derivative, hold significant potential. However, their inherent reactivity necessitates a profound respect for safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance with multiple routes of potential exposure. It is toxic if swallowed, causes skin irritation, may provoke an allergic skin reaction, leads to serious eye damage, and can cause respiratory irritation[1][2]. As a member of the nitrogen mustard family, it is recognized as a vesicant, or blister agent, capable of causing cellular damage upon contact[3]. The delayed onset of symptoms is a critical characteristic of nitrogen mustards, meaning cellular changes can occur for several hours before pain or other signs become apparent[3][4]. This underscores the importance of unwavering adherence to preventative safety measures.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.
| PPE Component | Material/Specification | Rationale |
| Gloves | Double-gloving with nitrile or butyl rubber gloves. | Provides a robust barrier against this corrosive and skin-sensitizing compound. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[4] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that can cause serious, irreversible eye damage. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Lab Coat | Chemical-resistant lab coat with long sleeves and tight cuffs. | Prevents skin contact with the chemical. Tight cuffs are crucial to prevent the substance from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | Essential for preventing respiratory irritation and potential systemic toxicity from inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is paramount to minimizing exposure risk. The following protocol outlines the key stages of handling this compound, from preparation to post-handling procedures.
Pre-Handling Preparations:
-
Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit specifically for hazardous chemicals readily available.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before commencing work to minimize movement in and out of the containment area.
Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood on a tared weigh boat. Use a spatula for transfers to minimize the generation of airborne particles.
-
Solution Preparation: If preparing a solution, add the solid compound slowly to the solvent to avoid splashing. Keep the container covered as much as possible during this process.
Post-Handling Procedures:
-
Decontamination of Work Surfaces: All surfaces within the fume hood that may have come into contact with the chemical should be decontaminated. While specific data for this compound is limited, aqueous solutions of sodium hypochlorite and sodium hydroxide have been used for the decontamination of other nitrogen mustards like cyclophosphamide and ifosfamide[5][6]. A rinse with a suitable organic solvent followed by a thorough wash with soap and water is a prudent measure.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the handling lifecycle of this hazardous compound. All waste generated must be treated as hazardous.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's EHS program. Never pour this compound or its solutions down the drain.
By integrating these safety protocols into your standard operating procedures, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
-
This compound. PubChem. [Link]
-
Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. National Institutes of Health. [Link]
-
This compound Chemical Label. Chemical Safety. [Link]
-
Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. Taylor & Francis Online. [Link]
-
Guide for the Selection of Personal Protective Equipment for Emergency First Responders. National Institute of Standards and Technology. [Link]
-
Nitrogen Mustards Fact Sheet. Centers for Disease Control and Prevention. [Link]
-
Blister Agents HN-1HN-2HN-3 Nitrogen Mustards. Centers for Disease Control and Prevention. [Link]
Sources
- 1. This compound | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. dhd2.org [dhd2.org]
- 5. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
